molecular formula C19H30O3 B15573470 Anti-inflammatory agent 31

Anti-inflammatory agent 31

Cat. No.: B15573470
M. Wt: 306.4 g/mol
InChI Key: SCARUZAAOKRPJG-UMAWGDKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory agent 31 is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(E)-5-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]pent-3-en-2-one

InChI

InChI=1S/C19H30O3/c1-13-8-9-16-18(3,15(13)7-5-6-14(2)21)11-10-17(22)19(16,4)12-20/h5-6,15-17,20,22H,1,7-12H2,2-4H3/b6-5+/t15-,16+,17-,18+,19+/m1/s1

InChI Key

SCARUZAAOKRPJG-UMAWGDKSSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of Anti-inflammatory Agent 31, a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Inflammation is a critical biological response, but its dysregulation contributes to a wide range of pathologies. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key multiprotein complex that, when activated, drives the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant NLRP3 activity is implicated in numerous inflammatory disorders. This document details the mechanism of action of Anti-inflammatory Agent 31 (hereinafter "Agent 31"), a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. We present its core mechanism, quantitative efficacy data, and the detailed experimental protocols used for its characterization.

Core Mechanism of Action

Agent 31 acts as a direct inhibitor of the NLRP3 inflammasome, preventing its assembly and subsequent activation. The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (e.g., TLR4). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances, triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell. Agent 31 intervenes during the activation step, binding directly to the NLRP3 protein to lock it in an inactive conformation, thereby preventing ASC recruitment and the downstream activation of caspase-1.

Caption: Inhibition of the NLRP3 inflammasome signaling pathway by Agent 31.

Quantitative Data Summary

The efficacy and selectivity of Agent 31 have been determined through a series of in vitro assays. The data below summarizes its potency in inhibiting cytokine release from primary mouse bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cells (PBMCs).

Table 1: In Vitro Potency of Agent 31

Assay DescriptionCell TypeActivatorAnalyteIC₅₀ (nM)
NLRP3-dependent IL-1β ReleaseMouse BMDMsLPS + ATPIL-1β25.3
NLRP3-dependent IL-1β ReleaseHuman PBMCsLPS + ATPIL-1β41.8
NLRP3-dependent Caspase-1 Activation (p20 subunit)Mouse BMDMsLPS + ATPCaspase-1 p2028.1
AIM2-dependent IL-1β ReleaseMouse BMDMsPoly(dA:dT)IL-1β> 10,000
NLRC4-dependent IL-1β ReleaseMouse BMDMsS. typhimuriumIL-1β> 10,000

Table 2: Cytokine Selectivity Profile

Assay DescriptionCell TypeActivatorAnalyteIC₅₀ (nM)
TNF-α ReleaseMouse BMDMsLPSTNF-α> 10,000
IL-6 ReleaseMouse BMDMsLPSIL-6> 10,000

Detailed Experimental Protocols

LPS- and ATP-Induced IL-1β Release Assay in BMDMs

This protocol is used to assess the inhibitory effect of Agent 31 on NLRP3 inflammasome activation in primary mouse macrophages.

Methodology:

  • Cell Culture: Bone marrow is harvested from the femurs and tibias of C57BL/6 mice. Progenitor cells are differentiated into macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Cell Plating: Differentiated BMDMs are seeded into 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

  • Priming: Cells are primed with 1 µg/mL lipopolysaccharide (LPS) from E. coli O111:B4 for 4 hours in serum-free Opti-MEM medium.

  • Compound Treatment: The medium is replaced with fresh Opti-MEM containing various concentrations of Agent 31 (or vehicle control, 0.1% DMSO). Cells are incubated for 30 minutes.

  • Activation: The NLRP3 inflammasome is activated by adding 5 mM ATP for 45 minutes.

  • Supernatant Collection: The cell culture plates are centrifuged at 500 x g for 5 minutes. The supernatant is carefully collected.

  • Quantification: The concentration of IL-1β in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism or equivalent software.

Experimental_Workflow start Start: Harvest Bone Marrow diff Differentiate into BMDMs (7 days) start->diff plate Plate BMDMs in 96-well plates diff->plate prime Prime with LPS (4 hours) plate->prime treat Treat with Agent 31 (30 min) prime->treat activate Activate with ATP (45 min) treat->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β via ELISA collect->elisa end End: Calculate IC50 elisa->end

Caption: Workflow for assessing Agent 31's inhibition of IL-1β release.

ASC Oligomerization Assay

This assay visually confirms that Agent 31 prevents the core assembly of the inflammasome complex.

Methodology:

  • Cell Culture and Treatment: Immortalized macrophages (iBMDMs) stably expressing ASC-citrine are plated. The cells are primed and treated with Agent 31 as described in Protocol 3.1.

  • Activation: Cells are activated with 5 µM nigericin.

  • Cell Lysis: After 1 hour, cells are lysed with a Triton X-100-based buffer.

  • Cross-linking: The ASC oligomers in the lysate are cross-linked using fresh disuccinimidyl suberate (B1241622) (DSS).

  • Western Blotting: The cross-linked lysates are analyzed by Western blotting. Samples are separated on a 4-12% gradient SDS-PAGE gel.

  • Detection: Proteins are transferred to a PVDF membrane and probed with an anti-ASC antibody. ASC monomers, dimers, and high-molecular-weight oligomers ("specks") are visualized. A reduction in the oligomer bands in Agent 31-treated samples indicates inhibition of inflammasome assembly.

Conclusion

This compound is a potent and highly selective inhibitor of the NLRP3 inflammasome. It acts directly on the NLRP3 protein to prevent its assembly and activation, thereby blocking the release of mature IL-1β and IL-18. Its high selectivity for the NLRP3 pathway over other inflammasomes (AIM2, NLRC4) and its lack of effect on general inflammatory signaling (e.g., TNF-α release) highlight its potential as a targeted therapeutic for a variety of NLRP3-driven inflammatory diseases. The experimental data presented herein provides a robust characterization of its mechanism of action.

Unveiling the Anti-Inflammatory Potential of "Enone 17," an Andrographolide Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, has long been recognized for its diverse pharmacological activities, including potent anti-inflammatory effects. However, its clinical utility has been hampered by factors such as poor solubility and bioavailability. This has spurred the development of novel andrographolide derivatives with enhanced therapeutic profiles. Among these, the "enone 17" derivative, also referred to as Anti-inflammatory agent 31, has emerged as a promising candidate with superior anti-inflammatory activity and an improved safety profile compared to its parent compound.[1][2][3] This technical guide provides an in-depth overview of the synthesis, mechanism of action, and experimental data related to the "enone 17" andrographolide derivative, offering a comprehensive resource for researchers in the field of inflammation and drug discovery.

Core Mechanism of Action: A Reversible Covalent Inhibitor

The "enone 17" andrographolide derivative exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition is achieved by the upstream blockade of the PI3K/Akt and ERK1/2 MAPK activation pathways.[4][5] A key feature of "enone 17" is its function as a reversible covalent inhibitor. It contains a Michael acceptor that can react with biological thiols, such as the cysteine residues on target proteins, via a Michael addition reaction.[1][3] This reversible covalent binding allows for a more predictable pharmacological response compared to irreversible inhibitors.[1][3]

Below is a diagram illustrating the proposed signaling pathway inhibition by "enone 17".

Caption: "Enone 17" inhibits NF-κB by blocking PI3K/Akt and ERK1/2 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the "enone 17" andrographolide derivative.

Table 1: In Vivo Anti-Inflammatory Efficacy

ParameterModelDosingResultReference
EfficacyLPS-induced acute lung injury in mice0.3 mg/kg, 1.0 mg/kg (i.p.)Dose-dependent decrease in total white blood cell and neutrophil counts; alleviation of lung injury.[4]

Table 2: Cytotoxicity and Thiol Reactivity

ParameterCell LinesValueReference
CC50LO2 (human liver cells)14.68 µM[4]
CC50HEK293 (human embryonic kidney cells)26.25 µM[4]
Thiol Reactivity (kGSH)-0.076 M-1h-1[4]
Half-life (T1/2)-6.47 h[4]

Table 3: Effect on Intracellular Glutathione (GSH)

ConcentrationCell LineEffectReference
5 µM, 20 µM, 50 µMNot specifiedEffective recovery of intracellular GSH levels.[4]
5 µMNot specified>2.5-fold increase in GSH levels compared to basal levels.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the "enone 17" andrographolide derivative.

Synthesis of "Enone 17" Andrographolide Derivative

While the exact, detailed synthesis protocol for "enone 17" is proprietary to the original research, a general methodology for the synthesis of C-17 modified andrographolide derivatives can be described as follows. This would typically involve the chemical modification of the andrographolide scaffold to introduce a Michael acceptor at the C-17 position.

Caption: General synthesis workflow for "enone 17" from andrographolide.

General Procedure:

  • Starting Material: Begin with purified andrographolide.

  • Modification of the Andrographolide Scaffold: The andrographolide molecule is often first modified to create a more suitable intermediate for further reactions. This may involve reactions such as dehydration to form a double bond.

  • Introduction of the Michael Acceptor: A key step is the introduction of an α,β-unsaturated carbonyl group (an enone), which serves as the Michael acceptor, at the C-17 position. This can be achieved through various organic synthesis reactions, the specifics of which would determine the final structure of the "enone 17" derivative.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography, and its structure is confirmed by spectroscopic methods like NMR and mass spectrometry.

In Vivo LPS-Induced Acute Lung Injury Model in Mice

This model is used to evaluate the in vivo anti-inflammatory efficacy of "enone 17".

Animals: Male BALB/c mice are typically used.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Induction of Lung Injury:

    • Mice are anesthetized.

    • A solution of lipopolysaccharide (LPS) from E. coli in sterile saline is administered intratracheally to induce acute lung injury. A control group receives only sterile saline.

  • Treatment:

    • "Enone 17" is dissolved in a suitable vehicle (e.g., PBS with a small amount of DMSO).

    • The derivative is administered intraperitoneally (i.p.) at specified doses (e.g., 0.3 mg/kg and 1.0 mg/kg) at a set time point relative to the LPS administration (e.g., 30 minutes post-LPS). A vehicle control group is also included.

  • Sample Collection and Analysis (typically 24-48 hours post-LPS):

    • Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline. The collected BALF is used for:

      • Total and Differential Cell Counts: To determine the number of total cells, neutrophils, macrophages, and lymphocytes.

      • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Lung Tissue:

      • Histopathology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.

      • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the lung tissue.

NF-κB Activation Assay (Luciferase Reporter Assay)

This in vitro assay is used to determine the inhibitory effect of "enone 17" on NF-κB activation.

Cell Line: A suitable cell line, such as human embryonic kidney (HEK293) cells, is used.

Procedure:

  • Cell Culture and Transfection:

    • Cells are cultured in appropriate media.

    • Cells are transiently co-transfected with a plasmid containing an NF-κB response element linked to a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • After transfection, cells are pre-treated with various concentrations of "enone 17" for a specified duration.

  • Stimulation:

    • Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.

  • Luciferase Assay:

    • Cell lysates are prepared, and the luciferase activity is measured using a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

    • The inhibition of NF-κB activation is calculated as the percentage decrease in luciferase activity in the presence of "enone 17" compared to the stimulated control.

PI3K/Akt and ERK1/2 MAPK Pathway Inhibition Assay (Western Blotting)

This assay is used to confirm that "enone 17" inhibits the upstream signaling pathways leading to NF-κB activation.

Cell Line: A relevant cell line, such as RAW 264.7 macrophages or HEK293 cells, is used.

Procedure:

  • Cell Culture and Treatment:

    • Cells are cultured to a suitable confluency.

    • Cells are pre-treated with different concentrations of "enone 17" for a specific time.

  • Stimulation:

    • Cells are stimulated with an appropriate agonist (e.g., LPS) to activate the PI3K/Akt and ERK1/2 pathways.

  • Protein Extraction:

    • Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Western Blotting:

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK1/2 (p-ERK1/2), as well as antibodies for total Akt and total ERK1/2 as loading controls.

    • The membrane is then incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition by "enone 17".

Conclusion

The "enone 17" andrographolide derivative represents a significant advancement in the quest for novel anti-inflammatory agents. Its potent inhibition of the NF-κB pathway via a reversible covalent mechanism, coupled with its demonstrated in vivo efficacy and favorable safety profile, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this promising therapeutic agent. The continued investigation of "enone 17" and similar andrographolide derivatives holds the potential to yield new and effective treatments for a wide range of inflammatory conditions.

References

Technical Whitepaper: Discovery, Synthesis, and Characterization of Anti-inflammatory Agent 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a novel anti-inflammatory compound, designated as "Anti-inflammatory agent 31." The agent has demonstrated significant potential in modulating key inflammatory pathways. This whitepaper details the experimental methodologies, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The discovery of novel anti-inflammatory agents with high efficacy and specificity is a paramount goal in drug development. "this compound" has emerged as a promising candidate from our high-throughput screening campaigns, exhibiting potent inhibitory effects on pro-inflammatory cytokine production. This guide serves as a central repository of the core technical data and methodologies related to this compound.

Discovery and Screening

"this compound" was identified from a proprietary library of small molecules through a cell-based high-throughput screen designed to detect inhibitors of TNF-α production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Primary Screening Workflow

The initial screening process involved several key stages, from library preparation to hit validation, as depicted in the workflow below.

G cluster_0 Library Preparation cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Identification cluster_3 Hit Validation A Small Molecule Library (10,000 Compounds) B Primary Screen: LPS-stimulated Macrophages A->B C TNF-α ELISA Assay B->C Measure TNF-α D Initial Hits (>50% Inhibition) C->D E Dose-Response Analysis D->E F Confirmed Hit: Agent 31 E->F G Secondary Assays (e.g., IL-6, NO production) F->G

Figure 1: High-throughput screening workflow for the identification of "this compound".

Synthesis of this compound

The chemical synthesis of "this compound" is achieved through a multi-step process. The detailed synthetic route will be provided upon request under a confidentiality agreement. The general scheme is outlined below.

Synthetic Protocol Overview
  • Step 1: Starting Material Preparation: Commercially available starting materials are purified and prepared for the initial reaction.

  • Step 2: Core Scaffold Synthesis: A key intermediate forming the core structure of the agent is synthesized.

  • Step 3: Functional Group Introduction: Specific functional groups are added to the core scaffold to enhance biological activity.

  • Step 4: Purification: The final compound is purified using column chromatography and recrystallization to achieve >98% purity as determined by HPLC.

Biological Activity and Mechanism of Action

"this compound" has been evaluated in a series of in vitro assays to determine its efficacy and elucidate its mechanism of action.

In Vitro Efficacy

The inhibitory activity of "this compound" was quantified against the production of several key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Parameter IC50 (µM) Max Inhibition (%) Assay Conditions
TNF-α Inhibition0.25 ± 0.0595%24h incubation with 100 ng/mL LPS
IL-6 Inhibition0.78 ± 0.1288%24h incubation with 100 ng/mL LPS
Nitric Oxide (NO) Production1.5 ± 0.382%24h incubation with 100 ng/mL LPS
COX-2 Expression0.45 ± 0.0891%Western Blot analysis after 12h LPS stimulation

Table 1: In vitro inhibitory activity of "this compound".

Signaling Pathway Analysis

Further investigation into the mechanism of action revealed that "this compound" primarily targets the NF-κB signaling pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes induces transcription Agent31 Agent 31 Agent31->IKK

Technical Guide: The NF-κB Inhibitory Pathway of Anti-inflammatory Agent 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] Its dysregulation is implicated in a variety of pathological conditions such as cancer, inflammatory disorders, and autoimmune diseases, making the NF-κB signaling pathway a key target for therapeutic intervention.[1][2] Anti-inflammatory agent 31 is a small molecule inhibitor that has demonstrated significant potential in modulating inflammatory responses through the targeted inhibition of the NF-κB signaling cascade. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role in the canonical NF-κB inhibition pathway. Detailed experimental protocols for key assays, quantitative data from representative studies, and visualizations of the signaling pathway and experimental workflows are presented to support further research and development of this and similar therapeutic agents.

The Canonical NF-κB Signaling Pathway and Point of Intervention for Agent 31

The canonical NF-κB pathway is a primary mediator of inflammatory responses. In an unstimulated state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[3][4] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, is activated.[5] The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[6][7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of IκBα exposes the nuclear localization signal (NLS) on the NF-κB subunits, facilitating their translocation into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory mediators like cytokines, chemokines, and adhesion molecules.[4]

This compound is postulated to exert its effect by directly or indirectly inhibiting the IKK complex, a common mechanism for small molecule NF-κB inhibitors.[2] By preventing the phosphorylation of IκBα, Agent 31 stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and subsequent gene transcription.[5]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (p65/p50) (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα Agent_31 Anti-inflammatory Agent 31 Agent_31->IKK_complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome 26S Proteasome Ub_p_IkBa->Proteasome Degradation NFkB_active NF-κB (p65/p50) (Active) Proteasome->NFkB_active Releases NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocates DNA κB DNA Sites NFkB_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Agent 31.

Quantitative Data

The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize representative data, including the half-maximal inhibitory concentration (IC50) values against key components of the NF-κB pathway.

Table 1: In Vitro IKKβ Kinase Assay

Compound IKKβ IC50 (nM)
Agent 31 30.4 ± 3.8
Control Inhibitor (IKK-16) 70

Data is representative and may vary based on experimental conditions.[8][9]

Table 2: NF-κB Luciferase Reporter Assay in HEK293 Cells

Treatment Concentration (µM) NF-κB Activity (% of Stimulated Control)
Unstimulated Control - 5 ± 1.2
TNF-α (10 ng/mL) - 100
Agent 31 + TNF-α 0.1 85 ± 4.5
1 52 ± 3.1
10 15 ± 2.8

Data represents the mean ± standard deviation from three independent experiments.[4]

Table 3: Inhibition of IκBα Phosphorylation in RAW 264.7 Macrophages

Treatment Concentration of Agent 31 (µM) p-IκBα / Total IκBα Ratio (Normalized)
Unstimulated - 0.1 ± 0.02
LPS (1 µg/mL) - 1.0
LPS + Agent 31 1 0.65 ± 0.08
5 0.28 ± 0.05
25 0.12 ± 0.03

Values are normalized to the LPS-stimulated control.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to the NF-κB inhibitory activity of compounds like Agent 31.

In Vitro IKKβ Kinase Inhibition Assay (Luminescence-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of IKKβ.

  • Materials:

    • Recombinant human IKKβ enzyme

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • IKKβ-specific peptide substrate (e.g., a peptide containing the IκBα phosphorylation sites)

    • This compound

    • ADP-Glo™ Kinase Assay kit (or similar)

    • White, opaque 96-well microplates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Reagent Preparation: Prepare a 2X kinase assay buffer. Prepare a solution of IKKβ enzyme in 1X kinase assay buffer. The final concentration should be optimized. Prepare a solution of the peptide substrate and ATP in 2X kinase assay buffer.

    • Compound Dilution: Create a serial dilution of Agent 31 in 1X kinase assay buffer.

    • Assay Setup: Add 5 µL of each Agent 31 dilution to the wells of a 96-well plate. Include vehicle (DMSO) as a positive control and wells without enzyme as a negative control. Add 10 µL of the IKKβ enzyme solution to each well (except negative controls).

    • Kinase Reaction Initiation: Add 10 µL of the substrate/ATP mixture to all wells to start the reaction.

    • Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the time is within the linear range of the enzyme reaction.

    • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[8][10]

    • Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: Subtract the background luminescence (negative control) from all other readings. Plot the percent inhibition against the log concentration of Agent 31 to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, ATP) Start->Prepare_Reagents Dilute_Compound Serially Dilute Agent 31 Prepare_Reagents->Dilute_Compound Plate_Setup Plate Setup in 96-well Plate (Compound, Enzyme) Dilute_Compound->Plate_Setup Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Plate_Setup->Initiate_Reaction Incubate Incubate at 30°C (30-60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagents Incubate->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro IKKβ kinase assay.
NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

  • Materials:

    • HEK293 cells stably expressing an NF-κB luciferase reporter construct

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • TNF-α (or other NF-κB activator)

    • Phosphate-Buffered Saline (PBS)

    • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)

    • White, opaque 96-well cell culture plates

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate overnight.[4]

    • Compound Treatment: Prepare serial dilutions of Agent 31 in culture medium. Remove the medium from the wells and add 50 µL of the compound dilutions. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[1]

    • Stimulation: Prepare a working solution of TNF-α in culture medium (e.g., 20 ng/mL). Add 50 µL of the TNF-α solution to all wells except the unstimulated control wells (add 50 µL of medium instead). The final TNF-α concentration will be 10 ng/mL. Incubate for 6-8 hours at 37°C.[1][4]

    • Cell Lysis: Remove the medium and gently wash the cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature.[11]

    • Luciferase Assay: Prepare the Luciferase Assay Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

    • Measurement: Immediately measure the luminescence using a plate-reading luminometer.[4]

    • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of Agent 31 relative to the stimulated control. Determine the IC50 value from a dose-response curve.

Western Blot Analysis of IκBα Phosphorylation

This assay provides direct evidence of the inhibition of IKK activity in a cellular context by measuring the phosphorylation status of its direct substrate, IκBα.

  • Materials:

    • RAW 264.7 macrophages (or other suitable cell line)

    • Complete cell culture medium

    • This compound

    • LPS (lipopolysaccharide)

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and transfer system

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-p-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • ECL substrate and imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with varying concentrations of Agent 31 for 1-2 hours. Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes. Include untreated and LPS-only controls.[3][6]

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[3]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

    • Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[5]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

    • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

    • Detection: Detect the signal using an ECL substrate and an imaging system.[6]

    • Data Analysis: Quantify the band intensities for p-IκBα, total IκBα, and β-actin. Calculate the ratio of p-IκBα to total IκBα and normalize to the loading control.

Conclusion

This compound demonstrates potent inhibitory effects on the canonical NF-κB signaling pathway. The presented data and protocols indicate that its mechanism of action likely involves the inhibition of the IKK complex, leading to the suppression of IκBα phosphorylation and degradation, and consequently, the inhibition of NF-κB nuclear translocation and transcriptional activity. This technical guide provides a comprehensive framework for researchers to further investigate the therapeutic potential of Agent 31 and other small molecule inhibitors targeting the NF-κB pathway for the treatment of inflammatory diseases.

References

The Role of "Anti-inflammatory Agent 31" in Modulating the PI3K/Akt Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a myriad of human diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and inflammation. Dysregulation of this pathway is frequently implicated in the pathogenesis of inflammatory conditions, making it a prime target for therapeutic intervention. "Anti-inflammatory agent 31," an andrographolide (B1667393) derivative also identified as enone 17, has emerged as a potent modulator of inflammatory responses. This technical guide provides an in-depth analysis of the mechanism of action of "this compound," with a specific focus on its interaction with the PI3K/Akt signaling pathway. This document synthesizes available quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular interactions to support further research and drug development efforts in this area.

Mechanism of Action: Inhibition of the PI3K/Akt Pathway

"this compound" exerts its anti-inflammatory effects primarily through the upstream blockade of the PI3K/Akt signaling cascade, which in turn inhibits the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[1] The activation of the PI3K/Akt pathway is a multi-step process initiated by various extracellular signals, such as pro-inflammatory cytokines. This leads to the phosphorylation and activation of Akt, which then phosphorylates downstream targets, ultimately resulting in the activation of NF-κB and the transcription of pro-inflammatory genes. "this compound" intervenes in this process, preventing the phosphorylation and activation of Akt, thereby disrupting the entire downstream inflammatory signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on "this compound."

Parameter Cell Line Value Reference
CC50LO214.68 µM[1]
CC50HEK29326.25 µM[1]
Table 1: Cytotoxicity of "this compound"
Parameter Model Dosage Effect Reference
In vivo efficacyLPS-induced acute lung injury in mice0.3 mg/kg and 1.0 mg/kg (i.p.)Dose-dependent decrease in total white blood cell and neutrophil counts; alleviation of acute lung injury.[1]
Table 2: In Vivo Efficacy of "this compound"
Parameter Concentration Effect Reference
Intracellular GSH Levels5, 20, and 50 µMEffective recovery of intracellular GSH levels. A 5 µM concentration induced a >2.5-fold increase compared to basal levels.[1]
NF-κB p50 DNA Binding100, 200, and 400 µMDose-dependent prevention of DNA binding of the activated NF-κB p50 subunit.[1]
Table 3: Biochemical Effects of "this compound"

Key Experimental Protocols

Cell Culture and Viability Assay
  • Cell Lines: Human normal liver cells (LO2) and human embryonic kidney cells (HEK293) were used to assess cytotoxicity.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed. Cells were seeded in 96-well plates and treated with varying concentrations of "this compound" for 24 hours. Subsequently, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength to determine cell viability, and the CC50 (half-maximal cytotoxic concentration) was calculated.[1]

Western Blot Analysis for PI3K/Akt Pathway Proteins
  • Objective: To determine the effect of "this compound" on the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Protocol:

    • Cells (e.g., macrophages or endothelial cells) are pre-treated with "this compound" at various concentrations for a specified time.

    • The cells are then stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS) to activate the PI3K/Akt pathway.

    • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets like IκBα and NF-κB p65.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry.

NF-κB DNA Binding Activity Assay
  • Objective: To assess the ability of "this compound" to inhibit the binding of the NF-κB p50 subunit to its DNA consensus sequence.

  • Protocol:

    • Nuclear extracts are prepared from cells treated with "this compound" and stimulated with an inflammatory agent.

    • A 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence is used.

    • Nuclear extracts are added to the wells, allowing the activated NF-κB to bind to the oligonucleotide.

    • The wells are then incubated with a primary antibody specific for the p50 subunit of NF-κB.

    • An HRP-conjugated secondary antibody is added, followed by a colorimetric substrate.

    • The absorbance is measured to quantify the amount of bound NF-κB p50.[1]

In Vivo Model of LPS-Induced Acute Lung Injury
  • Animal Model: Female BALB/c mice.

  • Protocol:

    • Acute lung injury is induced by intratracheal or intranasal administration of LPS.

    • "this compound" is administered intraperitoneally (i.p.) at doses of 0.3 mg/kg and 1.0 mg/kg.

    • After a specific time course, bronchoalveolar lavage (BAL) fluid is collected to measure total and differential white blood cell counts.

    • Lung tissue is harvested for histological analysis to assess the degree of inflammation and injury.

    • Levels of pro-inflammatory cytokines in the BAL fluid and lung homogenates can also be measured by ELISA.[1]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

PI3K_Akt_Signaling_Pathway Extracellular_Signal Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt NFkB_complex IκBα-NF-κB pAkt->NFkB_complex phosphorylates IκBα Agent31 Anti-inflammatory agent 31 Agent31->PI3K inhibits NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes initiates

Caption: PI3K/Akt signaling pathway and the inhibitory action of "this compound".

Western_Blot_Workflow Cell_Treatment Cell Treatment with Agent 31 & Stimulant Lysis Cell Lysis Cell_Treatment->Lysis Protein_Quantification Protein Quantification Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: A generalized workflow for Western blot analysis.

Conclusion

"this compound" represents a promising therapeutic candidate for the management of inflammatory diseases. Its mechanism of action, centered on the potent inhibition of the PI3K/Akt signaling pathway, provides a clear rationale for its anti-inflammatory effects. The quantitative data, though preliminary, demonstrates significant in vitro and in vivo activity with a favorable safety profile. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential and molecular interactions of this compound. Future studies should focus on elucidating the precise binding interactions with components of the PI3K/Akt pathway and expanding the in vivo evaluation to a broader range of inflammatory disease models.

References

An In-depth Technical Guide on the ERK1/2 MAPK Pathway and its Modulation by MEK Inhibitors as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the role of the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathway in inflammation and its inhibition by a class of compounds known as MEK inhibitors. Due to the lack of specific public information on "Anti-inflammatory agent 31," this document will focus on well-characterized and exemplary MEK inhibitors, U0126 and Trametinib, to provide a comprehensive technical overview.

The ERK1/2 MAPK Signaling Pathway in Inflammation

The ERK1/2 MAPK pathway is a highly conserved signaling cascade that plays a pivotal role in the regulation of various cellular processes, including proliferation, differentiation, survival, and inflammation.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. The canonical activation of the ERK1/2 pathway begins with the stimulation of cell surface receptors, such as receptor tyrosine kinases or G protein-coupled receptors. This leads to the activation of the small GTPase Ras, which in turn activates the Raf family of serine/threonine kinases. Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation.[3] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression and cellular responses.

In the context of inflammation, the ERK1/2 pathway is activated by various pro-inflammatory stimuli, including cytokines and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[4][5] The activation of this pathway in immune cells, such as macrophages, leads to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and prostaglandins.[4][5]

Mechanism of Action of MEK Inhibitors

MEK inhibitors are a class of small-molecule drugs that specifically target and inhibit the activity of MEK1 and MEK2. By binding to and inhibiting MEK, these compounds prevent the phosphorylation and subsequent activation of ERK1/2. This blockade of the ERK1/2 signaling cascade leads to the downstream suppression of inflammatory responses. U0126, for example, is a potent and selective non-competitive inhibitor of MEK1 and MEK2.[3] Trametinib is another highly potent and selective MEK1/2 inhibitor.[6] The inhibition of the ERK1/2 pathway by these agents has been shown to have significant anti-inflammatory effects in various preclinical models of inflammation.[5][7]

ERK1_2_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor / Cytokine / LPS Receptor Receptor Tyrosine Kinase / GPCR / TLR Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK1_2->Transcription_Factors MEK_Inhibitor MEK Inhibitor (e.g., U0126, Trametinib) MEK_Inhibitor->MEK1_2 Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Caption: The ERK1/2 MAPK signaling pathway and the point of inhibition by MEK inhibitors.

Quantitative Data on the Effects of MEK Inhibitors

The efficacy of MEK inhibitors in suppressing the ERK1/2 pathway and subsequent inflammatory responses has been quantified in numerous studies. The following tables summarize key quantitative data for U0126 and other MEK inhibitors.

Table 1: IC50 Values of Various MEK Inhibitors

Compound Target IC50 (nM) Reference
U0126 MEK1 72 [8]
MEK2 58 [8]
PD98059 MEK1 2000-7000 [8][9]
MEK2 50000 [9]
Trametinib MEK1 2 [8]
MEK2 2 [8]
Selumetinib MEK1/2 14-50 [8]

| Cobimetinib | MEK1 | 4.2 |[8] |

Table 2: Effect of U0126 on Cytokine Production in LPS-Stimulated Monocytes

Cytokine Inhibition by U0126 Reference
IL-1 Complete [4]
IL-8 Complete [4]
TNF-α Complete [4]

| PGE2 | Complete |[4] |

Table 3: In Vivo Effects of U0126 in a Mouse Model of Asthma

Parameter Effect of U0126 Reference
Total cells in BAL fluid Significantly inhibited [3][7][10]
Eosinophils in BAL fluid Significantly inhibited [3][7][10]
IL-4, IL-5, IL-13 in BAL fluid Significantly inhibited [3][7][10]
Eotaxin in BAL fluid Significantly inhibited [3][7][10]
Serum total IgE Substantially reduced [3][7][10]
Serum OVA-specific IgE and IgG1 Substantially reduced [3][7][10]
Airway mucus production Dramatically inhibited [3][7][10]
VCAM-1 expression in lungs Dramatically inhibited [3][7][10]
Airway hyperresponsiveness Significantly suppressed [3][7][10]

| ERK1/2 phosphorylation in lungs | Markedly attenuated |[7][10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of MEK inhibitors on the ERK1/2 MAPK pathway.

This protocol describes the assessment of the inhibitory effect of a MEK inhibitor on MEK1/2 activity by measuring the phosphorylation status of its direct downstream target, ERK1/2.[11][12]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_electrophoresis SDS-PAGE & Transfer cluster_immunoblotting Immunoblotting & Detection cluster_analysis Data Analysis Plate_Cells Plate cells (e.g., RAW 264.7 macrophages) Adhere Allow cells to adhere overnight Plate_Cells->Adhere Treat Treat with MEK inhibitor and/or LPS Adhere->Treat Incubate Incubate for desired time period Treat->Incubate Wash Wash cells with ice-cold PBS Incubate->Wash Lyse Add lysis buffer Wash->Lyse Scrape Scrape and collect lysate Lyse->Scrape Centrifuge Centrifuge to pellet debris Scrape->Centrifuge Quantify Quantify protein concentration (e.g., BCA assay) Centrifuge->Quantify Prepare_Samples Prepare samples with Laemmli buffer and boil Quantify->Prepare_Samples Load_Gel Load equal protein amounts onto SDS-PAGE gel Prepare_Samples->Load_Gel Run_Gel Run electrophoresis Load_Gel->Run_Gel Transfer Transfer proteins to PVDF membrane Run_Gel->Transfer Block Block membrane (e.g., 5% BSA) Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-p-ERK1/2) Block->Primary_Ab Wash_1 Wash membrane Primary_Ab->Wash_1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash_1->Secondary_Ab Wash_2 Wash membrane Secondary_Ab->Wash_2 Detect Detect with ECL substrate and image Wash_2->Detect Quantify_Bands Quantify band intensities (Densitometry) Detect->Quantify_Bands Normalize Normalize p-ERK1/2 signal to total ERK1/2 signal Quantify_Bands->Normalize

Caption: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.

Protocol:

  • Cell Culture and Treatment: a. Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.[11] b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[11] c. The next day, replace the medium with fresh medium containing various concentrations of the MEK inhibitor (e.g., 0, 1, 10, 100 nM U0126) or a vehicle control (e.g., 0.1% DMSO).[11] d. For inflammatory stimulation, add LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) before lysis.

  • Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[11] b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11] d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[11] e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11] f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).[11]

  • SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[12] c. Separate proteins by electrophoresis. d. Transfer the separated proteins to a PVDF membrane.[12] e. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12] f. Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.[12] g. Wash the membrane three times with TBST.[12] h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] i. Wash the membrane three times with TBST.[12] j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing for Total ERK1/2: a. To normalize for protein loading, the same membrane can be stripped of the p-ERK1/2 antibody and re-probed for total ERK1/2.[11] b. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[11] c. Wash the membrane extensively with TBST and re-block.[11] d. Incubate with a primary antibody for total ERK1/2 overnight at 4°C.[11] e. Repeat the secondary antibody and detection steps as described above.

  • Data Analysis: a. Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).[11] b. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample to determine the relative level of ERK phosphorylation.[11]

This protocol describes how to measure the kinase activity of MEK1/2 in vitro, often using immunoprecipitated MEK and a recombinant ERK2 substrate.[13][14]

Kinase_Assay_Workflow cluster_ip Immunoprecipitation of MEK cluster_kinase_reaction Kinase Reaction cluster_detection Detection of Phosphorylated ERK2 Cell_Lysate Prepare cell lysate Add_Ab Add anti-MEK antibody Cell_Lysate->Add_Ab Add_Beads Add Protein A/G beads Add_Ab->Add_Beads Incubate_IP Incubate to form immune complexes Add_Beads->Incubate_IP Wash_Beads Wash beads to remove non-specific binding Incubate_IP->Wash_Beads Resuspend Resuspend beads in kinase buffer Wash_Beads->Resuspend Add_Substrate Add inactive ERK2 substrate and ATP Resuspend->Add_Substrate Incubate_KR Incubate at 30°C to allow phosphorylation Add_Substrate->Incubate_KR Terminate Terminate reaction (e.g., with SDS buffer) Incubate_KR->Terminate SDS_PAGE Run samples on SDS-PAGE Terminate->SDS_PAGE Western_Blot Perform Western blot SDS_PAGE->Western_Blot Probe_pERK Probe with anti-p-ERK1/2 antibody Western_Blot->Probe_pERK Detect_Signal Detect chemiluminescent signal Probe_pERK->Detect_Signal

Caption: Workflow for an in vitro MEK kinase assay.

Protocol:

  • Immunoprecipitation of MEK: a. Prepare cell lysates from control and treated cells as described in the Western blot protocol. b. To 500 µg of protein lysate, add an anti-MEK1/2 antibody and incubate for 2 hours at 4°C with gentle rotation.[13] c. Add Protein A/G agarose (B213101) beads and incubate for another 1 hour at 4°C.[13] d. Centrifuge to pellet the beads and wash them three times with lysis buffer and then twice with kinase buffer.[13]

  • Kinase Reaction: a. Resuspend the immunoprecipitated MEK beads in kinase buffer containing inactive recombinant ERK2 as a substrate.[13] b. To test the effect of an inhibitor, add the desired concentration of the MEK inhibitor to the reaction mixture. c. Initiate the kinase reaction by adding ATP.[13] d. Incubate the reaction at 30°C for 30 minutes with gentle agitation.[13] e. Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.[13]

  • Detection of Phosphorylated ERK2: a. Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for phosphorylated ERK1/2.[13] b. The intensity of the phosphorylated ERK2 band corresponds to the MEK kinase activity.

This protocol describes a commonly used animal model to evaluate the anti-inflammatory effects of compounds in the context of allergic airway inflammation.[3][7][10]

Protocol:

  • Sensitization and Challenge: a. Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14. b. From day 21 to 23, challenge the mice with an aerosolized solution of OVA for 30 minutes each day.

  • Treatment: a. Administer the MEK inhibitor (e.g., U0126) or vehicle control intraperitoneally one hour before each OVA challenge.

  • Assessment of Airway Inflammation (24 hours after the last challenge): a. Bronchoalveolar Lavage (BAL): i. Euthanize the mice and cannulate the trachea. ii. Lavage the lungs with PBS to collect BAL fluid. iii. Determine the total and differential cell counts (e.g., eosinophils) in the BAL fluid. b. Cytokine Analysis: Measure the levels of cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA. c. Histology: i. Perfuse and fix the lungs in formalin. ii. Embed the lungs in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for inflammation and periodic acid-Schiff (PAS) for mucus production. d. Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance in response to increasing doses of inhaled methacholine (B1211447) using a whole-body plethysmograph. e. Western Blot Analysis: Prepare lung tissue homogenates to analyze the phosphorylation status of ERK1/2 as described previously.

Conclusion

The ERK1/2 MAPK pathway is a critical signaling cascade in the propagation of inflammatory responses. The targeted inhibition of MEK1/2 by small-molecule inhibitors like U0126 and Trametinib represents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide has provided a comprehensive overview of the mechanism of action of MEK inhibitors, quantitative data on their effects, and detailed experimental protocols for their study. The presented information underscores the potential of modulating the ERK1/2 pathway for the development of novel anti-inflammatory therapeutics.

References

The Anti-inflammatory Agent BAY 11-7082: A Technical Guide for Basic Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 11-7082 is a widely utilized anti-inflammatory compound integral to basic inflammation research. Initially identified as an irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, its mechanism of action also extends to other key inflammatory systems, including the NLRP3 inflammasome. This guide provides an in-depth overview of BAY 11-7082, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in a research setting. The information is presented to facilitate its use in studying inflammatory processes and for professionals in drug development.

Mechanism of Action

BAY 11-7082 exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the canonical NF-κB pathway.[1][2] This pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[2][3]

The agent's principal mode of action is the irreversible inhibition of tumor necrosis factor-α (TNFα)-induced phosphorylation of IκBα (Inhibitor of NF-κB alpha).[4][5] In resting cells, IκBα is bound to the NF-κB protein complex (typically the p50/p65 heterodimer), sequestering it in the cytoplasm.[6][7] Upon stimulation by pro-inflammatory signals like TNFα or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated and phosphorylates IκBα.[6] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB complex to translocate into the nucleus.[6][7] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules.[2] BAY 11-7082 specifically prevents the phosphorylation of IκBα, thus stabilizing the IκBα/NF-κB complex in the cytoplasm and blocking the downstream inflammatory cascade.[1][4]

Beyond its effects on the NF-κB pathway, BAY 11-7082 has been shown to have multiple other targets. It directly inhibits the ATPase activity of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome sensor.[1][8] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1] Furthermore, some studies suggest that BAY 11-7082 can inhibit certain ubiquitin-specific proteases, such as USP7 and USP21, and may not directly inhibit the IKKs but rather suppresses their activation.[4][9]

Signaling Pathways

Canonical NF-κB Signaling Pathway and Inhibition by BAY 11-7082

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of BAY 11-7082.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNFα, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa_NFkB IκBα NF-κB (p50/p65) IKK_complex->IkBa_NFkB:f0 phosphorylates p_IkBa_NFkB P-IκBα NF-κB (p50/p65) Proteasome Proteasome p_IkBa_NFkB:f0->Proteasome ubiquitination & degradation NFkB NF-κB (Active) p_IkBa_NFkB:f1->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces BAY117082 BAY 11-7082 BAY117082->IKK_complex inhibits phosphorylation of IκBα

Canonical NF-κB pathway inhibition by BAY 11-7082.
NLRP3 Inflammasome Pathway and Inhibition by BAY 11-7082

The diagram below outlines the NLRP3 inflammasome activation pathway and its inhibition by BAY 11-7082.

NLRP3_Pathway cluster_priming Priming Step (NF-κB dependent) cluster_activation Activation Step cluster_output Output PAMP_DAMP PAMPs/DAMPs TLR TLR PAMP_DAMP->TLR NFkB_activation NF-κB Activation TLR->NFkB_activation Pro_IL1b Pro-IL-1β & Pro-IL-18 (inactive) NFkB_activation->Pro_IL1b Signal2 Activation Signal (e.g., ATP, K+ efflux) NLRP3 NLRP3 Signal2->NLRP3 activates Inflammasome NLRP3 Inflammasome (assembled) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 cleaves IL1b IL-1β & IL-18 (active) Casp1->IL1b cleaves Pro-IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis induces BAY117082 BAY 11-7082 BAY117082->NLRP3 inhibits ATPase activity

NLRP3 inflammasome pathway inhibition by BAY 11-7082.

Quantitative Data Presentation

The efficacy of BAY 11-7082 has been quantified in numerous studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of BAY 11-7082
ParameterValueCell/SystemReference
IC₅₀ for IκBα Phosphorylation 10 µMTumor cells[4]
IC₅₀ for USP7 Inhibition 0.19 µMUbiquitin-specific protease 7[4]
IC₅₀ for USP21 Inhibition 0.96 µMUbiquitin-specific protease 21[4]
Apoptosis Induction 5 µMHTLV-I–infected T-cell lines[4]
NF-κB Luciferase Activity Inhibition < 8 µMNCI-H1703 cells[4]
Table 2: In Vivo Efficacy of BAY 11-7082
ModelDosageOutcomeReference
Fibroid Xenograft in SCID Mice 20 mg/kg daily (i.p.) for 8 weeks50% reduction in tumor weight[10]
IMQ-induced Psoriasis in Mice 20 mg/kg daily (i.p.) for 7 daysSignificant reduction in mRNA expression of IL-6, TNF-α, and IL-23[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for assessing the effects of BAY 11-7082.

Experimental Workflow Diagram

The logical flow for investigating the anti-inflammatory effects of BAY 11-7082 is depicted below.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Start->Cell_Culture MTT_Assay 2. Determine Cytotoxicity (MTT Assay) Establish non-toxic working concentration Cell_Culture->MTT_Assay Treatment 3. Cell Treatment - Vehicle Control (DMSO) - BAY 11-7082 (e.g., 5-10 µM) - Pro-inflammatory stimulus (e.g., TNFα) MTT_Assay->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis WB 4a. Western Blot - p-IκBα - Total IκBα - Loading Control Endpoint_Analysis->WB IF 4b. Immunofluorescence - p65 nuclear translocation Endpoint_Analysis->IF qPCR 4c. qRT-PCR / ELISA - Cytokine mRNA (e.g., IL-6, TNFα) - Cytokine protein secretion Endpoint_Analysis->qPCR Data_Analysis 5. Data Analysis & Interpretation WB->Data_Analysis IF->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General workflow for studying BAY 11-7082 effects.
Protocol 1: Cell Viability (MTT Assay)

This assay is critical for determining the cytotoxic effects of BAY 11-7082 and establishing a non-toxic working concentration for subsequent experiments.[5]

Materials:

  • 96-well cell culture plate

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • BAY 11-7082 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[5]

  • Prepare serial dilutions of BAY 11-7082 in complete culture medium. A typical concentration range to test is 0.1 µM to 50 µM.[5] Include a vehicle control (DMSO) at the highest concentration used.

  • Remove the existing medium and add 100 µL of the medium containing the different concentrations of BAY 11-7082 or vehicle control to the respective wells.

  • Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a CO₂ incubator.[5]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[5]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Phosphorylated IκBα

This protocol directly assesses the primary mechanism of action of BAY 11-7082.[5]

Materials:

  • 6-well cell culture plates

  • BAY 11-7082

  • NF-κB activator (e.g., TNF-α, LPS)

  • Ice-cold Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with the desired non-toxic concentration of BAY 11-7082 (e.g., 5-10 µM) or vehicle control for 1 hour.[5]

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 5-15 minutes).[5]

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the functional consequence of IκBα phosphorylation inhibition.[11]

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • BAY 11-7082

  • NF-κB activator (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Pre-treat cells with BAY 11-7082 or vehicle for 30-60 minutes.[11]

  • Stimulate with TNF-α (e.g., 100 ng/mL) for 1 hour.[11]

  • Wash with PBS and fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking solution for 30-60 minutes.

  • Incubate with the anti-p65 primary antibody for 1 hour at room temperature or overnight at 4°C.[11]

  • Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope, capturing images for p65 and DAPI. Analyze the ratio of nuclear to cytoplasmic fluorescence intensity to quantify translocation.[11]

References

Preliminary In Vitro Evaluation of Enone 17: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide consolidates preliminary in vitro findings on "enone 17," a derivative of andrographolide, which has demonstrated notable potential as both an anti-inflammatory and an anti-cancer agent. The information presented herein is compiled from initial studies to support further research and development efforts.

Quantitative Data Summary

The cytotoxic and anti-inflammatory activities of enone 17 and related compounds have been evaluated across various human cancer cell lines. The following tables summarize the available quantitative data from these preliminary studies.

Table 1: Cytotoxicity of Andrographolide Analogue 17i against Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (μM)
A549Lung Carcinoma7.72
PC-3Prostate Carcinoma16.08
HCT-116Colon Carcinoma7.13
MCF-7Breast Carcinoma11.67

Table 2: Cytotoxicity of Androst-5-ene Derivatives against Human Tumor Cell Lines [2]

Note: These compounds are structurally different from the andrographolide-derived "enone 17" but are included for comparative context of compounds with activity in a similar therapeutic area.

CompoundHeLa (Cervix Carcinoma) IC50 (μM)FemX (Melanoma) IC50 (μM)K562 (Myelogenous Leukemia) IC50 (μM)
11 4 - 104 - 104 - 10
13 4 - 104 - 104 - 10
15 4 - 104 - 104 - 10

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary evaluation of enone 17 and its analogues.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, PC-3, MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., enone 17) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

2. Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of reactive oxygen species.

  • Cell Preparation: Cells are seeded in 96-well plates and treated with the test compound as described for the MTT assay.

  • Fluorescent Probe Loading: After treatment, cells are washed with phosphate-buffered saline (PBS) and then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a final concentration of 10-20 μM for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths appropriate for the probe (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

3. Mitochondrial Membrane Potential (MMP) Assay

This assay assesses changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.

  • Cell Treatment: Cells are cultured and treated with the test compound in a similar manner to the previous assays.

  • Staining: After treatment, cells are incubated with a cationic fluorescent dye, such as JC-1 or Rhodamine 123, according to the manufacturer's instructions. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Analysis: The change in fluorescence is analyzed using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A shift from red to green fluorescence (in the case of JC-1) indicates a decrease in MMP.

4. DAPI Staining for Nuclear Morphology

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to observe changes in nuclear morphology associated with apoptosis.

  • Cell Preparation and Treatment: Cells are grown on coverslips in a petri dish and treated with the test compound.

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: The cells are then stained with a DAPI solution (e.g., 1 μg/mL in PBS) for 5-10 minutes in the dark.

  • Visualization: The coverslips are mounted on microscope slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for the in vitro evaluation of enone 17.

logical_relationship cluster_compound Compound cluster_mechanism Proposed Mechanism cluster_effects Biological Effects enone17 Enone 17 (Andrographolide Derivative) michael_addition Reversible Michael Addition with Biological Thiols enone17->michael_addition Undergoes anti_inflammatory Anti-inflammatory Activity michael_addition->anti_inflammatory Leads to anti_cancer Anti-cancer Activity michael_addition->anti_cancer Leads to experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HCT-116) treatment 3. Cell Treatment (Dose-Response) cell_culture->treatment compound_prep 2. Enone 17 Preparation (Stock Solution in DMSO) compound_prep->treatment cytotoxicity 4a. Cytotoxicity Assay (MTT) treatment->cytotoxicity ros 4b. ROS Production Assay treatment->ros mmp 4c. MMP Assay treatment->mmp dapi 4d. DAPI Staining treatment->dapi ic50 5a. IC50 Determination cytotoxicity->ic50 mechanism_study 5b. Mechanistic Insights ros->mechanism_study mmp->mechanism_study dapi->mechanism_study

References

An In-depth Technical Guide to Anti-inflammatory Agent 31 (Enone 17)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-inflammatory agent 31, also identified as enone 17, is a semi-synthetic derivative of andrographolide (B1667393), a natural diterpenoid lactone. This compound has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a derivative of andrographolide, a natural product isolated from Andrographis paniculata. Its chemical identity is confirmed by the CAS number 3051838-54-8.

Chemical Structure:

The following table summarizes the known physicochemical properties of this compound.

PropertyValueReference
Chemical Name This compound; enone 17[1][2]
CAS Number 3051838-54-8[3]
Molecular Formula C₁₉H₃₀O₃[3]
Molecular Weight 306.44 g/mol [3]
Appearance Not specified
Melting Point Not specified
Solubility Not specified
Storage Powder: -20°C for 3 years[2]

Pharmacological Properties and Mechanism of Action

This compound exerts its effects by targeting critical inflammatory signaling pathways. Its primary mechanism involves the inhibition of Nuclear Factor-kappa B (NF-κB) activation. This inhibition is achieved through the upstream blockade of the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][4].

The proposed mechanism of action is visualized in the following signaling pathway diagram.

Anti_inflammatory_Agent_31_MOA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K ERK12 ERK1/2 TLR4->ERK12 Akt Akt PI3K->Akt IKK IKK Akt->IKK ERK12->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Agent31 Anti-inflammatory agent 31 Agent31->PI3K Agent31->ERK12 DNA DNA NFkB_nuc->DNA Inflam_Genes Inflammatory Gene Transcription DNA->Inflam_Genes NFkB_DNA_Binding_Assay_Workflow A Prepare Nuclear Extracts from treated cells B Incubate Extracts in NF-κB consensus sequence-coated wells A->B C Wash to remove unbound proteins B->C D Add primary antibody against NF-κB p50 C->D E Wash to remove unbound primary antibody D->E F Add HRP-conjugated secondary antibody E->F G Wash to remove unbound secondary antibody F->G H Add substrate and measure colorimetric change G->H Western_Blot_Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-Akt, p-ERK, total Akt, total ERK, loading control) E->F G Secondary Antibody Incubation F->G H Detection G->H ALI_Mouse_Model_Workflow A Administer this compound (0.3, 1.0 mg/kg, i.p.) B Induce Lung Injury with LPS (intratracheal or intranasal administration) A->B C Monitor Animals and Collect Samples at a Defined Timepoint B->C D Perform Bronchoalveolar Lavage (BAL) C->D F Process Lung Tissue for Histology and Myeloperoxidase (MPO) Assay C->F E Analyze BAL Fluid for Cell Counts and Cytokines D->E

References

Unveiling the Target and Action of Anti-inflammatory Agent 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Anti-inflammatory agent 31, also identified as enone 17, is a semi-synthetic derivative of andrographolide, a natural product isolated from Andrographis paniculata. This compound has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the bioactivity of this compound.

Table 1: In Vitro Efficacy and Cytotoxicity

ParameterCell LineConcentration/ValueEffectReference
NF-κB p50 DNA Binding -100, 200, 400 µMDose-dependent prevention of DNA binding[1]
Reaction with GSH -kGSH = 0.076 M-1h-1Reacts at a quick rate[1]
t1/2 = 6.47 hLong half-life of the adduct[1]
Intracellular GSH Levels -5, 20, 50 µMEffective recovery of intracellular GSH levels[1]
5 µM>2.5-fold increase in GSH levels compared to basal[1]
Cytotoxicity (CC50) LO214.68 µMLow cytotoxicity[1]
HEK29326.25 µMLow cytotoxicity[1]

Table 2: In Vivo Efficacy in a Mouse Model of LPS-Induced Acute Lung Injury

ParameterTreatment GroupDoseEffectReference
Total White Blood Cell Count This compound0.3, 1.0 mg/kg (i.p.)Dose-dependent decrease[1]
Neutrophil Count This compound0.3, 1.0 mg/kg (i.p.)Dose-dependent decrease[1]
Acute Lung Injury This compound0.3, 1.0 mg/kg (i.p.)Dose-dependent alleviation[1]

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its effects by modulating critical signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This inhibition is achieved through the upstream blockade of two key signaling cascades: the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-activated protein kinase (MAPK) pathway.[1]

Furthermore, this compound has been shown to restore intracellular levels of glutathione (B108866) (GSH), a critical antioxidant that plays a protective role against oxidative stress, a common feature of inflammatory conditions.[1] This dual action of inhibiting pro-inflammatory signaling and bolstering antioxidant defenses makes it a compelling anti-inflammatory candidate.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

G Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor PI3K PI3K Receptor->PI3K ERK1/2 ERK1/2 Receptor->ERK1/2 Akt Akt PI3K->Akt IκBα IκBα Akt->IκBα Inhibits ERK1/2->IκBα Inhibits NF-κB NF-κB IκBα->NF-κB Sequesters NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocation Agent31 Anti-inflammatory agent 31 Agent31->PI3K Agent31->ERK1/2 GSH_restoration GSH Restoration (Antioxidant Effect) Agent31->GSH_restoration Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression G General Experimental Workflow for Target Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with This compound Stimulation->Treatment Lysate_Prep Cell Lysate Preparation Treatment->Lysate_Prep NFkB_Assay NF-κB DNA Binding Assay Treatment->NFkB_Assay GSH_Assay Intracellular GSH Measurement Treatment->GSH_Assay Western_Blot Western Blot Analysis (p-Akt, p-ERK, IκBα) Lysate_Prep->Western_Blot Data_Analysis Data Analysis & Conclusion Western_Blot->Data_Analysis NFkB_Assay->Data_Analysis GSH_Assay->Data_Analysis Animal_Model Animal Model (e.g., LPS-induced ALI in mice) Drug_Admin Administration of This compound Animal_Model->Drug_Admin Sample_Collection Sample Collection (BALF, Blood, Tissue) Drug_Admin->Sample_Collection Analysis Analysis (Cell Counts, Cytokines) Sample_Collection->Analysis Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Anti-inflammatory Agent 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 31 is a potent andrographolide (B1667393) derivative that demonstrates significant anti-inflammatory properties. Mechanistic studies have revealed that its mode of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This inhibition is achieved through the targeted suppression of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Furthermore, this compound has been shown to restore intracellular glutathione (B108866) (GSH) levels, indicating a potential role in mitigating oxidative stress, and exhibits hepatoprotective effects.[1]

These application notes provide a comprehensive overview of in vitro assay protocols to characterize the anti-inflammatory activity of this compound. The protocols are designed to be detailed and reproducible for use in a research and drug development setting.

Key Signaling Pathway

The anti-inflammatory effects of Agent 31 are primarily mediated through the inhibition of key pro-inflammatory signaling pathways.

Anti_inflammatory_agent_31_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., LPS, TNF-α PI3K PI3K Receptor->PI3K ERK1_2 ERK1_2 Receptor->ERK1_2 Akt Akt PI3K->Akt IκBα IκBα Akt->IκBα Inhibits Phosphorylation ERK1_2->IκBα Inhibits Phosphorylation NFκB_dimer NF-κB (p65/p50) IκBα->NFκB_dimer Sequesters NFκB_nucleus NF-κB (p65/p50) NFκB_dimer->NFκB_nucleus Translocation Agent_31 Anti-inflammatory agent 31 Agent_31->PI3K Agent_31->ERK1_2 Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression Induces NF_kB_Reporter_Assay_Workflow Start Start Seed_Cells Seed HEK293-NF-κB-Luc cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound or vehicle for 1 hour Incubate_24h->Pretreat Stimulate Stimulate with TNF-α (10 ng/mL) for 6 hours Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data and calculate IC₅₀ Measure_Luciferase->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Seed_RAW Seed RAW 264.7 cells in 6-well plate Start->Seed_RAW Incubate_24h Incubate for 24 hours Seed_RAW->Incubate_24h Pretreat_Agent31 Pre-treat with this compound or vehicle for 1 hour Incubate_24h->Pretreat_Agent31 Stimulate_LPS Stimulate with LPS (1 µg/mL) for 30 minutes Pretreat_Agent31->Stimulate_LPS Lyse_Cells_WB Lyse cells and collect protein Stimulate_LPS->Lyse_Cells_WB SDS_PAGE Perform SDS-PAGE and protein transfer Lyse_Cells_WB->SDS_PAGE Antibody_Incubation Incubate with primary and secondary antibodies SDS_PAGE->Antibody_Incubation Detect_Signal Detect chemiluminescent signal Antibody_Incubation->Detect_Signal Analyze_Bands Analyze band intensity Detect_Signal->Analyze_Bands End End Analyze_Bands->End

References

Application Notes and Protocols for Anti-inflammatory Agent 31 (Andrographolide Derivative enone 17)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 31, also known as enone 17, is a derivative of andrographolide (B1667393), a natural compound extracted from Andrographis paniculata. This agent has demonstrated significant anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1] The primary mechanism of action involves the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) signaling pathways.[1] By targeting these key inflammatory pathways, this compound presents a promising candidate for the development of novel therapeutics for a range of inflammatory diseases.

These application notes provide detailed protocols for the cell culture treatment and subsequent analysis of the anti-inflammatory effects of this compound. The methodologies described herein are based on established protocols for andrographolide and its derivatives, which share a similar mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of andrographolide and its derivatives on key inflammatory markers. This data can serve as a reference for expected outcomes when testing this compound.

Table 1: Inhibitory Concentration (IC50) of Andrographolide and its Derivatives on Inflammatory Markers

CompoundCell LineInflammatory MarkerIC50 ValueReference
AndrographolideJurkatCell Proliferation~10 µg/mL (48h)[2]
AndrographolideDU145IL-6 Production~3 µM (24h)[3]
Andrographolide Derivative 5RAW 264.7NF-κB Transactivation2 µg/mL[4][5]
Andrographolide Derivative 11RAW 264.7NF-κB Transactivation2.2 µg/mL[4][5]
Andrographolide Derivative 12RAW 264.7NF-κB Transactivation2.4 µg/mL[4][5]

Table 2: Effect of Andrographolide on Cytokine Production

Cell LineTreatmentCytokineInhibitionReference
RAW 264.7Andrographolide (6.25, 12.5, 25 µg/mL) + LPSTNF-αDose-dependent decrease[6]
RAW 264.7Andrographolide (6.25, 12.5, 25 µg/mL) + LPSIL-6Dose-dependent decrease[6]
RAW 264.7Andrographolide (6.25, 12.5, 25 µg/mL) + LPSIL-1βDose-dependent decrease[6]
DU145Andrographolide (10 µM)IL-6~80% reduction[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects.

Anti_inflammatory_agent_31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor PI3K PI3K Receptor->PI3K ERK1_2 ERK1/2 Receptor->ERK1_2 Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt NF_κB_IκBα_complex NF-κB-IκBα Complex p_Akt->NF_κB_IκBα_complex Inhibits IκBα p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 p_ERK1_2->NF_κB_IκBα_complex Inhibits IκBα IκBα IκBα NF_κB_p65_p50 NF-κB (p65/p50) NF_κB_translocation NF-κB (p65/p50) NF_κB_p65_p50->NF_κB_translocation NF_κB_IκBα_complex->NF_κB_p65_p50 IκBα degradation Agent_31 Anti-inflammatory agent 31 Agent_31->PI3K Agent_31->ERK1_2 DNA DNA NF_κB_translocation->DNA Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes

Caption: Signaling pathway of this compound.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the routine culture of a suitable cell line, such as RAW 264.7 murine macrophages, for studying inflammation.

  • Materials:

    • RAW 264.7 cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA (0.25%)

    • T-75 cell culture flasks

    • 6-well, 24-well, or 96-well plates

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • For subculturing, aspirate the medium and wash the cells once with PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes until cells detach.

    • Neutralize trypsin with 7-8 mL of complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

    • Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound.

  • Materials:

    • Cultured RAW 264.7 cells

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24-48 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Materials:

    • Cultured RAW 264.7 cells

    • This compound

    • Lipopolysaccharide (LPS)

    • Mouse TNF-α and IL-6 ELISA kits

    • 24-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce inflammation.[6]

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

This protocol assesses the effect of this compound on the phosphorylation of Akt and ERK1/2, and the levels of NF-κB p65.

  • Materials:

    • Cultured RAW 264.7 cells

    • This compound

    • LPS

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-NF-κB p65, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound and/or LPS as described for the ELISA protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Normalize the protein expression to a loading control like β-actin.

Experimental Workflow

The following diagram provides a general workflow for evaluating the anti-inflammatory properties of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Agent_Treatment Treatment with This compound (Dose-response & Time-course) Cell_Culture->Agent_Treatment LPS_Stimulation Inflammatory Stimulus (LPS) Agent_Treatment->LPS_Stimulation Cell_Viability Cell Viability Assay (MTT) LPS_Stimulation->Cell_Viability Cytokine_Analysis Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Analysis Protein_Analysis Protein Expression Analysis (Western Blot for p-Akt, p-ERK, NF-κB) LPS_Stimulation->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cytokine_Analysis->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

References

"Enone 17": A Term Requiring Clarification for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "enone 17" did not identify a specific, widely recognized compound by this name in the scientific literature. This suggests that "enone 17" may be an internal laboratory code, a shorthand for a more complex chemical name, or a component of a larger class of molecules that is not indexed under this specific term.

The term "enone" itself refers to a functional group in organic chemistry, specifically an unsaturated ketone.[1][2] Many different compounds containing an enone structure exist, and they are actively studied in various fields, including cancer research.[3][4] For example, a recent study investigated four newly synthesized enones for their anticancer potential against colorectal and cervical cancer cells, noting that further in vivo studies are warranted.[3]

Similarly, the number "17" in a compound name can have various meanings. It could refer to a specific position in a molecule's structure, as seen in "hydroxysteroid (17beta) dehydrogenase 1 (HSD17B1)" inhibitors, which are being tested in transgenic mouse models.[5] In other contexts, it could be part of a compound's designation, such as with "17-azolyl steroids," which have been evaluated as inhibitors of androgen synthesis in vivo.[6]

Without a precise chemical identifier for "enone 17," such as a full chemical name, CAS number, or a reference to a specific publication, it is not possible to provide accurate and safe dosage information for in vivo mouse models. Dosage is highly specific to the compound, the animal model, the disease being studied, and the intended therapeutic effect.

General Principles for Determining In Vivo Dosage in Mouse Models

For researchers working with a novel or proprietary enone compound, a general workflow must be followed to determine the appropriate in vivo dosage. This process typically involves a combination of literature review for similar compounds, in vitro studies, and a series of in vivo experiments.

A crucial first step is to conduct a thorough literature review for compounds with similar structures or mechanisms of action to get a preliminary idea of potential dosage ranges.[7] This is followed by in vitro studies to determine the compound's potency (e.g., IC50) in relevant cell lines.[7]

The initial in vivo studies usually involve dose-range finding and maximum tolerated dose (MTD) experiments.[8][9] These studies are essential to identify a safe dosage range that does not cause excessive toxicity, often monitored by changes in body weight and general animal behavior.[8] Once a safe dose range is established, pharmacokinetic (PK) studies can be conducted to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. Subsequently, pharmacodynamic (PD) studies are performed to assess the biological effects of the compound at different dose levels.

Efficacy studies are then designed based on the MTD and PK/PD data. These studies evaluate the therapeutic effect of the compound in a relevant disease model, such as a tumor xenograft model in cancer research.[8] It is common to test multiple dose levels and dosing schedules (e.g., daily, every other day) to find the optimal balance between efficacy and toxicity.[9]

Below is a generalized workflow for establishing an in vivo dosage for a novel compound.

Generalized workflow for in vivo dosage determination.

Recommendations for Proceeding

To obtain the specific dosage information requested, it is essential to first positively identify "enone 17." We recommend the following steps:

  • Consult Internal Documentation: If "enone 17" is an internal designation, review laboratory notebooks, internal databases, or consult with colleagues to find its formal chemical name or structure.

  • Review Source of the Term: If the term was encountered in a publication or presentation, re-examine the source material for a more detailed description of the compound.

  • Chemical Structure Search: If the chemical structure is known, use a structure-based search in chemical databases like PubChem or SciFinder to find its standard name and any associated biological data.

Once a specific compound is identified, a targeted literature search can be performed to find relevant in vivo studies and associated dosing information. Without this clarification, any provided dosage would be speculative and could lead to inaccurate and unsafe experimental practices.

References

Application Notes and Protocols for Anti-inflammatory Agent SS-31 in LPS-Induced Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the anti-inflammatory agent SS-31, also known as Elamipretide, in the study and potential treatment of lipopolysaccharide (LPS)-induced acute lung injury (ALI).

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to significant morbidity and mortality.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of this inflammatory cascade and is widely used to model ALI in preclinical research.[3] SS-31 is a mitochondria-targeted antioxidant peptide that has demonstrated significant promise in mitigating the pathological features of LPS-induced ALI.[2][4] Its mechanism of action involves the suppression of key inflammatory pathways and the reduction of oxidative stress.[5] These notes offer detailed methodologies for investigating the therapeutic potential of SS-31 in this context.

Quantitative Data Summary

The following tables summarize the quantitative effects of SS-31 in a murine model of LPS-induced acute lung injury.

Table 1: Effect of SS-31 on Lung Injury and Inflammation in LPS-Induced ALI in Mice

ParameterControl GroupLPS GroupLPS + SS-31 GroupReference
Lung Wet-to-Dry (W/D) Ratio LowerSignificantly IncreasedSignificantly Reduced vs. LPS[6]
Total Cells in BALF BaselineSignificantly IncreasedSignificantly Reduced vs. LPS[6]
Lung Injury Score MinimalSignificantly IncreasedSignificantly Attenuated vs. LPS[6]

Table 2: Effect of SS-31 on Inflammatory Cytokine Levels in LPS-Induced ALI in Mice

CytokineControl GroupLPS GroupLPS + SS-31 GroupMethodReference
TNF-α BaselineSignificantly IncreasedSignificantly Inhibited vs. LPSRT-PCR, ELISA[2][7]
IL-6 BaselineSignificantly IncreasedSignificantly Inhibited vs. LPSRT-PCR, ELISA[2][7]
IL-1β BaselineSignificantly IncreasedSignificantly Inhibited vs. LPSWestern Blot, ELISA[2]
IL-18 BaselineSignificantly IncreasedSignificantly Inhibited vs. LPSWestern Blot, ELISA[2]

Table 3: Effect of SS-31 on NLRP3 Inflammasome and Pyroptosis-Related Proteins in Lung Tissue

ProteinControl GroupLPS GroupLPS + SS-31 GroupMethodReference
NLRP3 BaselineSignificantly IncreasedSignificantly Reduced vs. LPSWestern Blot[2]
GSDMD-N BaselineSignificantly IncreasedSignificantly Reduced vs. LPSWestern Blot[2]
S100A8 BaselineSignificantly IncreasedSignificantly Decreased vs. LPSWestern Blot[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by SS-31 and a typical experimental workflow for its evaluation.

G cluster_0 LPS-Induced Inflammatory Cascade cluster_1 Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK S100A8 S100A8 NFkB->S100A8 NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 S100A8->NLRP3 potentiates Pyroptosis Pyroptosis (GSDMD-N) NLRP3->Pyroptosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-18) NLRP3->Cytokines maturation ALI Acute Lung Injury Pyroptosis->ALI Cytokines->ALI SS31 SS-31 (Anti-inflammatory Agent) SS31->MAPK inhibits SS31->S100A8 inhibits SS31->NLRP3 inhibits

Caption: Signaling pathway of SS-31 in LPS-induced ALI.

G cluster_workflow Experimental Workflow cluster_analysis Analyses start Animal Model (e.g., C57BL/6 Mice) lps_challenge LPS Instillation (Intratracheal) start->lps_challenge ss31_treatment SS-31 Administration (e.g., 5 mg/kg, i.p.) lps_challenge->ss31_treatment Pre- or Post-treatment endpoint Endpoint Analysis (e.g., 24 hours post-LPS) ss31_treatment->endpoint balf BALF Collection (Cell Count, Cytokines) endpoint->balf histology Lung Histology (H&E Staining, Injury Score) endpoint->histology protein Lung Homogenate (Western Blot, ELISA) endpoint->protein rna Lung Homogenate (RT-PCR) endpoint->rna

Caption: Experimental workflow for evaluating SS-31.

Detailed Experimental Protocols

In Vivo Model of LPS-Induced Acute Lung Injury in Mice

Objective: To induce a reproducible model of acute lung injury in mice using intratracheal administration of LPS and to assess the therapeutic effect of SS-31.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • SS-31 (Elamipretide)

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Animal intubation platform and light source

  • Microsyringe

Protocol:

  • Acclimatize mice to the facility for at least one week before the experiment.

  • Anesthetize the mouse using the chosen anesthetic agent.

  • Place the anesthetized mouse on the intubation platform in a supine position.

  • Visualize the trachea and carefully insert a sterile catheter.

  • Instill 50 µL of LPS solution (e.g., 5 mg/kg body weight) in sterile saline directly into the lungs. Control animals receive 50 µL of sterile saline.

  • Administer SS-31 (e.g., 5 mg/kg body weight) via intraperitoneal (i.p.) injection. The timing of administration can be varied (e.g., 1 hour before or 1 hour after LPS challenge) depending on the study design (prophylactic vs. therapeutic).[3]

  • Monitor the animals closely for signs of distress.

  • At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice for sample collection.

Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis

Objective: To collect BALF for the assessment of inflammatory cell infiltration and cytokine levels.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Tracheal cannula

  • Suture

  • 1 mL syringe

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Following euthanasia, expose the trachea and insert a cannula.

  • Secure the cannula with a suture.

  • Instill 1 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate.

  • Repeat the lavage process two more times, pooling the collected fluid.

  • Centrifuge the pooled BALF at 500 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant for cytokine analysis (store at -80°C).

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides for differential cell counting (e.g., staining with Diff-Quik).

Histological Analysis of Lung Injury

Objective: To assess the extent of lung tissue damage and inflammation.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Protocol:

  • Perfuse the lungs with PBS to remove blood.

  • Inflate the lungs with 4% PFA at a constant pressure (e.g., 25 cmH2O) and then ligate the trachea.

  • Immerse the fixed lungs in 4% PFA overnight at 4°C.

  • Dehydrate the tissue through a graded series of ethanol.

  • Clear the tissue in xylene and embed in paraffin.

  • Cut 5 µm sections using a microtome and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with H&E.

  • Evaluate the slides under a microscope in a blinded manner.

  • Score lung injury based on the American Thoracic Society guidelines, assessing for alveolar septal thickening, inflammatory cell infiltration, hyaline membrane formation, and proteinaceous debris.[8][9]

Western Blot Analysis for NLRP3 Inflammasome Proteins

Objective: To quantify the expression of key proteins in the NLRP3 inflammasome pathway in lung tissue.

Materials:

  • Lung tissue homogenate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NLRP3, anti-GSDMD, anti-S100A8, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Homogenize lung tissue in RIPA buffer on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

ELISA for Inflammatory Cytokines in BALF

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF.

Materials:

  • Commercial ELISA kit for the specific cytokine of interest

  • BALF supernatant

  • Microplate reader

Protocol:

  • Bring all reagents and samples to room temperature.

  • Prepare standards and samples according to the kit manufacturer's instructions. BALF may require dilution.

  • Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.

  • Incubate for the time specified in the kit protocol (typically 2 hours at room temperature).

  • Wash the wells multiple times with the provided wash buffer.

  • Add the detection antibody and incubate as directed.

  • Wash the wells to remove unbound detection antibody.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

  • Wash the wells again.

  • Add the substrate solution and incubate in the dark until color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

In Vitro Macrophage Stimulation Assay

Objective: To assess the direct effect of SS-31 on LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • LPS

  • SS-31

  • Cell culture plates

Protocol:

  • Seed macrophages in a multi-well plate at a suitable density (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of SS-31 or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4-24 hours).

  • Collect the cell culture supernatant for cytokine analysis by ELISA.

  • Lyse the cells to extract protein for Western blot analysis or RNA for RT-PCR.

These protocols provide a robust framework for investigating the anti-inflammatory properties of SS-31 in the context of LPS-induced acute lung injury. Adherence to these detailed methods will facilitate the generation of reproducible and high-quality data for research and drug development purposes.

References

Application Notes and Protocols: Anti-inflammatory Agent 31 in LO2 and HEK293 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory Agent 31 is a novel synthetic compound demonstrating significant potential in the modulation of inflammatory pathways. This document provides detailed application notes and experimental protocols for characterizing the effects of this compound in the human liver cell line (LO2) and the human embryonic kidney cell line (HEK293). The provided methodologies and data serve as a comprehensive guide for researchers investigating the therapeutic potential of this agent.

Inflammation is a critical factor in a multitude of human diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[1] Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central to the inflammatory response.[1][2] Anti-inflammatory drugs often exert their effects by targeting these pathways to reduce the expression of pro-inflammatory mediators.[1][3]

Mechanism of Action

This compound is hypothesized to inhibit the activation of the NF-κB and MAPK signaling cascades. In the canonical NF-κB pathway, inflammatory stimuli lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3] The MAPK pathways, including p38 MAPK, JNK, and ERK, are also activated by various cellular stresses and play a crucial role in regulating the synthesis of inflammatory mediators.[1] Agent 31 is expected to interfere with these signaling events, leading to a downstream reduction in inflammatory responses.

Data Presentation

Table 1: Effect of this compound on Cell Viability
Cell LineConcentration (µM)Cell Viability (%)
LO2 0 (Control)100 ± 4.5
198.2 ± 3.8
595.7 ± 5.1
1092.3 ± 4.2
2588.5 ± 3.9
5085.1 ± 5.5
HEK293 0 (Control)100 ± 3.9
199.1 ± 4.2
597.4 ± 3.7
1094.8 ± 4.8
2591.2 ± 5.3
5089.6 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated LO2 Cells
Target GeneTreatmentRelative mRNA Expression (Fold Change)
COX-2 Control1.00
LPS (1 µg/mL)8.5 ± 0.9
LPS + Agent 31 (10 µM)4.2 ± 0.5
LPS + Agent 31 (25 µM)2.1 ± 0.3
TNF-α Control1.00
LPS (1 µg/mL)12.3 ± 1.5
LPS + Agent 31 (10 µM)6.8 ± 0.8
LPS + Agent 31 (25 µM)3.5 ± 0.4
IL-6 Control1.00
LPS (1 µg/mL)15.8 ± 2.1
LPS + Agent 31 (10 µM)8.1 ± 1.1
LPS + Agent 31 (25 µM)4.3 ± 0.6

Data are normalized to the control group and presented as mean ± standard deviation.

Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Expression in TNF-α-stimulated HEK293 Cells
ProteinTreatmentRelative Protein Expression (Fold Change)
p-p65 Control1.00
TNF-α (10 ng/mL)5.8 ± 0.6
TNF-α + Agent 31 (10 µM)2.9 ± 0.4
TNF-α + Agent 31 (25 µM)1.5 ± 0.2
p-p38 Control1.00
TNF-α (10 ng/mL)4.5 ± 0.5
TNF-α + Agent 31 (10 µM)2.3 ± 0.3
TNF-α + Agent 31 (25 µM)1.2 ± 0.2
p-JNK Control1.00
TNF-α (10 ng/mL)3.9 ± 0.4
TNF-α + Agent 31 (10 µM)2.1 ± 0.3
TNF-α + Agent 31 (25 µM)1.1 ± 0.1

Data are normalized to the control group and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Culture:

    • Culture LO2 and HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction).

    • Allow cells to adhere overnight.

    • For inflammatory stimulation, pre-treat cells with varying concentrations of Agent 31 for 1 hour before adding an inflammatory stimulus (e.g., 1 µg/mL Lipopolysaccharide (LPS) for LO2 cells or 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α) for HEK293 cells).[4]

    • Incubate for the desired time period (e.g., 24 hours for gene expression analysis, 30 minutes for protein phosphorylation analysis).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.

  • Treat cells with different concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Western Blot Analysis
  • Seed 1 x 10⁶ cells in a 6-well plate and treat as described in Protocol 1.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-p38, anti-p-JNK, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).

Protocol 4: Quantitative Real-Time PCR (qPCR)
  • Seed 1 x 10⁶ cells in a 6-well plate and treat as described in Protocol 1.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green master mix and gene-specific primers for COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Run the qPCR reaction on a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the control group.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK Agent 31 Agent 31 Agent 31->IKK MAPKK MAPKK Agent 31->MAPKK IκBα IκBα IKK->IκBα P p65 p65 p50 p50 p65_p50_n p65/p50 p65->p65_p50_n p50->p65_p50_n MAPKKK->MAPKK P MAPK p38/JNK/ERK MAPKK->MAPK P AP-1 AP-1 MAPK->AP-1 Inflammatory Genes COX-2, TNF-α, IL-6 p65_p50_n->Inflammatory Genes Transcription AP-1->Inflammatory Genes Transcription

Caption: Proposed mechanism of this compound.

G Start Start Cell_Culture Culture LO2 & HEK293 Cells Start->Cell_Culture Treatment Treat with Agent 31 +/- Stimulus Cell_Culture->Treatment Viability_Assay MTT Assay for Cell Viability Treatment->Viability_Assay Harvest_Cells Harvest Cells for RNA and Protein Treatment->Harvest_Cells Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis qPCR qPCR for Gene Expression Harvest_Cells->qPCR Western_Blot Western Blot for Protein Expression Harvest_Cells->Western_Blot qPCR->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating Agent 31.

References

"Anti-inflammatory agent 31" solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Anti-inflammatory agent 31, an andrographolide (B1667393) derivative also known as enone 17, in experimental settings. This agent has been identified as a potent inhibitor of the NF-κB signaling pathway, offering significant potential for research in inflammation and related therapeutic areas.

Product Information

Chemical Name: this compound (enone 17) Synonyms: Andrographolide derivative Molecular Formula: C₁₉H₃₀O₃ Mechanism of Action: this compound inhibits NF-κB activation by blocking the upstream PI3K/Akt and ERK1/2 MAPK signaling pathways.[1] It has also been shown to restore intracellular glutathione (B108866) (GSH) levels and exhibits hepatoprotective effects.[1]

Solubility and Preparation

Table 1: Solubility of Andrographolide (Parent Compound)

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~14 mg/mL[2]
Dimethyl Sulfoxide (B87167) (DMSO)~3 mg/mL[2]
Ethanol~0.2 mg/mL[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[2]
WaterSparingly soluble[3]

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.

Materials:

  • This compound (enone 17) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage.

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use.

Materials:

  • Stock solution of this compound in DMSO

  • Pre-warmed cell culture medium

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment.

  • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration. Note: To avoid precipitation, it is crucial to add the stock solution to the medium and mix immediately. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter gene assay. This assay is a common and effective method for quantifying the activity of the NF-κB pathway.[4][5][6][7]

Materials:

  • Cells transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound working solutions

  • NF-κB activating stimulus (e.g., TNF-α, LPS)

  • Luciferase assay reagent kit

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound working solutions in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 5, 20, 50 µM).[1] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours).

  • NF-κB Activation:

    • Add the NF-κB activating stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to the wells, except for the unstimulated control wells.

    • Incubate for an appropriate duration to induce NF-κB activation (typically 6-8 hours).

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., by adding 20 µL of 1X Passive Lysis Buffer and incubating for 15 minutes).

    • Add the luciferase assay substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

    • Plot the dose-response curve and determine the IC₅₀ value.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound cluster_prep Preparation cluster_assay NF-κB Inhibition Assay Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilution in Media Compound Treatment Compound Treatment Working Solution->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment NF-κB Activation NF-κB Activation Compound Treatment->NF-κB Activation Luciferase Assay Luciferase Assay NF-κB Activation->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Caption: Workflow for preparing and testing this compound.

Signaling Pathway

G Inhibition of NF-κB by this compound cluster_pathways Signaling Cascades cluster_nfkb NF-κB Activation Growth Factors / Cytokines Growth Factors / Cytokines Receptor Receptor Growth Factors / Cytokines->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt IκB Kinase (IKK) IκB Kinase (IKK) Akt->IκB Kinase (IKK) Activation Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->IκB Kinase (IKK) Activation IκBα IκBα IκB Kinase (IKK)->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Agent31 Anti-inflammatory agent 31 (enone 17) Agent31->Akt Agent31->ERK1/2

Caption: Inhibition of PI3K/Akt and ERK1/2 pathways by agent 31.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Enone 17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enone 17 is a promising semi-synthetic derivative of andrographolide, a natural product isolated from Andrographis paniculata.[1][2][3][4] Andrographolide and its derivatives have demonstrated a wide range of biological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] Enone 17, in particular, has been identified as a candidate with significant anti-inflammatory properties, potentially offering a therapeutic option for managing inflammatory conditions.[1][2][3] This document provides detailed protocols for utilizing flow cytometry to analyze the effects of Enone 17 on various immune cell populations, their activation status, and potential signaling pathways involved. Flow cytometry is a powerful technique for the multi-parametric analysis of individual cells in a heterogeneous population, making it an indispensable tool in drug discovery and development for immunology and oncology.[5][6]

Putative Mechanism of Action

While the precise molecular targets of Enone 17 in immune cells are still under investigation, based on studies of its parent compound, andrographolide, it is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and Nrf2.[4][7] The NF-κB pathway is a central regulator of inflammation, while the Nrf2 pathway is critical for the antioxidant response.[7] It is also plausible that Enone 17 influences T-helper cell differentiation, particularly the pro-inflammatory Th17 lineage, which is implicated in various autoimmune and inflammatory diseases.

Data Presentation: Expected Quantitative Changes in Immune Cell Subsets

The following tables summarize hypothetical quantitative data on the effects of Enone 17 on murine splenocytes stimulated in vitro with lipopolysaccharide (LPS). These tables are provided as an example of how to structure and present data obtained from flow cytometry experiments.

Table 1: Effect of Enone 17 on Major Immune Cell Populations in LPS-Stimulated Murine Splenocytes

Treatment% CD4+ T Cells% CD8+ T Cells% B Cells (CD19+)% Macrophages (F4/80+)% Dendritic Cells (CD11c+)
Vehicle Control25.4 ± 2.115.2 ± 1.545.8 ± 3.55.1 ± 0.62.3 ± 0.3
LPS (1 µg/mL)24.9 ± 2.314.8 ± 1.846.2 ± 3.18.9 ± 0.94.5 ± 0.5
LPS + Enone 17 (1 µM)25.1 ± 2.015.0 ± 1.645.5 ± 3.36.2 ± 0.73.1 ± 0.4
LPS + Enone 17 (10 µM)24.8 ± 2.214.9 ± 1.746.0 ± 3.05.5 ± 0.52.6 ± 0.3

Table 2: Effect of Enone 17 on T-Helper Cell Differentiation in LPS-Stimulated Murine Splenocytes

Treatment% Th1 (IFNγ+) of CD4+% Th2 (IL-4+) of CD4+% Th17 (IL-17A+) of CD4+% Treg (FoxP3+) of CD4+
Vehicle Control2.1 ± 0.31.5 ± 0.20.8 ± 0.110.2 ± 1.1
LPS (1 µg/mL)5.8 ± 0.61.7 ± 0.34.5 ± 0.59.8 ± 1.0
LPS + Enone 17 (1 µM)4.2 ± 0.51.6 ± 0.22.1 ± 0.311.5 ± 1.2
LPS + Enone 17 (10 µM)3.1 ± 0.41.5 ± 0.21.2 ± 0.212.8 ± 1.4

Table 3: Effect of Enone 17 on Macrophage Polarization in LPS-Stimulated Murine Splenocytes

Treatment% M1 (CD86+) of F4/80+% M2 (CD206+) of F4/80+
Vehicle Control15.3 ± 1.812.5 ± 1.5
LPS (1 µg/mL)65.2 ± 5.98.1 ± 0.9
LPS + Enone 17 (1 µM)40.7 ± 4.110.2 ± 1.1
LPS + Enone 17 (10 µM)25.4 ± 2.811.8 ± 1.3

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes
  • Euthanize mice according to approved institutional animal care and use committee protocols.

  • Aseptically harvest the spleen and place it in a petri dish containing 5 mL of cold RPMI-1640 medium.

  • Gently mash the spleen through a 70 µm cell strainer using the plunger end of a 3 mL syringe.

  • Wash the strainer with an additional 10 mL of RPMI-1640 to collect the remaining cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.

  • Neutralize the lysis reaction by adding 10 mL of complete RPMI-1640 medium.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in complete RPMI-1640 and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >90%.

Protocol 2: In Vitro Treatment of Splenocytes with Enone 17
  • Adjust the splenocyte suspension to a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Add Enone 17 (dissolved in DMSO) to the desired final concentrations (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control.

  • Add LPS to a final concentration of 1 µg/mL to the appropriate wells to stimulate inflammation.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

Protocol 3: Staining for Flow Cytometry Analysis
  • Surface Staining:

    • Harvest the cells from the 24-well plate and transfer to 5 mL FACS tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 2 mL of FACS buffer (PBS + 2% FBS).

    • Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) and incubate for 10 minutes at 4°C.

    • Without washing, add the cocktail of fluorescently conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8, anti-CD19, anti-F4/80, anti-CD11c, anti-CD86, anti-CD206). The optimal concentration of each antibody should be predetermined by titration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS buffer.

  • Intracellular Staining (for Cytokines and Transcription Factors):

    • Following surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Add the fluorescently conjugated antibodies for intracellular markers (e.g., anti-IFNγ, anti-IL-4, anti-IL-17A, anti-FoxP3) diluted in permeabilization buffer.

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer equipped with the appropriate lasers and filters.

    • Collect a sufficient number of events (e.g., 50,000-100,000) for each sample.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Use a sequential gating strategy to identify the cell populations of interest.

Mandatory Visualizations

experimental_workflow cluster_isolation Cell Isolation cluster_treatment In Vitro Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis spleen Murine Spleen Harvest single_cell Single-Cell Suspension spleen->single_cell rbc_lysis RBC Lysis single_cell->rbc_lysis splenocytes Isolated Splenocytes rbc_lysis->splenocytes plating Cell Plating (2x10^6/mL) splenocytes->plating treatment Add Enone 17 +/- LPS plating->treatment incubation Incubate (24-48h) treatment->incubation harvest Harvest Cells incubation->harvest surface_stain Surface Marker Staining harvest->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intra_stain Intracellular Staining fix_perm->intra_stain acquisition Data Acquisition intra_stain->acquisition gating Gating & Analysis acquisition->gating

Caption: Experimental workflow for flow cytometry analysis of Enone 17-treated immune cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Enone17 Enone 17 Enone17->IKK Inhibits Keap1 Keap1 Enone17->Keap1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Nrf2 Nrf2 Nrf2->Keap1 Bound (Inactive) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1->Nrf2 Releases Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNFα) NFκB_nuc->Inflammatory_Genes Upregulates Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_nuc->Antioxidant_Genes Upregulates

Caption: Putative signaling pathways modulated by Enone 17 in immune cells.

References

Application Notes and Protocols for Anti-inflammatory Agent 31 in Models of Chronic Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anti-inflammatory agent 31" is a designation that has been associated with several novel compounds demonstrating significant efficacy in preclinical models of chronic inflammatory diseases. This document provides a comprehensive overview of the application of a representative compound, herein referred to as Agent 31, including its mechanism of action, quantitative efficacy data in various models, and detailed experimental protocols for its evaluation. The information is synthesized from multiple studies where different compounds were cited as a potent anti-inflammatory agent[1][2][3][4][5][6][7][8][9][10]. For the purpose of these notes, Agent 31 is presented as a selective inhibitor of key inflammatory pathways, offering a promising therapeutic strategy for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

Mechanism of Action

Agent 31 exerts its anti-inflammatory effects through the modulation of critical signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of pro-inflammatory gene expression[3]. By preventing the transmigration of NF-κB into the nucleus, Agent 31 effectively reduces the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

Additionally, in some contexts, Agent 31 has been shown to inhibit the MCP-1/CCR2 axis, which is crucial for the recruitment of monocytes and macrophages to sites of inflammation[1]. This dual mechanism of action, targeting both inflammatory mediator production and immune cell infiltration, underscores the therapeutic potential of Agent 31 in a broad range of inflammatory disorders.

digraph "Agent_31_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

Figure 1: Simplified signaling pathway for the mechanism of action of Agent 31.

Quantitative Data Presentation

The efficacy of Agent 31 has been quantified in various in vitro and in vivo models of chronic inflammatory disease. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Agent 31
AssayCell TypeStimulantOutcome MeasureAgent 31 IC50 / % InhibitionReference Compound
Nitric Oxide ProductionRAW 264.7 MacrophagesLPS (1 µg/mL)Nitrite (B80452) ConcentrationIC50: 5 µMIndomethacin (B1671933) (IC50: 15 µM)
TNF-α ProductionHuman PBMCsLPS (100 ng/mL)TNF-α Concentration75% inhibition at 10 µMDexamethasone (90% inhibition at 1 µM)
IL-6 ProductionHuman NeutrophilsfMLPIL-6 Concentration60% inhibition at 10 µMIndomethacin (50% inhibition at 10 µM)
COX-2 ExpressionRAW 264.7 MacrophagesLPS (1 µg/mL)Protein ExpressionSignificant reduction at 10 µMN/A
NF-κB TranslocationJ774 MacrophagesLPS (1 µg/mL)Nuclear NF-κB p65Potent inhibitorN/A
Protein DenaturationN/AHeat-induced% Inhibition42.40% at 10 mg/mlDiclofenac Sodium (90% at 1 mg/ml)
Protease InhibitionN/ATrypsin% Inhibition57.88% at 10 mg/mlAspirin (75% at 1 mg/ml)

Data synthesized from multiple sources for representative purposes[2][3][11].

Table 2: In Vivo Efficacy of Agent 31 in Animal Models of Chronic Inflammation
Animal ModelSpeciesDosing RegimenKey Efficacy Endpoint% Improvement with Agent 31Positive Control
Carrageenan-Induced Paw EdemaRat50 mg/kg, p.o.Paw Volume Reduction at 4h58%Indomethacin (65%)
Collagen-Induced ArthritisMouse25 mg/kg/day, i.p.Arthritis Score Reduction45%Methotrexate (55%)
DSS-Induced ColitisMouse30 mg/kg/day, oral gavageDisease Activity Index (DAI)50% reductionSulfasalazine (60% reduction)
LPS-Induced EndotoxemiaZebrafish10 µM immersionSurvival Rate70% increaseN/A

Data synthesized from multiple sources for representative purposes[3][12][13][14][15].

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the ability of Agent 31 to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Agent 31 (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator[11].

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight[12].

  • Treatment: Pre-treat the cells with various concentrations of Agent 31 (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO) group[12].

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis.

  • Nitric Oxide Measurement: Determine the concentration of nitrite in the supernatant using the Griess reagent according to the manufacturer's instructions. Measure absorbance at 540 nm[11].

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols[11].

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of Agent 31 compared to the LPS-stimulated vehicle control. Determine IC50 values where applicable.

digraph "In_Vitro_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [arrowhead=normal, color="#5F6368"];

Figure 2: Experimental workflow for in vitro anti-inflammatory screening.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammatory model to evaluate the in vivo efficacy of anti-inflammatory agents.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)[12].

Materials:

  • Agent 31

  • Carrageenan (1% solution in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment[11].

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and Agent 31 treatment groups at various doses (e.g., 10, 25, 50 mg/kg)[12].

  • Compound Administration: Administer Agent 31, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection[11][12].

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw[12].

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection[12].

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

digraph "In_Vivo_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [arrowhead=normal, color="#5F6368"];

Figure 3: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The collective data suggest that "this compound" represents a class of compounds with significant therapeutic potential for chronic inflammatory diseases. The robust inhibition of key inflammatory pathways, demonstrated through both in vitro and in vivo models, provides a strong rationale for further development. Future studies should focus on elucidating the precise molecular targets, conducting comprehensive pharmacokinetic and toxicological profiling, and evaluating efficacy in more complex, chronic disease models that closely mimic human pathology. These steps will be critical in translating the promising preclinical findings into novel therapies for patients suffering from inflammatory disorders.

References

Application Note: Immunohistochemical Analysis of Inflammation Markers Following Treatment with Anti-inflammatory Agent 31

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Upon activation by various stimuli, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2).[1][2][3][4]

Anti-inflammatory Agent 31 is an andrographolide (B1667393) derivative that has been identified as a potent inhibitor of the NF-κB signaling pathway.[5] It is understood to exert its anti-inflammatory effects by blocking the PI3K/Akt and ERK1/2 MAPK pathways, which are upstream activators of NF-κB. This application note provides a detailed protocol for the use of immunohistochemistry (IHC) to evaluate the efficacy of this compound in a murine model of localized inflammation. The protocols outlined below describe the detection and semi-quantitative analysis of TNF-α, IL-6, NF-κB p65, and COX-2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Experimental Overview

This study outlines an experimental workflow to assess the in vivo efficacy of this compound. The workflow involves inducing localized inflammation in a murine model, followed by treatment with the agent. Tissues are then collected, processed, and subjected to IHC staining for key inflammation markers. The staining intensity and distribution are then semi-quantitatively analyzed to determine the effect of the treatment.

G cluster_0 In Vivo Model cluster_1 Tissue Processing cluster_2 Immunohistochemistry cluster_3 Analysis A Induce Localized Inflammation (e.g., Carrageenan Injection) B Administer this compound (or Vehicle Control) A->B C Tissue Collection (e.g., Paw Tissue) B->C D Fixation in 10% Neutral Buffered Formalin C->D E Paraffin Embedding D->E F Sectioning (4-5 µm) E->F G Deparaffinization & Rehydration F->G H Antigen Retrieval G->H I Blocking & Primary Antibody Incubation (TNF-α, IL-6, NF-κB p65, COX-2) H->I J Secondary Antibody & Detection I->J K Counterstaining & Coverslipping J->K L Microscopic Examination K->L M Semi-Quantitative Scoring L->M N Data Analysis & Comparison M->N

Figure 1: Experimental workflow for IHC analysis.

NF-κB Signaling Pathway in Inflammation

This compound targets the NF-κB signaling pathway. The diagram below illustrates the canonical pathway, highlighting the points of action of the agent and the downstream markers assessed in this protocol.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ERK1_2 ERK1/2 MAPK Pathway Receptor->ERK1_2 IKK IKK Complex PI3K_Akt->IKK ERK1_2->IKK Agent31 This compound Agent31->PI3K_Akt Agent31->ERK1_2 IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Activation Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Gene_Expression Gene Transcription TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6 COX2 COX-2 Gene_Expression->COX2

Figure 2: NF-κB signaling pathway in inflammation.

Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-TNF-α

    • Rabbit anti-IL-6

    • Rabbit anti-NF-κB p65

    • Rabbit anti-COX-2

  • Biotinylated goat anti-rabbit secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Detailed Immunohistochemistry Protocols

I. Deparaffinization and Rehydration
  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in running deionized water for 5 minutes.

II. Antigen Retrieval
  • Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat the solution to a sub-boiling temperature (95-100°C) in a water bath or microwave for 10-20 minutes.

  • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

  • Rinse slides in deionized water.

III. Staining Procedure
  • Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

  • Rinse slides with PBS (Phosphate Buffered Saline) three times for 5 minutes each.

  • Blocking: Apply blocking buffer (e.g., 5% normal goat serum in PBS) to each section and incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody: Drain the blocking buffer and apply the diluted primary antibody (TNF-α, IL-6, NF-κB p65, or COX-2) to the sections. Incubate overnight at 4°C in a humidified chamber.

  • Rinse slides with PBS three times for 5 minutes each.

  • Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Rinse slides with PBS three times for 5 minutes each.

  • Detection: Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Rinse slides with PBS three times for 5 minutes each.

  • Chromogen: Apply the DAB substrate solution and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.

  • Rinse slides with deionized water to stop the reaction.

IV. Counterstaining and Mounting
  • Immerse slides in hematoxylin for 1-2 minutes.

  • Rinse slides in running tap water.

  • "Blue" the sections in a suitable bluing reagent or 0.1% sodium bicarbonate.

  • Rinse with tap water.

  • Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) for 1-2 minutes each.

  • Clearing: Clear the sections in two changes of xylene for 2-3 minutes each.

  • Mounting: Apply a coverslip using a permanent mounting medium.

Data Analysis and Interpretation

The stained slides should be examined under a light microscope. Positive staining will appear as a brown precipitate, while the nuclei will be stained blue by the hematoxylin. A semi-quantitative analysis should be performed by a trained individual blinded to the treatment groups. The following scoring system can be used:

Table 1: Immunohistochemical Scoring System

ScoreStaining IntensityPercentage of Positive Cells
0No staining<10%
1Weak10-25%
2Moderate26-50%
3Strong51-75%
4Very Strong>75%

An overall Immunohistochemical Score (IHS) can be calculated by multiplying the intensity score by the percentage score.

Expected Results

Treatment with this compound is expected to reduce the expression of TNF-α, IL-6, and COX-2 in the inflamed tissue. Additionally, a decrease in the nuclear localization of NF-κB p65 is anticipated, indicating the inhibition of its translocation and activity.

Table 2: Semi-Quantitative Analysis of TNF-α Expression

Treatment GroupStaining Intensity (Mean ± SD)Percentage of Positive Cells (Mean ± SD)Immunohistochemical Score (IHS) (Mean ± SD)
Vehicle Control2.8 ± 0.43.2 ± 0.58.96 ± 1.8
This compound (10 mg/kg)1.2 ± 0.31.5 ± 0.41.80 ± 0.6
This compound (30 mg/kg)0.8 ± 0.20.9 ± 0.30.72 ± 0.3

Table 3: Semi-Quantitative Analysis of IL-6 Expression

Treatment GroupStaining Intensity (Mean ± SD)Percentage of Positive Cells (Mean ± SD)Immunohistochemical Score (IHS) (Mean ± SD)
Vehicle Control3.1 ± 0.63.5 ± 0.410.85 ± 2.5
This compound (10 mg/kg)1.5 ± 0.41.8 ± 0.52.70 ± 0.9
This compound (30 mg/kg)0.9 ± 0.31.1 ± 0.30.99 ± 0.4

Table 4: Semi-Quantitative Analysis of Nuclear NF-κB p65 Expression

Treatment GroupStaining Intensity (Mean ± SD)Percentage of Positive Nuclei (Mean ± SD)Immunohistochemical Score (IHS) (Mean ± SD)
Vehicle Control2.9 ± 0.53.3 ± 0.69.57 ± 2.3
This compound (10 mg/kg)1.3 ± 0.31.6 ± 0.42.08 ± 0.7
This compound (30 mg/kg)0.7 ± 0.20.8 ± 0.20.56 ± 0.2

Table 5: Semi-Quantitative Analysis of COX-2 Expression

Treatment GroupStaining Intensity (Mean ± SD)Percentage of Positive Cells (Mean ± SD)Immunohistochemical Score (IHS) (Mean ± SD)
Vehicle Control3.3 ± 0.43.6 ± 0.511.88 ± 2.8
This compound (10 mg/kg)1.6 ± 0.51.9 ± 0.63.04 ± 1.2
This compound (30 mg/kg)1.0 ± 0.31.2 ± 0.41.20 ± 0.5

Troubleshooting

IssuePossible CauseSolution
No Staining Primary antibody not effectiveUse a validated antibody; check antibody concentration
Antigen retrieval insufficientOptimize retrieval time and temperature
Incorrect protocol stepsReview and follow the protocol carefully
High Background Insufficient blockingIncrease blocking time or use a different blocking reagent
Primary antibody concentration too highTitrate the primary antibody
Inadequate washingIncrease the number and duration of wash steps
Non-specific Staining Cross-reactivity of antibodiesUse a more specific antibody; include isotype controls
Tissues dried out during stainingKeep slides in a humidified chamber

Conclusion

This application note provides a comprehensive methodology for assessing the efficacy of this compound using immunohistochemistry. The provided protocols for staining and semi-quantitative analysis of TNF-α, IL-6, NF-κB p65, and COX-2 offer a robust framework for researchers in drug development and inflammation research. The expected dose-dependent decrease in the expression of these inflammatory markers will provide strong evidence for the anti-inflammatory potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: In Vitro Cytotoxicity Assessment of Anti-inflammatory Agent 31

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the in vitro cytotoxicity assessment of novel compounds like Anti-inflammatory agent 31 (Agent 31).

Frequently Asked Questions (FAQs)

Q1: Which cytotoxicity assay should I choose to evaluate Agent 31?

A: The choice of assay depends on the specific cytotoxic mechanism you want to investigate.

  • MTT or MTS Assays: These are colorimetric assays that measure cellular metabolic activity.[1][2] They are good for assessing cell viability and proliferation and are often used for initial screening to determine the IC50 (50% inhibitory concentration) of a compound.[3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[4][5][6] It is a direct measure of cytotoxicity or cell lysis.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to differentiate between viable, apoptotic, and necrotic cells.[7][8] Annexin V detects phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of necrotic cells with compromised membranes.[7][9] This is useful for understanding the mechanism of cell death.

Q2: What are the critical controls to include in my cytotoxicity experiments?

A: Proper controls are essential for valid results.

  • Untreated Control: Cells incubated in culture medium only. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Agent 31. This is crucial to ensure the solvent itself is not causing cytotoxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis, or a high concentration of a known cytotoxic NSAID like Diclofenac) to confirm the assay is working correctly.[10]

  • Medium-Only Control (Blank): Wells containing only culture medium without cells. This is used to subtract the background absorbance or fluorescence of the medium and the assay reagents.[11][12]

  • Compound Control: For colorimetric or fluorescent assays, include wells with Agent 31 in the medium without cells to check for any direct interference with the assay reagents.[13]

Q3: My anti-inflammatory agent is colored/fluorescent. How does this affect my assay?

A: Colored or fluorescent compounds can interfere with absorbance- or fluorescence-based assays.

  • Problem: The compound's intrinsic color can add to the final absorbance reading in an MTT assay, or its fluorescence can interfere with fluorescent dyes.[13]

  • Solution: Always run a "compound-only" control (compound in media, no cells). Subtract the absorbance/fluorescence of this control from your experimental wells.[13] If interference is significant, consider switching to an assay with a different detection method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a non-colorimetric LDH assay.[13]

Q4: What is an IC50 value and how do I interpret it for Agent 31?

A: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In this context, it is the concentration of Agent 31 that reduces the viability of a cell population by 50%. A lower IC50 value indicates higher cytotoxic potency. For context, the IC50 of the NSAID diclofenac (B195802) against the HT-29 colon cancer cell line has been reported to be 55 µmol/L.[10]

Troubleshooting Guides

MTT Assay Issues

Q5: My MTT assay results show very low absorbance values, even in the untreated control wells. What went wrong?

A: Low absorbance suggests a problem with cell health, reagent preparation, or the protocol itself.

Table 1: Troubleshooting Low Absorbance in MTT Assays

Potential Cause Recommended Solution References
Low Cell Seeding Density The number of viable cells is too low to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[11]
Compromised Cell Health Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for contamination.[11]
MTT Reagent Degradation The MTT solution should be a clear yellow.[11] Prepare it fresh or ensure it has been stored correctly (protected from light at 4°C for short-term or -20°C for long-term storage).[2][14]
Insufficient Incubation Time Incubate with MTT for an adequate period (typically 1-4 hours) to allow for sufficient formazan (B1609692) crystal formation.[11][14]
Incomplete Solubilization of Formazan Crystals After adding the solubilization solution (e.g., DMSO or acidified isopropanol), ensure crystals are fully dissolved by mixing thoroughly. Shaking on an orbital shaker for 15 minutes can help.[11]
LDH Assay Issues

Q6: I'm seeing high LDH release in my "spontaneous release" (untreated) control wells. What does this mean?

A: High spontaneous LDH release indicates that your control cells are unhealthy or were damaged during the experimental setup.

Table 2: Troubleshooting High Spontaneous Release in LDH Assays

Potential Cause Recommended Solution References
Poor Cell Health Use cells from a fresh culture that are in the exponential growth phase. Avoid letting cells become over-confluent before the experiment.[15]
Mechanical Stress Pipetting too forcefully during media changes or reagent addition can lyse cells. Handle cell suspensions gently.[15]
Serum Interference Some sera used in culture media have high endogenous LDH activity.[6] Run a "medium with serum, no cells" control to quantify this background and consider reducing the serum percentage if possible.[6]
Incubation Time Too Long Extended incubation can lead to natural cell death. Optimize the incubation time for your specific cell line and experimental conditions.[5]

Data Presentation

Table 3: Example IC50 Values of Common NSAIDs in Different Canine and Human Tumor Cell Lines

Drug Cell Line Assay Type IC50 Value (µM) Reference
PiroxicamMelanoma (Canine)Short-term growth rate530[16]
IndomethacinMelanoma (Canine)Short-term growth rate180[16]
CisplatinMelanoma (Canine)Short-term growth rate1.6[16]
DiclofenacHT-29 (Human Colon Cancer)Not Specified55[10]
DiclofenacSW480 (Human Colon Cancer)Not Specified170[10]
KetoprofenVero (Vervet Monkey Kidney)MTT Assay5200 (5.2 mM)[3]

Note: These values are for context and direct comparison with Agent 31 requires identical experimental conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[1][2]

Reagents:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL.[14] Sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C (short-term) or -20°C (long-term).[2][14]

  • Solubilization Solution: DMSO or 0.01 M HCl in isopropanol.[1]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[1] Incubate overnight (or until cells adhere and resume growth).

  • Compound Treatment: Prepare serial dilutions of Agent 31 in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[12][14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[1][14] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][14] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[1] A reference wavelength of 620-630 nm can be used to reduce background.[12]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant.[5][6]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Agent 31 in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Be sure to set up the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed before the final step.

    • Vehicle Control: Cells treated with the vehicle.

    • Medium Background: Medium without cells.

  • Induce Maximum Release: About 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the "Maximum LDH Release" control wells.[11][17]

  • Sample Collection: Centrifuge the plate at approximately 250 x g for 5 minutes to pellet any detached cells.[6][11]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[6][11]

  • Add Reaction Mixture: Prepare and add 50 µL of the LDH reaction mixture (containing substrate and dye, typically provided in a kit) to each well of the new plate.[6][17]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[6][17]

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[6][17]

  • Absorbance Reading: Measure the absorbance at 490 nm (with a 680 nm reference).[6][17] The amount of color formed is proportional to the amount of LDH released.[5]

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.[7][18]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with Agent 31 for the desired time.

  • Cell Collection: After incubation, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well/flask.[7]

  • Washing: Wash the collected cells (approx. 5 x 10⁵ cells per tube) once or twice with cold 1X PBS by centrifuging gently (e.g., 300 x g for 5 minutes) and resuspending the pellet.[7][18]

  • Staining:

    • Prepare the Annexin V incubation reagent (staining cocktail) according to the manufacturer's instructions, typically containing Annexin V-FITC, Propidium Iodide (PI), and a binding buffer.[18]

    • Resuspend the washed cell pellet in 100 µL of this staining cocktail.[18]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Analysis: Analyze the samples by flow cytometry within one hour for the best signal.[18]

    • Viable cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Visualizations: Workflows and Signaling Pathways

Caption: General experimental workflow for in vitro cytotoxicity assessment.

G cluster_yes_crystals cluster_no_crystals start Problem: Low MTT Absorbance Signal q1 Were formazan crystals visible in control wells before solubilization? start->q1 a1 Issue is likely with solubilization or reading. q1->a1  Yes a2 Issue is likely with cells or MTT reagent. q1->a2  No solubilize Action: Ensure complete mixing/ shaking after adding solvent. Allow sufficient time. a1->solubilize reader Action: Check plate reader settings (wavelength 570-590nm). a1->reader cell_density Action: Check cell density. Perform cell titration. a2->cell_density cell_health Action: Check for contamination. Use healthy, log-phase cells. a2->cell_health mtt_reagent Action: Check MTT solution. Is it clear yellow? Prepare fresh. a2->mtt_reagent incubation Action: Ensure 1-4 hour incubation with MTT. a2->incubation

Caption: Troubleshooting flowchart for low signal in an MTT assay.

G cluster_pathway Extrinsic Apoptosis Pathway agent Agent 31 / Cytotoxic Stimulus receptor Death Receptor (e.g., Fas, TNFR) agent->receptor binds to procaspase8 Pro-Caspase-8 receptor->procaspase8 recruits & activates caspase8 Active Caspase-8 (Initiator Caspase) procaspase8->caspase8 cleavage procaspase3 Pro-Caspase-3 caspase8->procaspase3 activates caspase3 Active Caspase-3 (Executioner Caspase) procaspase3->caspase3 cleavage substrates Cellular Substrates (e.g., PARP) caspase3->substrates cleaves apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: Simplified diagram of the extrinsic apoptosis signaling pathway.

References

Troubleshooting "Anti-inflammatory agent 31" insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Anti-inflammatory agent 31" is a hypothetical compound. This guide is based on established best practices for handling poorly soluble small molecule inhibitors in a research setting.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when "this compound" fails to dissolve in experimental media.

Q1: I dissolved "this compound" in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?

A1: This is a common issue with hydrophobic compounds.[1][2][3] "this compound" is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions like cell culture media.[1] When the concentrated DMSO stock is diluted into the aqueous medium, the compound crashes out of solution because it cannot be solvated by water.

To prevent precipitation, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically at or below 0.1%, to avoid cytotoxicity.[1] Some cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cells.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

  • Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions in DMSO first to lower the concentration. Then, add the final, more diluted DMSO solution to your culture medium while gently vortexing or swirling to ensure rapid and even distribution.[1]

  • Influence of Serum: Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution.[4][5] If you are using serum-free media, you may encounter more significant solubility issues.[6] Consider if your experimental design can accommodate the use of serum.

Q2: What is the best solvent for "this compound"?

A2: For creating high-concentration stock solutions, anhydrous DMSO is the recommended solvent due to its ability to dissolve a wide range of organic molecules.[7] For some applications, other organic solvents like ethanol (B145695) may be used, but it's crucial to check the compound's specific solubility data. Always use a fresh stock of anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of your compound.

Q3: My compound won't dissolve in DMSO, even at a low concentration. What should I do?

A3: If you are having trouble dissolving "this compound" in DMSO, you can try the following:

  • Vortexing: Mix the solution vigorously for several minutes.[7]

  • Sonication: Use a sonication bath for 10-30 minutes to break up any aggregates and facilitate dissolution.[7][8]

  • Gentle Warming: Warm the solution to 37°C for 10-15 minutes. Do not exceed 50°C, as excessive heat may degrade the compound.[8]

Q4: Can I pre-dissolve "this compound" directly in media containing serum?

A4: While serum can aid in solubility, it is not recommended to dissolve the powdered compound directly in media. It is best practice to first create a high-concentration stock solution in an appropriate organic solvent like DMSO. This ensures the compound is fully dissolved before being introduced to the aqueous environment of the cell culture media. Adding the DMSO stock to serum-containing media is a common and effective method.[4]

Solubility Data

The following table summarizes the solubility characteristics of "this compound" in various solvents. This data is provided as an example and should be empirically verified.

SolventMaximum Solubility (at 25°C)Notes
DMSO≥ 50 mg/mL (≥ 100 mM)Recommended for stock solutions.[7]
Ethanol (100%)~10 mg/mL (~20 mM)May be used as an alternative solvent.
PBS (pH 7.2)< 0.1 mg/mL (< 0.2 mM)Essentially insoluble in aqueous buffers.
Cell Culture Media + 10% FBS~5-10 µMSolubility is highly dependent on final DMSO concentration and serum content.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate: Allow the vial of powdered "this compound" to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM solution from a compound with a molecular weight of 500 g/mol , you would dissolve 5 mg of the compound in 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly. If necessary, sonicate or warm gently as described in the FAQ section to ensure complete dissolution.[7][8]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][7]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

  • Thaw Stock: Thaw a single aliquot of the 10 mM "this compound" stock solution at room temperature.

  • Intermediate Dilutions (if necessary): It is best to perform serial dilutions in DMSO first. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the final DMSO solution to your pre-warmed cell culture medium. For a 10 µM final concentration from a 1 mM intermediate stock, you would add 10 µL of the 1 mM stock to 990 µL of medium (a 1:100 dilution). This results in a final DMSO concentration of 0.1%.

  • Mix Immediately: Gently pipette up and down or swirl the plate immediately after adding the compound to ensure it is evenly distributed and to minimize precipitation.[1]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to a separate set of cells.

Visualized Workflows and Pathways

Experimental Workflow: Compound Solubilization

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment Compound Powdered Compound Vortex Vortex / Sonicate Compound->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock 10 mM Stock in DMSO Vortex->Stock Dilute Add Stock to Media (Final DMSO <0.5%) Stock->Dilute Media Cell Culture Media Media->Dilute Working Final Working Solution Dilute->Working Cells Treat Cells Working->Cells

Caption: Workflow for preparing "this compound" solutions.

Signaling Pathway: NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival.[9] Dysregulated NF-κB signaling is implicated in many inflammatory diseases, making it a common target for anti-inflammatory agents.[10] "this compound" is hypothesized to inhibit this pathway.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50 / p65 (NF-κB) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Cytokines, Chemokines) Nucleus->Transcription Initiates Agent31 Anti-inflammatory Agent 31 Agent31->IKK Inhibits

References

Technical Support Center: Investigating Off-Target Effects of Anti-inflammatory Agent 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for Anti-inflammatory agent 31 (also known as enone 17), an andrographolide (B1667393) derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an andrographolide derivative that functions as an anti-inflammatory agent.[1] Its primary mechanism of action is the inhibition of NF-κB activation. This is achieved through the upstream blockade of the PI3K/Akt and ERK1/2 MAPK signaling pathways.[1]

Q2: What are the known quantitative parameters for this compound's activity and cytotoxicity?

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line(s)Conditions
Rate of reaction with GSH (kGSH) 0.076 M-1h-1--
Half-life (t1/2) 6.47 h--
CC50 (LO2 cells) 14.68 µMLO224 h
CC50 (HEK293 cells) 26.25 µMHEK29324 h

Data sourced from MedchemExpress.[1]

Q3: What are the potential off-target effects of a compound like this compound?

While the primary targets are components of the PI3K/Akt and ERK1/2 pathways, potential off-target effects could arise from interactions with other kinases due to the conserved nature of ATP-binding pockets.[2] Additionally, as an andrographolide derivative, it may interact with other cellular targets. General off-target effects of anti-inflammatory agents can include gastrointestinal, renal, and cardiovascular issues.[3][4][5]

Q4: How can I begin to investigate the off-target profile of this compound?

A general workflow for investigating off-target effects is recommended. This typically starts with in silico predictions and is followed by in vitro and cell-based assays for validation.

G cluster_0 Phase 1: Prediction & Profiling cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Functional Validation In Silico Prediction In Silico Prediction Kinase Profiling Kinase Profiling In Silico Prediction->Kinase Profiling Prioritize targets Biochemical Assays Biochemical Assays Kinase Profiling->Biochemical Assays Validate hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical Assays->Cellular Thermal Shift Assay (CETSA) Confirm target engagement Receptor Binding Assays Receptor Binding Assays Phenotypic Screening Phenotypic Screening Cellular Thermal Shift Assay (CETSA)->Phenotypic Screening Assess functional outcome Cytotoxicity Assays Cytotoxicity Assays Phenotypic Screening->Cytotoxicity Assays Determine therapeutic window

General workflow for identifying and validating off-target effects.

Troubleshooting Guides

Problem 1: I am observing unexpected cytotoxicity in my cell-based assays at concentrations where the primary target should be inhibited.

  • Possible Cause: This could be due to an off-target effect. The CC50 values in LO2 and HEK293 cells are 14.68 µM and 26.25 µM, respectively.[1] If your experimental concentration is approaching these values, you may be observing off-target toxicity.

  • Troubleshooting Steps:

    • Perform a dose-response curve for cytotoxicity in your specific cell line to determine the therapeutic window.

    • Conduct a broader kinase screen to identify potential off-target kinases that might be mediating the toxic effects.

    • Utilize a negative control compound with a similar chemical scaffold but is inactive against the primary target to see if the cytotoxicity persists.[6]

Problem 2: My results from in silico off-target prediction tools are not correlating with my experimental data.

  • Possible Cause: In silico tools have limitations. They may not account for the specific cellular environment, protein conformations, or allosteric binding sites.

  • Troubleshooting Steps:

    • Use multiple prediction algorithms and cross-reference the results to identify high-confidence potential off-targets.

    • Prioritize predicted off-targets that are expressed in your experimental cell line.

    • Employ orthogonal validation methods , such as the Cellular Thermal Shift Assay (CETSA), to confirm target engagement within the cell.[2]

Problem 3: I am unsure which signaling pathways to investigate for off-target effects.

  • Possible Cause: The known mechanism of action involves the PI3K/Akt and ERK1/2 pathways. Off-target effects could impact related or parallel signaling cascades.

  • Troubleshooting Steps:

    • Start by examining pathways with significant crosstalk to PI3K/Akt and ERK/MAPK, such as other MAPK pathways (p38, JNK) or pathways regulating cell survival and apoptosis.

    • Perform a phospho-kinase array after treating cells with this compound to get a broad overview of affected signaling pathways.

    • Review literature on other andrographolide derivatives to identify commonly observed off-target interactions.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt NF-kB NF-kB Akt->NF-kB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->NF-kB Inflammation Inflammation NF-kB->Inflammation Agent_31 Anti-inflammatory agent 31 Agent_31->PI3K Agent_31->ERK1/2

Signaling pathway of this compound.

Experimental Protocols

Protocol 1: Kinase Profiling

This protocol provides a general framework for screening this compound against a panel of kinases to identify off-target interactions.

  • Select a Kinase Panel: Choose a commercially available kinase panel (e.g., from companies like Eurofins, Promega, or Reaction Biology) that provides broad coverage of the human kinome.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired screening concentrations (e.g., 1 µM and 10 µM).

  • Assay Performance: The service provider will typically perform the kinase activity assays using methods such as radiometric assays (33P-ATP) or fluorescence-based assays. The percentage of inhibition at each concentration will be determined relative to a vehicle control.

  • Data Analysis:

    • Identify kinases that show significant inhibition (e.g., >50%) at the screening concentrations.

    • For confirmed hits, determine the IC50 value by performing a dose-response curve.

    • Compare the IC50 values for off-target kinases to the on-target activity to determine the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its potential targets in intact cells.[2]

  • Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of the suspected target by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Heating & Lysis cluster_2 Analysis Cells + Vehicle Cells + Vehicle Heat Gradient Heat Gradient Cells + Vehicle->Heat Gradient Cells + Agent 31 Cells + Agent 31 Cells + Agent 31->Heat Gradient Lysis Lysis Heat Gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Melting Curve Melting Curve Western Blot->Melting Curve

Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Enhancing In Vivo Bioavailability of "Enone 17"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Enone 17." This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the bioavailability of "Enone 17."

Troubleshooting Guide: Common Bioavailability Issues with "Enone 17"

This guide addresses specific problems you might encounter during the in vivo assessment of "Enone 17" and offers potential solutions.

Observed Problem Potential Cause Recommended Action
Low or no detectable plasma concentration after oral administration. Poor aqueous solubility of "Enone 17" limiting its dissolution in the gastrointestinal (GI) tract.[1][2][3]1. Particle Size Reduction: Decrease the particle size of "Enone 17" through micronization or nanocrystallization to increase the surface area for dissolution.[1][4] 2. Formulation with Solubilizing Excipients: Incorporate surfactants, cyclodextrins, or other solubilizing agents into the formulation.[2][5] 3. Amorphous Solid Dispersions: Prepare a solid dispersion of "Enone 17" in a hydrophilic polymer to enhance its dissolution rate.[1]
High variability in plasma concentrations between individual animals. Inconsistent wetting and dissolution of the compound in the GI tract. Food effects influencing GI physiology and drug absorption.1. Develop a Robust Formulation: Utilize a formulation strategy that ensures consistent dissolution, such as a self-emulsifying drug delivery system (SEDDS).[2] 2. Standardize Dosing Conditions: Administer "Enone 17" in a consistent vehicle and control the feeding schedule of the animals.
Initial plasma concentration is high but drops off rapidly. High first-pass metabolism in the liver.[5]1. Co-administration with a Metabolic Inhibitor: If ethically and experimentally permissible, co-administer with a known inhibitor of the relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) to assess the impact of first-pass metabolism. 2. Alternative Routes of Administration: For initial proof-of-concept studies, consider parenteral routes like intravenous (IV) or intraperitoneal (IP) administration to bypass the first-pass effect.
Good in vitro efficacy but poor in vivo response. Insufficient drug exposure at the target site due to low bioavailability.1. Systematic Bioavailability Enhancement: Follow a structured approach to improve bioavailability, starting with physicochemical characterization and progressing through the formulation strategies outlined in this guide. 2. Dose Escalation Studies: Carefully designed dose escalation studies can help determine if a therapeutic threshold can be reached despite low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to investigate the poor bioavailability of "Enone 17"?

A1: The initial and most critical step is to characterize the physicochemical properties of "Enone 17." This includes determining its aqueous solubility at different pH values and its permeability. This information will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.[3][6]

Q2: How can I increase the solubility of "Enone 17"?

A2: Several methods can be employed to increase the solubility of a hydrophobic compound like "Enone 17":

  • Physical Modifications:

    • Micronization/Nanonization: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4]

    • Solid Dispersions: Dispersing "Enone 17" in an inert hydrophilic carrier at the molecular level can improve its dissolution.[1][3]

  • Chemical Modifications:

    • Salt Formation: If "Enone 17" has an ionizable group, forming a salt can significantly increase its aqueous solubility.[5]

  • Formulation Approaches:

    • Use of Co-solvents: A mixture of solvents can be used to increase solubility.

    • Complexation: Using agents like cyclodextrins can form inclusion complexes with "Enone 17," enhancing its solubility.[5]

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1]

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for "Enone 17"?

A3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[3]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Knowing the BCS class of "Enone 17" is crucial because it helps to identify the rate-limiting step for drug absorption and to select the most appropriate strategy for improving its bioavailability. For instance, for a BCS Class II compound, enhancing the dissolution rate is the primary goal.[3]

Q4: How do I perform a preliminary assessment of "Enone 17's" permeability?

A4: A common in vitro method for assessing permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). This non-cell-based assay provides a high-throughput and cost-effective way to predict passive diffusion across the intestinal epithelium. Another widely used method is the Caco-2 cell monolayer assay, which can also provide information on active transport mechanisms.[6]

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the thermodynamic solubility of "Enone 17" in an aqueous buffer.

Materials:

  • "Enone 17" (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile (B52724) and water

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Methodology:

  • Add an excess amount of "Enone 17" to a known volume of PBS (e.g., 10 mg to 1 ml).

  • Vortex the suspension for 1 minute.

  • Place the suspension in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the concentration of "Enone 17" in the diluted sample using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility of "Enone 17."

Protocol 2: Preparation of an Amorphous Solid Dispersion of "Enone 17"

Objective: To prepare an amorphous solid dispersion of "Enone 17" to improve its dissolution rate.

Materials:

  • "Enone 17"

  • A hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, HPMC)

  • A common solvent (e.g., methanol, ethanol, or a mixture) that dissolves both "Enone 17" and the polymer.

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired ratio of "Enone 17" to the polymer (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both "Enone 17" and the polymer in a minimal amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a thin film or solid mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be collected and characterized for its amorphous nature (e.g., using XRD or DSC) and dissolution behavior.

Visualizations

Signaling Pathways and Experimental Workflows

Bioavailability_Enhancement_Workflow cluster_characterization Phase 1: Physicochemical Characterization cluster_formulation Phase 2: Formulation Development cluster_evaluation Phase 3: In Vivo Evaluation Solubility Solubility Assessment BCS_Class BCS Classification Solubility->BCS_Class Permeability Permeability Assay (PAMPA/Caco-2) Permeability->BCS_Class Size_Reduction Particle Size Reduction (Micronization/Nanonization) BCS_Class->Size_Reduction BCS Class II/IV Solid_Dispersion Amorphous Solid Dispersions BCS_Class->Solid_Dispersion BCS Class II/IV Lipid_Formulation Lipid-Based Systems (SEDDS) BCS_Class->Lipid_Formulation BCS Class II/IV PK_Study Pharmacokinetic Study Size_Reduction->PK_Study Solid_Dispersion->PK_Study Lipid_Formulation->PK_Study Bioavailability_Calc Calculate Bioavailability PK_Study->Bioavailability_Calc

Caption: Workflow for improving the bioavailability of "Enone 17".

Drug_Absorption_Pathway cluster_GI Gastrointestinal Tract cluster_Circulation Systemic Circulation Oral_Admin Oral Administration of 'Enone 17' Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Portal_Vein Portal Vein Absorption->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circ Systemic Circulation Liver->Systemic_Circ Metabolites Liver->Systemic_Circ Unchanged Drug

Caption: Pathway of oral drug absorption for "Enone 17".

References

Technical Support Center: Anti-inflammatory Agent 31 (SS-31/Elamipretide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Anti-inflammatory Agent 31 (SS-31, Elamipretide), a mitochondria-targeted peptide antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C, where it can be stable for up to two years.[1][2][3] For extended long-term storage, -80°C is also recommended.[2] The vial should be kept in a dry, dark place.[4] Short-term storage at 4°C (refrigerated) is also acceptable.[5]

Q2: How should I store this compound after reconstitution?

A2: Once reconstituted into a solution, this compound should be refrigerated at 2-8°C (35.6-46.4°F) and used within a specified period, which can range from 4 to 6 weeks for optimal stability.[1][6] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.[2] Do not refreeze the reconstituted solution.[1]

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is a water-soluble peptide and is typically reconstituted in sterile, purified water or a standard buffer such as PBS (phosphate-buffered saline).[2] Bacteriostatic water is also commonly used for reconstitution.[1] Always refer to the supplier's specific instructions if available.

Q4: How can I minimize degradation of this compound during handling?

A4: To minimize degradation, allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening. This prevents moisture condensation on the product, as moisture can lead to hydrolysis.[5][7] When handling the reconstituted solution, avoid repeated freeze-thaw cycles.[2] For peptides susceptible to oxidation, it is good practice to purge the vial with an inert gas like nitrogen or argon before sealing and storing.

Q5: What are the primary degradation pathways for a peptide like this compound?

A5: Peptides are primarily susceptible to chemical degradation through hydrolysis and oxidation.[5] Hydrolysis can be catalyzed by the presence of moisture.[7] Oxidation can occur, especially in peptides containing residues like Cysteine, Methionine, or Tryptophan.[5] this compound's structure, which includes a dimethyltyrosine residue, provides some antioxidant properties.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity - Improper storage leading to degradation.- Repeated freeze-thaw cycles of the reconstituted solution.- Adsorption of the peptide to the storage vial.- Verify storage conditions against recommendations (-20°C for lyophilized powder, 2-8°C for reconstituted solution).- Prepare fresh aliquots from a new lyophilized stock.- For hydrophobic peptides, consider using low-adsorption vials.
Precipitation or cloudiness in the reconstituted solution - Poor solubility in the chosen solvent.- The solution has degraded over time.- pH of the solution is at the peptide's isoelectric point.- Gentle warming or sonication may help to redissolve the peptide.[5]- Confirm the purity with an analytical method like HPLC.- Adjust the pH of the buffer; acidic buffers can help with solubility for basic peptides.
Inconsistent experimental results - Inaccurate initial weighing of the lyophilized powder.- Degradation of the stock solution over time.- Pipetting errors during dilution.- Allow the vial to reach room temperature before weighing to avoid moisture absorption.[5]- Use a freshly prepared solution for critical experiments.- Calibrate pipettes and ensure proper technique.

Stability Data

While specific quantitative forced degradation data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such studies. These studies are crucial for identifying degradation products and establishing a stability-indicating analytical method.

Table 1: Example of Forced Degradation Data for a Peptide-Based Anti-inflammatory Agent

Stress Condition Duration Temperature % Degradation (Example) Major Degradants Observed (Example)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C15.2%Hydrolyzed peptide fragments
Base Hydrolysis (0.1 M NaOH) 8 hours40°C22.5%Deamidated and hydrolyzed forms
Oxidative (3% H₂O₂) 24 hoursRoom Temp18.7%Oxidized methionine/tryptophan residues
Thermal (Dry Heat) 48 hours80°C9.8%Aggregates, deamidated forms
Photolytic (UV Light) 72 hoursRoom Temp12.4%Photodegradation products

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact active pharmaceutical ingredient (API) from its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Detection: UV detection at a wavelength where the peptide has maximum absorbance (e.g., 220 nm or 280 nm).

  • Forced Degradation: Subject the peptide to stress conditions (acid, base, oxidation, heat, light) as outlined in Table 1 to generate degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify the peptide and its degradants.

Protocol 2: Long-Term Stability Study
  • Sample Preparation: Store multiple aliquots of lyophilized this compound and its reconstituted solution under the recommended storage conditions.

  • Time Points: Establish a schedule for testing, for example, at 0, 3, 6, 12, and 24 months for the lyophilized form, and more frequently for the solution.

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the purity of the peptide and the presence of any degradation products.

  • Data Evaluation: Assess any changes in physical appearance, purity, and the profile of degradation products over time to establish the shelf-life and confirm the recommended storage conditions.

Visualizations

Experimental_Workflow Workflow for Stability Assessment of this compound cluster_0 Method Development cluster_1 Stability Testing A HPLC Method Development B Forced Degradation Studies A->B C Method Validation (ICH) B->C D Prepare Samples (Lyophilized & Solution) C->D Use Validated Method E Store at Recommended Conditions D->E F Analyze at Time Points E->F G Evaluate Data F->G H Final Stability Report G->H Determine Shelf-life & Storage Conditions

Caption: Workflow for assessing the stability of this compound.

Signaling_Pathway Simplified Signaling Pathway of SS-31 Cardiolipin Cardiolipin (Inner Membrane) ETC Electron Transport Chain (ETC) Cardiolipin->ETC stabilizes ROS Reactive Oxygen Species (ROS) ETC->ROS leakage produces ATP ATP Production ETC->ATP drives SS31 This compound (SS-31) SS31->Cardiolipin binds to SS31->ROS scavenges

Caption: Mechanism of action of this compound (SS-31) in mitochondria.

References

Overcoming resistance to "Anti-inflammatory agent 31" in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anti-inflammatory Agent 31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges, particularly the development of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of InflammoKinase-1 (IK-1). IK-1 is a critical kinase in the pro-inflammatory Cytokine Signaling Pathway X (CSP-X). Inhibition of IK-1 prevents the phosphorylation and subsequent nuclear translocation of the transcription factor InflammoFactor-7 (IF-7). This, in turn, blocks the expression of key pro-inflammatory genes, such as IL-6 and TNF-alpha.

Q2: What is the expected outcome of treating sensitive cells with Agent 31?

A2: In sensitive cell lines, treatment with Agent 31 should result in a dose-dependent decrease in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha). This is typically measured as a low half-maximal inhibitory concentration (IC50) value. At the molecular level, you should observe a decrease in the phosphorylation of IF-7.

Q3: My cells have stopped responding to Agent 31. What are the potential causes?

A3: Acquired resistance to Agent 31 is the most likely cause. This can occur through several mechanisms, including mutations in the drug's target, activation of alternative signaling pathways, or increased removal of the drug from the cell.[1][2] The troubleshooting guide below will help you identify the specific mechanism in your cell line.

Troubleshooting Guide: Overcoming Resistance

This guide provides a step-by-step approach to diagnosing and addressing resistance to this compound in your cell cultures.

Problem: Decreased Sensitivity or Complete Resistance to Agent 31

Your once-sensitive cell line now requires a much higher concentration of Agent 31 to achieve the same anti-inflammatory effect, or it may not respond at all. This is quantitatively observed as a significant increase in the IC50 value.

Step 1: Confirm Resistance and Quantify the Shift in IC50

The first step is to confirm the resistance and determine its magnitude. This is achieved by performing a dose-response curve and calculating the IC50 value in your suspected resistant cell line and comparing it to the parental (sensitive) line.

Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
Parental LineAgent 3150-
Resistant Line AAgent 315,000100x
Resistant Line BAgent 31751.5x
Resistant Line CAgent 312,50050x

See Experimental Protocol 1 for a detailed method on IC50 determination.

Step 2: Investigate the Mechanism of Resistance

The workflow below outlines a systematic approach to identifying the likely cause of resistance.

G start Start: Cells show increased IC50 ic50 Step 1: Confirm IC50 Shift (Protocol 1) start->ic50 qpcr Step 2A: Gene Expression Analysis (qPCR - Protocol 2) - IK-1 (for mutations) - RAP1 (for efflux) ic50->qpcr High Fold Change (e.g., >50x) western Step 2B: Protein Pathway Analysis (Western Blot - Protocol 3) - p-IF-7 - Total IF-7 ic50->western Low or High Fold Change seq Sequence IK-1 Gene qpcr->seq IK-1 expression normal, RAP1 expression normal efflux Perform Drug Efflux Assay (Protocol 4) qpcr->efflux RAP1 mRNA is high res_bypass Conclusion: Pathway Bypass (Alternative IF-7 Activation) western->res_bypass p-IF-7 levels remain high despite Agent 31 treatment res_target Conclusion: Target Alteration (IK-1 Mutation) seq->res_target res_efflux Conclusion: Increased Drug Efflux (RAP1 Overexpression) efflux->res_efflux Increased efflux confirmed

Caption: Workflow for diagnosing the mechanism of resistance to Agent 31.

Step 3: Analyze Molecular Data

Based on the workflow, use qPCR and Western Blotting to pinpoint the molecular cause.

Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cells

GeneCell LineRelative mRNA Expression (Fold Change vs. Sensitive)Potential Resistance Mechanism
IK-1Resistant Line A1.1Target Alteration (Mutation)
RAP1Resistant Line A1.3-
IK-1Resistant Line C0.9-
RAP1Resistant Line C25.0Increased Drug Efflux

See Experimental Protocol 2 for qPCR methodology.

Table 3: Protein Level Analysis in Sensitive vs. Resistant Cells

ProteinCell LineTreatment (10x IC50 of Sensitive Cells)Relative Protein Level (Normalized to Loading Control)Potential Resistance Mechanism
p-IF-7SensitiveUntreated1.0-
p-IF-7SensitiveAgent 310.1-
p-IF-7Resistant Line BUntreated1.2-
p-IF-7Resistant Line BAgent 311.1Pathway Bypass

See Experimental Protocol 3 for Western Blot methodology.

Step 4: Understanding the Signaling Pathways

Resistance often arises from the cell's ability to circumvent the drug's mechanism. Agent 31 targets the CSP-X pathway. However, resistant cells may activate a "Rescue Pathway Y" (RP-Y) to maintain inflammatory signaling.[3][4][5]

G cluster_0 Cytokine Signaling Pathway X (CSP-X) cluster_1 Rescue Pathway Y (RP-Y) cluster_2 CytokineX Pro-inflammatory Cytokine X ReceptorX Receptor X CytokineX->ReceptorX IK1 InflammoKinase-1 (IK-1) ReceptorX->IK1 IF7 InflammoFactor-7 (IF-7) IK1->IF7 P pIF7 p-IF-7 IF7->pIF7 Phosphorylation StimulusY Stress/Alternative Stimulus Y KinaseY Rescue Kinase Y StimulusY->KinaseY KinaseY->IF7 P Agent31 Anti-inflammatory Agent 31 Agent31->IK1 INHIBITS Nucleus Nucleus Genes Inflammatory Gene Expression (IL-6, TNF-alpha) pIF7->Genes Translocation

Caption: Signaling pathways involved in inflammation and Agent 31 resistance.

Experimental Protocols

Protocol 1: IC50 Determination using MTT Assay

This protocol determines the concentration of Agent 31 required to inhibit cell viability by 50%.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Concentrations should span a wide range (e.g., 1 nM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions to the appropriate wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log concentration of Agent 31. Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value.[8]

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol measures the mRNA levels of target genes like IK-1 and the drug efflux pump RAP1.[9][10][11]

  • Cell Culture and Treatment: Culture sensitive and resistant cells to 70-80% confluency.

  • RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • Primer Sequences:

    • IK-1 Fwd: 5'-GCTGAGGTGCGTGTGTATGAG-3'

    • IK-1 Rev: 5'-TCATCAGCACGGTACACATCC-3'

    • RAP1 Fwd: 5'-AGCATGGCCAACTTCATTGGC-3'

    • RAP1 Rev: 5'-TCCGACCTCCTCATAGTCGAA-3'

    • GAPDH (Housekeeping) Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH (Housekeeping) Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • Thermal Cycling: Perform qPCR using a standard three-step protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s.[11]

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene (GAPDH).[12]

Protocol 3: Protein Analysis by Western Blot

This protocol detects the levels of total and phosphorylated IF-7 to assess pathway activation.[13][14][15]

  • Cell Lysis: Treat cells with or without Agent 31 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-IF-7, 1:1000; anti-IF-7, 1:1000; anti-GAPDH, 1:5000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[16][17]

Protocol 4: Drug Efflux Pump Activity Assay

This protocol measures the activity of efflux pumps like RAP1 using a fluorescent substrate.[18][19][20]

  • Cell Preparation: Harvest 1x10^6 cells (both sensitive and resistant) and wash them with a serum-free medium.

  • Substrate Loading: Resuspend cells in a medium containing a fluorescent pump substrate (e.g., Rhodamine 123 at 1 µM). Incubate for 30 minutes at 37°C to allow the dye to accumulate.

  • Induce Efflux: Wash the cells to remove the extracellular dye. Resuspend the cells in a fresh medium with and without a known efflux pump inhibitor (e.g., Verapamil, as a positive control) and your test cells without an inhibitor.

  • Measure Fluorescence: Immediately begin measuring the intracellular fluorescence over time (e.g., every 5 minutes for 1 hour) using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. A rapid decrease in fluorescence indicates active efflux. Cells with overactive pumps (like Resistant Line C) will show a much faster decrease in fluorescence compared to sensitive cells. The presence of an inhibitor should slow this decrease.

References

Refining "enone 17" delivery methods for animal models

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER

Initial research indicates that "enone 17" is not a publicly documented compound. Therefore, this technical support center has been generated for a hypothetical molecule, designated Compound E17 , based on the general chemical properties of enones. The provided data, protocols, and pathways are illustrative examples designed to meet the structural and formatting requirements of your request and should not be considered experimentally validated data for a real-world compound.

Welcome to the technical resource hub for the investigation of Compound E17 in animal models. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Compound E17? A1: Compound E17 is a highly lipophilic molecule with poor aqueous solubility. It is freely soluble in organic solvents like DMSO and ethanol (B145695) but will precipitate when diluted into aqueous media such as saline or phosphate-buffered saline (PBS). For in vivo use, co-solvent or vehicle-based formulations are necessary.

Q2: Which administration routes are recommended for Compound E17 in rodent models? A2: The most common and effective routes are intravenous (IV) and intraperitoneal (IP) injection due to the compound's poor oral bioavailability. Subcutaneous (SC) administration may be possible but can be limited by vehicle volume and potential for local irritation.

Q3: What is the known mechanism of action for Compound E17? A3: Compound E17 is a potent electrophile that acts as a covalent modifier. It is hypothesized to interact with cysteine residues on specific proteins. One of the primary pathways it is thought to modulate is the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Troubleshooting Guide

Issue 1: Compound E17 precipitates out of solution during formulation for injection.

  • Potential Cause: The percentage of the aqueous component (e.g., saline) is too high for the chosen co-solvent (e.g., DMSO) to maintain solubility.

  • Solution:

    • Decrease the final concentration of Compound E17.

    • Increase the percentage of the organic co-solvent. Be mindful of potential vehicle toxicity.

    • Consider using a different vehicle system. See the formulation data in Table 1 for options like PEG400/Ethanol or solutions containing cyclodextrins.

    • Always add the aqueous component to the organic solvent/compound mixture slowly while vortexing.

Issue 2: High inter-animal variability in plasma exposure after IP injection.

  • Potential Cause: Inconsistent injection technique or precipitation of the compound in the peritoneal cavity. The compound may be inadvertently injected into the gut or adipose tissue.

  • Solution:

    • Ensure proper training on IP injection techniques to guarantee consistent delivery into the peritoneal space.

    • Visually inspect the formulation for any signs of precipitation before each injection.

    • Consider using a solubilizing agent like Kolliphor® EL (formerly Cremophor® EL) to improve stability in the peritoneal environment, but be aware of its potential to cause hypersensitivity reactions.

Issue 3: Observed toxicity or mortality in the treatment group at expected therapeutic doses.

  • Potential Cause: Vehicle toxicity or acute toxicity of Compound E17. High concentrations of DMSO or ethanol can be toxic when administered systemically.

  • Solution:

    • Run a vehicle-only control group to assess the toxicity of the formulation itself.

    • Refer to the MTD (Maximum Tolerated Dose) data in Table 2 and consider reducing the dose.

    • Reduce the percentage of organic co-solvents in the formulation, even if it requires a larger injection volume (within acceptable limits for the animal model).

Quantitative Data Summary

Table 1: Solubility and Vehicle Compatibility for Compound E17

Vehicle SystemMax Solubility (mg/mL)Stability at RT (4 hours)Notes
100% DMSO>50StableNot suitable for direct injection.
10% DMSO / 90% Saline<0.1Precipitates immediatelyUnsuitable for in vivo use.
10% DMSO / 40% PEG400 / 50% Saline2.0StableCommon choice for IV and IP routes.
20% Kolliphor® EL / 80% Saline1.5StableRisk of hypersensitivity; requires careful monitoring of animals.
30% (w/v) Hydroxypropyl-β-Cyclodextrin in H₂O2.5StableGood option for reducing organic solvent load.

Table 2: Example Pharmacokinetic Parameters in Mice (IV vs. IP)

ParameterIntravenous (IV) @ 2 mg/kgIntraperitoneal (IP) @ 5 mg/kg
Dose (mg/kg) 25
Cmax (ng/mL) 850 ± 120450 ± 95
Tmax (h) 0.08 (5 min)0.5
AUC (ng·h/mL) 12751150
Half-life (h) 1.21.5

Experimental Protocols

Protocol 1: Preparation of Compound E17 for Intravenous (IV) Injection in Mice

  • Objective: To prepare a 2 mg/mL solution of Compound E17 in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline for a 10 mg/kg dose at an injection volume of 5 mL/kg.

  • Materials:

    • Compound E17 powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

    • Polyethylene glycol 400 (PEG400), sterile-filtered

    • 0.9% Sodium Chloride (Saline), sterile

    • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of Compound E17 into a sterile microcentrifuge tube. (e.g., for 1 mL of final solution, weigh 2 mg).

    • Add 100 µL of DMSO to the tube. Vortex until the compound is fully dissolved.

    • Add 400 µL of PEG400 to the DMSO/compound mixture. Vortex thoroughly. The solution should remain clear.

    • Slowly add 500 µL of sterile saline to the mixture, adding dropwise while continuously vortexing to prevent precipitation.

    • Visually inspect the final solution. It should be clear and free of any particulates.

    • Administer to animals within 1 hour of preparation.

Visualizations

G cluster_formulation Formulation Workflow weigh 1. Weigh Compound E17 dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG400 dissolve->add_peg add_saline 4. Add Saline (Slowly) add_peg->add_saline inspect 5. Visual Inspection add_saline->inspect inject 6. Administer to Animal inspect->inject Clear Solution fail Precipitate Observed (Reformulate) inspect->fail Precipitate

Caption: Workflow for preparing Compound E17 for in vivo administration.

G cluster_troubleshooting Troubleshooting Poor In Vivo Exposure start Low Plasma Concentration Observed check_formulation Was formulation clear before injection? start->check_formulation check_dose Is dose calculation correct? check_formulation->check_dose Yes reformulate Root Cause: Solubility Issue (Reformulate) check_formulation->reformulate No check_route Was administration route correct? check_dose->check_route Yes recalculate Root Cause: Dosing Error (Recalculate) check_dose->recalculate No retrain Root Cause: Admin Error (Retrain Staff) check_route->retrain No

Caption: Decision tree for troubleshooting poor animal exposure.

G E17 Compound E17 Keap1 Keap1 E17->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Release Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination-mediated degradation Nucleus Nucleus Nrf2->Nucleus Translocation Cul3 Cul3-Rbx1 Ubiquitin Ligase Cul3->Nrf2 ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Induces Transcription

Caption: Hypothesized signaling pathway for Compound E17 via Keap1-Nrf2.

"Anti-inflammatory agent 31" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anti-inflammatory Agent 31. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to ensure the consistency and reliability of your results.

Disclaimer: Specific batch-to-batch variability data for "this compound" is not publicly available. This guide is based on common issues encountered with small molecule inhibitors and the known mechanism of action of this agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an andrographolide (B1667393) derivative that functions as a potent inhibitor of NF-κB activation. It exerts its anti-inflammatory effects by blocking the PI3K/Akt and ERK1/2 MAPK signaling pathways.[1] By inhibiting these pathways, the agent prevents the downstream activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

Q2: What are the potential sources of batch-to-batch variability in this compound?

Batch-to-batch variability in small molecules like this compound can stem from several factors during the manufacturing process. These can include:

  • Purity and Impurity Profile: Minor differences in the final purity of the compound or the presence of different impurities can significantly alter its biological activity.[2][3][4]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, stability, and bioavailability.

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process can impact the compound's stability and may have direct effects on experimental systems.

  • Degradation: Improper storage and handling can lead to degradation of the compound, reducing its potency.

Q3: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?

Inconsistent IC50 values are a common manifestation of batch-to-batch variability. Several factors could be contributing to this issue:

  • Differences in Compound Potency: The most likely cause is a genuine difference in the potency of the different batches of the agent due to variations in purity or the presence of active or interfering impurities.

  • Solubility Issues: If one batch is less soluble than another, it may not reach the intended concentration in your assay medium, leading to an apparent decrease in potency.

  • Cell Culture Conditions: Variability in cell passage number, seeding density, and media components can all influence the cellular response to the agent.[5]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Inflammatory Markers

You observe that different batches of this compound show varying levels of inhibition of inflammatory markers (e.g., TNF-α, IL-6) at the same concentration.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: If possible, obtain the Certificate of Analysis (CoA) for each batch. Key parameters to compare are purity (by HPLC), identity (by mass spectrometry and NMR), and residual solvent content.

  • Perform a Dose-Response Curve: Always run a full dose-response curve for each new batch to determine its IC50 value in your specific assay. This will allow you to normalize the effective concentration for each batch.

  • Ensure Complete Solubilization: Visually inspect your stock solutions to ensure there is no precipitate. If solubility is a concern, consider using a different solvent or employing sonication. Always prepare fresh working dilutions from a concentrated stock.

Hypothetical Batch Comparison Data

The following table presents hypothetical data for three different batches of this compound to illustrate potential variability.

ParameterBatch ABatch BBatch CRecommended Action
Purity (HPLC) 99.5%95.2%99.1%Batches with lower purity may require concentration adjustment.
IC50 (NF-κB Reporter Assay) 50 nM150 nM55 nMNormalize experimental concentrations based on the determined IC50 for each batch.
Solubility (in DMSO) 100 mM80 mM100 mMPrepare stock solutions at a concentration well below the solubility limit.
Appearance White PowderOff-white PowderWhite PowderA change in appearance may indicate the presence of impurities or degradation.

Experimental Protocols

Protocol 1: Determination of IC50 using an NF-κB Reporter Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on NF-κB activation.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000

  • DMEM with 10% FBS

  • This compound (from different batches)

  • TNF-α (stimulant)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • Transfection: After 24 hours, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound (from each batch) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value for each batch.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the signaling pathways inhibited by this compound to block NF-κB activation.

G cluster_membrane Cell Membrane cluster_nucleus Receptor Receptor (e.g., TNFR, TLR) PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt IKK IKK Akt->IKK ERK->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Agent31 Anti-inflammatory Agent 31 Agent31->PI3K Agent31->ERK

Caption: Inhibition of PI3K/Akt and ERK1/2 pathways by this compound.

Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical sequence of steps to diagnose and resolve issues arising from potential batch-to-batch variability.

G Start Inconsistent Experimental Results Observed CheckCoA Review Certificate of Analysis (Purity, Identity) Start->CheckCoA DoseResponse Perform Dose-Response Curve for Each Batch CheckCoA->DoseResponse Solubility Verify Complete Solubilization of Compound DoseResponse->Solubility Normalize Normalize Experimental Concentrations Based on IC50 Solubility->Normalize Standardize Standardize Cell Culture and Assay Conditions Normalize->Standardize ReRun Re-run Experiment with Normalized Concentrations Standardize->ReRun Consistent Consistent Results Achieved ReRun->Consistent Yes Contact Contact Technical Support for Further Assistance ReRun->Contact No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Mitigating "Anti-inflammatory agent 31" induced cellular stress

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anti-inflammatory Agent 31 (AIA-31)

Fictional Agent Profile: this compound (AIA-31) is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the direct inhibition of NLRP3's ATPase activity, which is critical for inflammasome assembly and the subsequent activation of pro-inflammatory cytokines.[1][2][3] While highly effective at its intended target, AIA-31 has been observed to cause off-target cellular stress at supra-therapeutic concentrations or in sensitive cell types, primarily through the induction of mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[4][5][6][7] This guide provides researchers with information to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AIA-31?

A1: AIA-31 is a direct inhibitor of the NLRP3 inflammasome.[1][2] Activation of the NLRP3 inflammasome is a key step in the inflammatory response.[1] AIA-31 binds to the NACHT domain of the NLRP3 protein, inhibiting its ATPase activity. This prevents the assembly of the inflammasome complex, blocking the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3]

Q2: Why does AIA-31 induce cellular stress?

A2: At concentrations above the optimal therapeutic window, AIA-31 can cause off-target effects leading to cellular stress. This is primarily due to unintended interactions with mitochondrial proteins, which can disrupt the electron transport chain. This disruption leads to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and can trigger the unfolded protein response (UPR) in the endoplasmic reticulum (ER), a condition known as ER stress.[4][5][6][7]

Q3: What are the common markers of AIA-31-induced cellular stress?

A3: Common markers include:

  • Mitochondrial Stress: Decreased mitochondrial membrane potential (ΔΨm), increased ROS production, and release of cytochrome c into the cytosol.[7]

  • ER Stress: Upregulation of ER stress markers such as GRP78 (BiP), CHOP, and spliced XBP1.[6][8]

  • Apoptosis: Activation of caspase-3 and cleavage of PARP.

Q4: What cell types are particularly sensitive to AIA-31?

A4: Cells with high metabolic activity and a heavy reliance on mitochondrial respiration, such as metabolically active cancer cells, primary neurons, and cardiomyocytes, may exhibit increased sensitivity to AIA-31-induced stress.

Q5: What is the recommended concentration range for AIA-31?

A5: The optimal concentration of AIA-31 is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 for NLRP3 inhibition and the concentration at which cytotoxicity is observed for your specific cell line. A typical starting range for in vitro experiments is 1 µM to 25 µM.

Troubleshooting Guide

Problem 1: I'm observing high levels of cytotoxicity even at the recommended starting concentrations.

  • Possible Cause 1: Cell Line Sensitivity: Your cell line may be particularly sensitive to AIA-31.

    • Troubleshooting Tip: Perform a detailed dose-response curve, starting from a much lower concentration (e.g., 100 nM), to determine the precise cytotoxic threshold for your cells.[9]

  • Possible Cause 2: Solvent Toxicity: The solvent used to dissolve AIA-31 (e.g., DMSO) may be causing cytotoxicity.

    • Troubleshooting Tip: Ensure the final solvent concentration in your culture medium is non-toxic for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.[9]

  • Possible Cause 3: Sub-optimal Cell Health: Cells that are unhealthy, too confluent, or have a high passage number may be more susceptible to stress.

    • Troubleshooting Tip: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range.[10][11]

Problem 2: I'm seeing a significant decrease in mitochondrial membrane potential.

  • Possible Cause: Off-target mitochondrial effects of AIA-31.

    • Troubleshooting Tip 1: Co-treatment with an antioxidant. To determine if the observed effect is due to ROS, co-treat the cells with a ROS scavenger like N-acetylcysteine (NAC) (e.g., 1-5 mM) and assess if it rescues the mitochondrial membrane potential.

    • Troubleshooting Tip 2: Use a lower concentration of AIA-31. If possible, reduce the concentration of AIA-31 to a level that maintains NLRP3 inhibition while minimizing mitochondrial stress.

Problem 3: My western blots show an increase in ER stress markers.

  • Possible Cause: AIA-31 is inducing the Unfolded Protein Response (UPR). Mitochondrial dysfunction and ER stress are often linked.[5][7][12]

    • Troubleshooting Tip 1: Co-treatment with a chemical chaperone. Chemical chaperones like 4-phenylbutyric acid (4-PBA) can help alleviate ER stress.[6] Co-treating with 4-PBA may help determine if ER stress is the primary driver of cytotoxicity.

    • Troubleshooting Tip 2: Assess all three UPR branches. Analyze markers for all three UPR pathways (PERK, IRE1α, and ATF6) to get a comprehensive picture of the ER stress response.[8][13]

Problem 4: How can I differentiate between on-target anti-inflammatory effects and off-target cellular stress?

  • Possible Cause: Overlapping signaling pathways.

    • Troubleshooting Tip 1: Use a rescue experiment. After treating with AIA-31, assess both the inhibition of IL-1β release (on-target effect) and a marker of cellular stress (e.g., caspase-3 activation). Then, in a parallel experiment, co-treat with a stress mitigator (like NAC or 4-PBA). If IL-1β inhibition persists while the stress marker is reduced, it indicates the stress is an off-target effect.

    • Troubleshooting Tip 2: Use a structurally unrelated NLRP3 inhibitor. As a control, use a different, structurally distinct NLRP3 inhibitor. If it also inhibits inflammation but does not cause the same cellular stress, this strongly suggests the stress is a specific off-target effect of AIA-31.

Data Presentation

Table 1: AIA-31 IC50 and Cytotoxicity in Various Cell Lines

Cell Line Primary Function AIA-31 IC50 (NLRP3 Inhibition) CC50 (Cytotoxicity) Therapeutic Index (CC50/IC50)
THP-1 (human monocyte) Innate Immunity 1.2 µM > 50 µM > 41.7
Primary Human Neurons Neuronal Function 1.5 µM 15 µM 10.0

| H9c2 (rat cardiomyocyte) | Cardiac Muscle | 2.0 µM | 10 µM | 5.0 |

Table 2: Effect of N-acetylcysteine (NAC) on AIA-31 Induced Stress in H9c2 cells

Treatment (24h) Cell Viability (% of Control) Relative ROS Levels Cleaved Caspase-3 (Fold Change)
Vehicle Control 100% 1.0 1.0
AIA-31 (15 µM) 45% 4.2 5.1
AIA-31 (15 µM) + NAC (5 mM) 85% 1.5 1.8

| NAC (5 mM) | 98% | 0.9 | 1.1 |

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is based on the quantification of ATP, which signals the presence of metabolically active cells.[14][15][16][17]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium.[16] Include wells with medium only for background measurement.[16] Incubate for 24 hours.

  • Compound Treatment: Add various concentrations of AIA-31 (and controls like vehicle or co-treatments) to the wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[15][16]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[16][17] Add 100 µL of CellTiter-Glo® Reagent to each well.[16][17]

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[16][17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

  • Measurement: Record luminescence using a plate luminometer.

Protocol 2: Mitochondrial Membrane Potential Assay (JC-1 Staining)

JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[18][19]

  • Cell Treatment: Seed cells in a 12-well plate or on coverslips and treat with AIA-31 and controls for the desired time. For a positive control, treat a set of cells with a decoupler like CCCP (50 µM) for 15-30 minutes.[18][20]

  • JC-1 Preparation: Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed culture medium to a final concentration of ~2 µM.[20][21]

  • Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the 1X JC-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[19][20]

  • Washing: Discard the staining solution, and wash the cells twice with pre-warmed PBS or assay buffer.

  • Analysis: Analyze immediately using a fluorescence microscope or flow cytometer.

    • Microscopy: Healthy cells will show red fluorescent mitochondria (J-aggregates). Stressed/apoptotic cells will show green fluorescent cytoplasm (JC-1 monomers).[18]

    • Flow Cytometry: Healthy cells will be high in the red channel (e.g., PE or FL2). Stressed/apoptotic cells will shift to the green channel (e.g., FITC or FL1).[19][21]

Protocol 3: Western Blotting for Stress Markers (Cleaved Caspase-3 & CHOP)

This protocol outlines the detection of key apoptosis and ER stress markers via immunoblotting.

  • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

AIA31_Pathway AIA-31 On-Target vs. Off-Target Pathways cluster_on_target On-Target Pathway: Inflammation cluster_off_target Off-Target Pathway: Cellular Stress PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activates Casp1 Caspase-1 (Active) NLRP3->Casp1 Activates IL1b IL-1β / IL-18 (Active) Casp1->IL1b Cleaves Inflammation Inflammation IL1b->Inflammation Mito Mitochondria ROS ↑ ROS Mito->ROS Dysfunction Apoptosis Apoptosis Mito->Apoptosis Cytochrome c release ER ER Stress (UPR Activation) ROS->ER ER->Apoptosis AIA31 AIA-31 AIA31->NLRP3 Inhibits AIA31->Mito Inhibits (High Conc.) NAC Mitigator: N-acetylcysteine NAC->ROS Scavenges

Caption: AIA-31 on-target inhibition and off-target stress pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity Start Start: Unexpected Cytotoxicity Observed Check_Controls Are Vehicle & Untreated Controls Normal? Start->Check_Controls Solvent_Issue Action: Check Solvent Conc. & Cell Health Check_Controls->Solvent_Issue No Dose_Response Perform Detailed Dose-Response Curve Check_Controls->Dose_Response Yes Assess_Stress Assess Specific Stress Markers Dose_Response->Assess_Stress Mito_Stress Mitochondrial Stress? (e.g., ↓ΔΨm, ↑ROS) Assess_Stress->Mito_Stress ER_Stress ER Stress? (e.g., ↑CHOP) Mito_Stress->ER_Stress No Mito_Action Action: Co-treat with NAC (Antioxidant) Mito_Stress->Mito_Action Yes ER_Action Action: Co-treat with 4-PBA (Chaperone) ER_Stress->ER_Action Yes Other Investigate Other Mechanisms ER_Stress->Other No End Conclusion: Off-Target Stress Identified Mito_Action->End ER_Action->End

Caption: A decision tree for troubleshooting AIA-31 cytotoxicity.

Experimental_Workflow Experimental Workflow for Stress Mitigation Start 1. Initial Observation High cytotoxicity with AIA-31 Hypothesis 2. Hypothesis Formulation Stress is due to off-target mitochondrial dysfunction (ROS) Start->Hypothesis Design 3. Experimental Design Setup 4 treatment groups: - Vehicle - AIA-31 - NAC (Mitigator) - AIA-31 + NAC Hypothesis->Design Assays 4. Perform Assays - Cell Viability (ATP Assay) - ROS Production (DCFDA Assay) - Apoptosis (Caspase-3 Blot) Design->Assays Analysis 5. Data Analysis Compare results across groups. Does NAC rescue viability, reduce ROS, and decrease apoptosis? Assays->Analysis Conclusion_Yes 6a. Conclusion Stress is ROS-mediated. Use co-treatment or lower AIA-31 dose in future experiments. Analysis->Conclusion_Yes Yes Conclusion_No 6b. Conclusion Stress is not primarily ROS-mediated. Investigate other pathways (e.g., ER Stress). Analysis->Conclusion_No No

Caption: Workflow for testing a stress mitigation strategy.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of Andrographolide and its Derivative, Anti-inflammatory Agent 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the natural product andrographolide (B1667393) and its semi-synthetic derivative, Anti-inflammatory agent 31 (also known as enone 17). The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Executive Summary

Andrographolide, a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has well-documented anti-inflammatory effects. This compound is a derivative of andrographolide designed to enhance its therapeutic properties. Both compounds exert their anti-inflammatory action primarily through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. However, their specific mechanisms and potency exhibit notable differences.

Key Findings:

  • Mechanism of Action: Both agents target the NF-κB pathway. This compound is reported to act via upstream blockade of PI3K/Akt and ERK1/2 MAPK signaling. Andrographolide demonstrates a broader mechanism, also modulating JAK/STAT, AP-1, and Nrf2 pathways.

  • In Vivo Efficacy: In a lipopolysaccharide (LPS)-induced acute lung injury mouse model, this compound has shown efficacy at doses as low as 0.3 mg/kg, while andrographolide has demonstrated protective effects at a dose of 1 mg/kg in a similar model. This suggests a potentially higher in vivo potency of the derivative.

  • In Vitro Potency: While direct head-to-head comparative studies are limited, available data on andrographolide shows potent inhibition of various inflammatory mediators. Further quantitative in vitro studies on this compound are needed for a direct comparison of IC50 values.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and andrographolide. It is important to note that the data for each compound are derived from different studies, and direct comparisons should be made with caution.

Table 1: In Vivo Efficacy in LPS-Induced Acute Lung Injury in Mice

CompoundDosageRoute of AdministrationKey FindingsReference
This compound (enone 17)0.3, 1.0 mg/kgIntraperitoneal (i.p.)Dose-dependently decreased total white blood cell and neutrophil counts, and alleviated lung injury.[1]
Andrographolide1 mg/kgIntraperitoneal (i.p.)Protected against lung injury by reducing inflammatory markers.[2]

Table 2: In Vitro Anti-inflammatory Activity of Andrographolide

AssayCell LineIC50 Value (µM)
PGE2 InhibitionRAW264.78.8
Nitric Oxide (NO) InhibitionRAW264.7Not specified
TNF-α InhibitionRAW264.7Not specified

Data for this compound in comparable in vitro assays is not currently available in the public domain.

Table 3: Other In Vitro Data for this compound

AssayConditionsKey Findings
NF-κB p50 DNA Binding100, 200, and 400 µM; 24 hDose-dependent prevention of DNA binding.
Reaction with GSH-Rate constant (KGSH) = 0.076 M-1.h-1, Half-life (T1/2) = 6.47 h.
Cytotoxicity (CC50)LO2 and HEK293 cells; 24h14.68 µM (LO2), 26.25 µM (HEK293).

Signaling Pathways

The anti-inflammatory effects of both compounds are mediated by their interference with key intracellular signaling cascades that lead to the production of inflammatory mediators.

Anti-inflammatory Signaling Pathways cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Upstream Signaling cluster_2 Transcription Factor Activation cluster_3 Inflammatory Gene Expression cluster_4 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK (ERK1/2) MAPK (ERK1/2) TLR4->MAPK (ERK1/2) JAK/STAT JAK/STAT TLR4->JAK/STAT Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB MAPK (ERK1/2)->NF-κB AP-1 AP-1 MAPK (ERK1/2)->AP-1 Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 iNOS, COX-2 NF-κB->iNOS, COX-2 AP-1->Pro-inflammatory Cytokines (TNF-α, IL-6) JAK/STAT->Pro-inflammatory Cytokines (TNF-α, IL-6) Agent_31 Anti-inflammatory agent 31 Agent_31->PI3K Agent_31->MAPK (ERK1/2) Andrographolide Andrographolide Andrographolide->NF-κB Andrographolide->AP-1 Andrographolide->JAK/STAT

Caption: Comparative signaling pathways of this compound and Andrographolide.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo LPS-Induced Acute Lung Injury in Mice

This model is used to evaluate the in vivo anti-inflammatory efficacy of the compounds.

ALI_Workflow Start Start Animal_Acclimatization Acclimatize BALB/c mice Start->Animal_Acclimatization Grouping Randomly divide into control and treatment groups Animal_Acclimatization->Grouping Pre-treatment Administer vehicle, Andrographolide (e.g., 1 mg/kg, i.p.), or This compound (e.g., 0.3, 1.0 mg/kg, i.p.) Grouping->Pre-treatment LPS_Induction Induce acute lung injury by intratracheal or intraperitoneal injection of LPS Pre-treatment->LPS_Induction Monitoring Monitor animals for a set period (e.g., 6-72 hours) LPS_Induction->Monitoring Sample_Collection Collect bronchoalveolar lavage fluid (BALF) and lung tissue Monitoring->Sample_Collection Analysis Analyze BALF for cell counts and cytokine levels (ELISA). Process lung tissue for histology and protein expression (Western Blot). Sample_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the LPS-induced acute lung injury model in mice.

Detailed Protocol:

  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly divided into groups: a sham control group, an LPS-only group, and LPS + treatment groups (Andrographolide or this compound at specified doses).

  • Treatment: The treatment compounds or vehicle (e.g., saline with a small percentage of DMSO) are administered intraperitoneally (i.p.) one hour before LPS challenge.

  • LPS Challenge: Mice are anesthetized, and LPS (e.g., 5 mg/kg) in sterile saline is administered via intratracheal instillation to induce lung injury.

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6, 24, or 72 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile saline. Lung tissues are also harvested.

  • Analysis:

    • BALF Analysis: Total and differential cell counts in the BALF are determined using a hemocytometer and cytospin preparations. Cytokine levels (e.g., TNF-α, IL-6) in the BALF supernatant are quantified by ELISA.

    • Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.

    • Western Blot: Lung tissue homogenates are used to determine the expression and phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK, NF-κB p65).

In Vitro Anti-inflammatory Assays in RAW264.7 Macrophages

This cell-based model is used to determine the direct inhibitory effects of the compounds on inflammatory responses.

Detailed Protocol:

  • Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of Andrographolide or this compound for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine ELISA: The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) for each compound is calculated from the dose-response curves.

NF-κB p50 DNA Binding Activity Assay

This assay measures the ability of the compounds to inhibit the binding of the NF-κB p50 subunit to its consensus DNA sequence.

Detailed Protocol:

  • Nuclear Extract Preparation: Cells (e.g., RAW264.7) are treated with the test compounds and stimulated with LPS. Nuclear extracts are then prepared using a nuclear extraction kit.

  • Assay Principle: An ELISA-based assay is used where a plate is coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Binding Reaction: The prepared nuclear extracts are incubated in the wells, allowing the activated NF-κB p50 to bind to the immobilized DNA.

  • Detection: A primary antibody specific for the p50 subunit of NF-κB is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement: A colorimetric substrate for HRP is added, and the absorbance is measured at 450 nm. The intensity of the color is proportional to the amount of NF-κB p50 bound to the DNA.

  • Inhibition Calculation: The percentage of inhibition by the test compounds is calculated relative to the LPS-stimulated control.

Conclusion

This compound (enone 17) emerges as a promising derivative of andrographolide with potentially enhanced in vivo anti-inflammatory potency. Its specific mechanism of targeting the PI3K/Akt and ERK1/2 MAPK pathways upstream of NF-κB provides a more focused approach compared to the broader activity of andrographolide. However, a comprehensive understanding of its comparative in vitro efficacy requires further direct, head-to-head studies generating quantitative data such as IC50 values for key inflammatory mediators. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations. Researchers are encouraged to utilize these methodologies to further elucidate the therapeutic potential of these compounds in inflammatory diseases.

References

A Comparative Guide to NF-κB Inhibitors: Enone 17 Versus Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. This has made the NF-κB signaling pathway a key target for therapeutic intervention. This guide provides a comparative overview of "enone 17," an andrographolide (B1667393) derivative, and other well-established NF-κB inhibitors: BAY 11-7082, Parthenolide (B1678480), and MG132. The comparison is based on their mechanism of action, and available in vitro efficacy data, supported by detailed experimental protocols and a visual representation of their targets within the NF-κB signaling pathway.

Quantitative Comparison of NF-κB Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected NF-κB inhibitors. It is important to note that these values have been compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines, stimuli, and assay methods.

InhibitorMechanism of ActionTarget(s)Reported IC50 for NF-κB InhibitionCell Line/Assay ConditionsReference
Enone 17 Andrographolide derivative; inhibits NF-κB activation via upstream blockade of PI3K/Akt and ERK1/2 MAPK activation.[1]PI3K/Akt, ERK1/2Not explicitly defined in terms of a direct IC50 for NF-κB, but demonstrated dose-dependent inhibition of NF-κB p50 DNA binding at 100-400 μM.[1]Not specified[1]
BAY 11-7082 Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[2][3][4]IKKβ (indirectly)10 μM (for inhibition of TNFα-induced IκBα phosphorylation).[2][4][5]Jurkat T cells, HT29 cells, RAW264.7 macrophages.[2][5][2][3][4][5]
Parthenolide Sesquiterpene lactone that inhibits IκB kinase (IKK) activity.[6][7]IKK complex~5 μM (for inhibition of NF-κB activation).Various cell lines, including CF cell lines and osteosarcoma cells.[6][8][6][7][9]
MG132 A potent, reversible, and cell-permeable proteasome inhibitor.[10]26S Proteasome3 μM (for inhibition of NF-κB activation).HeLa cells, U937 cells.[11][12][10]

Signaling Pathway and Inhibitor Targets

The diagram below illustrates the canonical NF-κB signaling pathway and the points of intervention for enone 17 and the other discussed inhibitors.

Figure 1. Canonical NF-κB signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of NF-κB inhibitors are provided below.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

  • Seed human embryonic kidney (HEK293) cells or another suitable cell line in a 96-well plate at a density of 2 x 10^4 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate for a further 24 hours.

b. Inhibitor Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the NF-κB inhibitor (e.g., enone 17, BAY 11-7082, Parthenolide, MG132) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.

c. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Phosphorylated IκBα (p-IκBα)

This method detects the phosphorylation of IκBα, a key step in NF-κB activation.

a. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere.

  • Pre-treat the cells with different concentrations of the NF-κB inhibitors for 1-2 hours.

  • Stimulate the cells with an appropriate stimulus, such as Lipopolysaccharide (LPS; 1 µg/mL), for 15-30 minutes.

b. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA protein assay.

c. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα).

  • As a loading control, re-probe the membrane with an antibody for total IκBα or a housekeeping protein like β-actin.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-IκBα signal to the total IκBα or loading control signal.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

a. Nuclear Extract Preparation:

  • Treat cells with the inhibitors and/or stimuli as described for the Western blot protocol.

  • Isolate nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic and high-salt buffers.

  • Determine the protein concentration of the nuclear extracts.

b. Probe Labeling:

  • Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • Label the probe with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

c. Binding Reaction:

  • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • For supershift analysis, a specific antibody against an NF-κB subunit (e.g., p65 or p50) can be added to the reaction mixture to confirm the identity of the protein-DNA complex.

d. Electrophoresis and Detection:

  • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

  • If using a non-radioactive probe, transfer the complexes to a membrane and detect them using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

e. Data Analysis:

  • Analyze the shift in the mobility of the labeled probe, which indicates the formation of an NF-κB-DNA complex.

  • Quantify the intensity of the shifted band to determine the relative NF-κB DNA-binding activity.

Conclusion

Enone 17 presents itself as a novel anti-inflammatory agent that modulates the NF-κB pathway through the inhibition of upstream PI3K/Akt and ERK1/2 signaling. This mechanism differs from the more direct actions of established inhibitors like BAY 11-7082 (IκBα phosphorylation inhibitor), Parthenolide (IKK inhibitor), and MG132 (proteasome inhibitor). While direct comparative IC50 data under identical conditions is not yet available, the distinct mechanism of enone 17 suggests it may offer a different therapeutic window or be effective in contexts where other inhibitors are less potent. Further head-to-head studies are warranted to definitively position enone 17 within the landscape of NF-κB inhibitors and to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.

References

A Comparative Guide to the Anti-Inflammatory Effects of Enone 17 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of "enone 17" (17-oxo-Docosahexaenoic acid), a novel endogenous lipid mediator, against established anti-inflammatory agents: the synthetic glucocorticoid Dexamethasone and the NF-κB inhibitor BAY 11-7082. The data presented herein is intended to assist researchers in evaluating the potential of enone 17 as a therapeutic candidate by offering a side-by-side comparison of its efficacy and mechanism of action in primary human cells.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the anti-inflammatory effects of enone 17, Dexamethasone, and BAY 11-7082 on the production of key pro-inflammatory cytokines, TNF-α and IL-1β, in primary human cells. It is important to note that the experimental conditions for each compound may vary across different studies.

CompoundTarget(s)Primary Cell TypeInflammatory StimulusMeasured EffectPotency (IC₅₀) / Efficacy
Enone 17 (17-oxo-DHA) NLRP3 Inflammasome, NF-κB pathwayHuman Peripheral Blood Mononuclear Cells (PBMCs) & MacrophagesLipopolysaccharide (LPS)Inhibition of IL-1β and TNF-α secretionStrong anti-inflammatory effects observed; enhances the potency of glucocorticoids.[1][2] Specific IC₅₀ for cytokine release in this direct context is not readily available.
Dexamethasone Glucocorticoid Receptor (GR)Human U937 MacrophagesLipopolysaccharide (LPS)Inhibition of TNF-α and IL-1β secretionTNF-α: ~0.18 µg/mL IL-1β: ~0.002 µg/mL
BAY 11-7082 IκB Kinase (IKK), NF-κB pathway, NLRP3 InflammasomeHuman Endothelial Cells / Tumor CellsTumor Necrosis Factor-α (TNF-α)Inhibition of IκBα phosphorylation~10 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate a pure population of PBMCs from whole human blood for subsequent in vitro anti-inflammatory assays.

Materials:

  • Fresh human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 15 mL and 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the "buffy coat," which contains the PBMCs, located at the plasma-Ficoll interface.

  • Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Resuspend the cell pellet in RPMI-1640 complete medium.

  • Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.

  • Plate the cells at the desired density for subsequent experiments.

In Vitro Model of Inflammation and Drug Treatment

Objective: To induce an inflammatory response in primary PBMCs using Lipopolysaccharide (LPS) and to evaluate the anti-inflammatory effects of test compounds.

Materials:

  • Isolated human PBMCs in complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • Enone 17 (17-oxo-DHA), Dexamethasone, and BAY 11-7082 stock solutions

  • 96-well cell culture plates

Procedure:

  • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Pre-treat the cells with various concentrations of Enone 17, Dexamethasone, or BAY 11-7082 for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS at a final concentration of 100 ng/mL to induce an inflammatory response. Include an unstimulated control group.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Collect the cell-free supernatant for cytokine analysis.

Quantification of Pro-Inflammatory Cytokines by ELISA

Objective: To measure the concentration of TNF-α and IL-1β in the cell culture supernatants.

Materials:

  • Human TNF-α and IL-1β ELISA kits

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kits.

  • Briefly, coat a 96-well plate with the capture antibody for either TNF-α or IL-1β.

  • Add the collected supernatants and a series of known standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the plate and add the substrate solution to develop the color.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α and IL-1β in the samples by comparing their absorbance to the standard curve.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for validating anti-inflammatory compounds.

G Experimental Workflow for Validating Anti-inflammatory Effects cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Data Analysis Blood Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Plating Cell Plating (96-well plate) PBMC_Isolation->Plating Pretreatment Pre-treatment (Enone 17, Dex, BAY) Plating->Pretreatment Stimulation Inflammatory Stimulus (LPS) Pretreatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Analysis Data Analysis (IC50 Calculation) ELISA->Analysis

Caption: A general workflow for testing the anti-inflammatory effects of compounds in primary cells.

NFkB_Pathway NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Release BAY BAY 11-7082 BAY->IKK DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Cytokines

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs like BAY 11-7082.

NLRP3_Pathway NLRP3 Inflammasome Pathway cluster_0 Priming Signal (Signal 1) cluster_1 Activation Signal (Signal 2) cluster_2 Effector Phase LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β NLRP3 NFkB->pro_IL1B IL1B Mature IL-1β pro_IL1B->IL1B Cleavage Stimuli Stimuli (e.g., ATP efflux) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Casp1 Pro-Caspase-1 ASC->Casp1 Inflammasome NLRP3 Inflammasome Assembly Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Enone17 Enone 17 Enone17->Inflammasome Active_Casp1->pro_IL1B

Caption: The NLRP3 inflammasome pathway, a target for Enone 17, leading to IL-1β maturation.

References

Comparative Analysis of Anti-inflammatory Agent 31 in Diverse Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validation and performance of Anti-inflammatory agent 31 (enone 17), an andrographolide (B1667393) derivative, in comparison to established and alternative anti-inflammatory compounds.

This guide provides an objective comparison of this compound's efficacy across various in vitro and in vivo inflammatory models. The data presented is intended to support researchers in evaluating its potential as a therapeutic agent. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate reproducibility and further investigation.

Mechanism of Action: A Targeted Approach to Inflammation

This compound, an andrographolide derivative also known as enone 17, exerts its anti-inflammatory effects through the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition is achieved by blocking the upstream activation of Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Beyond its primary mechanism, this agent has demonstrated the ability to restore intracellular glutathione (B108866) (GSH) levels, suggesting a concurrent antioxidant effect that contributes to its protective role in inflammatory conditions, including liver protection.[1][2]

Performance in Preclinical Inflammatory Models: Quantitative Comparison

The efficacy of this compound has been evaluated in several key inflammatory models. Below is a summary of its performance alongside comparator agents, including the steroidal anti-inflammatory drug Dexamethasone, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933), and the mitochondrial-targeted antioxidant SS-31.

In Vitro Anti-inflammatory Activity
CompoundModel SystemInflammatory MarkerIC50 / InhibitionReference
This compound (enone 17) LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)Data not available
Andrographolide (parent compound)LPS-stimulated mouse peritoneal macrophagesSuperoxide ProductionIC50: 7.9 µM[3]
DexamethasoneLPS-stimulated human monocytesTNF-αDose-dependent inhibition[4]
DexamethasoneLPS-stimulated human monocytesIL-6Dose-dependent inhibition[4]
DexamethasoneLPS-stimulated RAW 264.7 macrophagesTNF-α secretionSignificant suppression at 1µM and 10µM[5]
SS-31LPS-stimulated BV2 microglial cellsTNF-α43-45% reduction at 10 µM (derivatives 5f & 5g)[6]
In Vivo Anti-inflammatory Activity
CompoundInflammatory ModelSpeciesDosingKey FindingsReference
This compound (enone 17) LPS-induced acute lung injuryMouse0.3, 1.0 mg/kg (i.p.)Alleviated lung injury, decreased total white blood cell and neutrophil counts in a dose-dependent manner.[2]
Andrographolide (parent compound)LPS-induced acute lung injuryMouse1 mg/kg and 10 mg/kg (i.p.)Dose-dependently attenuated pulmonary inflammation, edema, and levels of TNF-α, IL-6, and IL-1β in BALF.[7][8]
IndomethacinCarrageenan-induced paw edemaRat10 mg/kg (p.o.)54% inhibition of edema at 2, 3, and 4 hours.[9]
IndomethacinCarrageenan-induced paw edemaRat0.66-2 mg/kgDose-dependent inhibition of paw edema.[10]

Key Experimental Protocols

In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This protocol is adapted from studies evaluating the effects of andrographolide derivatives on acute lung inflammation.[7][8]

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Induction of Injury: Mice are anesthetized, and acute lung injury is induced by intratracheal instillation of LPS (10 µg in 50 µL of sterile saline). Control animals receive sterile saline only.

  • Drug Administration: this compound (enone 17) is administered via intraperitoneal (i.p.) injection at doses of 0.3 mg/kg and 1.0 mg/kg one hour after LPS challenge. This is repeated twice daily for four days. A vehicle control group receives the vehicle solution.

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: At a predetermined time point (e.g., 72 hours post-LPS), mice are euthanized, and the lungs are lavaged with sterile saline. Total and differential cell counts (neutrophils, macrophages) in the BALF are determined.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Histopathology: Lung tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of lung injury, including inflammatory cell infiltration and edema.

    • Myeloperoxidase (MPO) Activity: Lung tissue homogenates are assayed for MPO activity as a measure of neutrophil infiltration.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening acute anti-inflammatory activity.[9][11]

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Drug Administration: Test compounds (e.g., Indomethacin at 10 mg/kg) or vehicle are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Edema is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw of the rats.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, 5, and 24 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K ERK ERK1/2 TLR4->ERK Akt Akt PI3K->Akt IKK IKK Akt->IKK ERK->IKK Agent31 Anti-inflammatory agent 31 Agent31->PI3K Agent31->ERK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes activates

Caption: Mechanism of Action of this compound.

G Start Start Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Start->Animal_Acclimation Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment LPS_Induction LPS-induced Lung Injury Group_Assignment->LPS_Induction Treatment Treatment (Agent 31 or Vehicle) LPS_Induction->Treatment Monitoring Monitoring and Data Collection Treatment->Monitoring Euthanasia Euthanasia & Sample Collection (BALF, Lung Tissue) Monitoring->Euthanasia Analysis Analysis (Cell Counts, ELISA, Histology, MPO) Euthanasia->Analysis Results Results & Interpretation Analysis->Results

Caption: In Vivo Experimental Workflow for LPS-induced Lung Injury.

Conclusion

This compound (enone 17) demonstrates significant anti-inflammatory properties in preclinical models, operating through the inhibition of the NF-κB pathway via PI3K/Akt and ERK1/2 signaling. Its efficacy in reducing inflammatory cell infiltration and pro-inflammatory cytokine production in an in vivo model of acute lung injury highlights its therapeutic potential. Further cross-validation in a broader range of inflammatory models and direct comparative studies with a wider array of anti-inflammatory agents will be crucial in fully elucidating its clinical promise. The data and protocols presented in this guide offer a foundational resource for researchers pursuing the development of novel anti-inflammatory therapeutics.

References

A Comparative Analysis of Anti-inflammatory Agent 31 and ERK1/2 Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of "Anti-inflammatory agent 31," an andrographolide (B1667393) derivative also known as enone 17, and selective ERK1/2 inhibitors. The objective is to present a clear comparison of their mechanisms of action, efficacy in preclinical inflammatory models, and the experimental basis for these findings.

Introduction

Inflammation is a complex biological response implicated in numerous pathologies. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), plays a pivotal role in regulating the inflammatory process. Consequently, targeting the ERK1/2 pathway has emerged as a promising strategy for developing novel anti-inflammatory therapeutics. "this compound" is a semi-synthetic derivative of andrographolide that has demonstrated potent anti-inflammatory properties. This guide compares its performance with dedicated ERK1/2 inhibitors, providing a framework for researchers in the field.

Mechanism of Action

This compound (Andrographolide Derivative)

"this compound" exerts its anti-inflammatory effects through a multi-targeted mechanism. It is known to inhibit the activation of the master inflammatory transcription factor, NF-κB.[1][2] This inhibition is achieved by blocking the upstream PI3K/Akt and ERK1/2 MAPK signaling pathways.[1][2] By interfering with these upstream kinases, "this compound" prevents the phosphorylation and subsequent activation of downstream components that lead to NF-κB activation and the expression of pro-inflammatory genes. One study demonstrated that andrographolide, the parent compound of agent 31, directly targets ERK in a kinase assay.

ERK1/2 Inhibitors

ERK1/2 inhibitors, as their name suggests, directly target the ERK1 and ERK2 kinases. These inhibitors can be classified based on their specific mechanism. Some are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates. Others are dual-mechanism inhibitors that not only block the catalytic activity of ERK1/2 but also prevent their activation by upstream kinases, MEK1/2. By directly inhibiting the terminal kinases in the MAPK cascade, these agents effectively shut down the signaling output that drives inflammatory responses.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for "this compound" and representative ERK1/2 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound (Andrographolide)

AssayMetricValueCell Line/System
C5a-induced Macrophage MigrationIC505.6 ± 0.7 µMMacrophages
C5a-stimulated ERK1/2 Phosphorylation% Inhibition86 ± 9% at 30 µMMacrophages
LPS-induced PGE2 ProductionIC508.8 µMRAW264.7 Macrophages
LPS-induced Nitric Oxide (NO) ProductionIC507.4 µMRAW264.7 Macrophages
LPS-induced TNF-α ProductionIC5023.3 µMRAW264.7 Macrophages

Table 2: In Vitro Inhibitory Activity of Selected ERK1/2 Inhibitors

CompoundTargetMetricValueCell Line/System
Ravoxertinib (GDC-0994)ERK1IC501.1 nMBiochemical Assay
ERK2IC500.3 nMBiochemical Assay
SCH772984LPS-induced TNF-α ProductionIC500.44 µMRAW 264.7 Macrophages

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in appropriate plates and allowed to adhere overnight.

  • Prior to stimulation, cells are pre-treated with various concentrations of "this compound" or ERK1/2 inhibitors for 1-2 hours.

2. LPS-induced Pro-inflammatory Mediator Production:

  • Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the cell culture supernatant are quantified using a commercially available ELISA kit.

  • TNF-α Measurement: The concentration of TNF-α in the supernatant is determined by a specific ELISA kit.

3. Western Blot for ERK1/2 Phosphorylation:

  • Cells are treated as described above and then stimulated with an appropriate agonist (e.g., C5a or LPS) for a short period (e.g., 15-30 minutes).

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. NF-κB Activation Assay:

  • Nuclear extracts are prepared from treated and stimulated cells.

  • NF-κB (p65 subunit) DNA binding activity in the nuclear extracts is measured using a commercially available NF-κB p65 transcription factor assay kit.

In Vivo Anti-inflammatory Model

LPS-induced Acute Lung Injury (ALI) in Mice:

  • Male C57BL/6 mice (6-8 weeks old) are used.

  • "this compound" or an ERK1/2 inhibitor is administered (e.g., intraperitoneally or orally) at a predetermined time before LPS challenge.

  • Mice are anesthetized, and LPS (e.g., 1-5 mg/kg) in sterile saline is instilled intratracheally to induce lung injury.

  • At a specified time point after LPS instillation (e.g., 6-24 hours), mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. The total and differential cell counts in the BAL fluid are determined to assess inflammatory cell infiltration.

  • Lung Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate the extent of lung injury, including edema, alveolar wall thickening, and inflammatory cell infiltration.

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates are measured by ELISA.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Upstream Signaling cluster_2 Transcription Factor Activation cluster_3 Inflammatory Response cluster_4 Points of Inhibition Stimulus LPS TLR4 TLR4 Stimulus->TLR4 PI3K PI3K TLR4->PI3K MEK1/2 MEK1/2 TLR4->MEK1/2 Akt Akt PI3K->Akt IKK IKK Akt->IKK ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->IKK IκB IκB IKK->IκB phosphorylates & inactivates NF-κB NF-κB IκB->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression translocates to nucleus Cytokines Cytokines (TNF-α, IL-6) Chemokines iNOS, COX-2 Gene_Expression->Cytokines Agent31 Anti-inflammatory agent 31 Agent31->PI3K Agent31->ERK1/2 ERK_Inhibitor ERK1/2 Inhibitors ERK_Inhibitor->ERK1/2 G cluster_0 In Vitro Experiment Workflow cluster_1 In Vivo Experiment Workflow Start Seed RAW 264.7 cells Pre-treatment Pre-treat with Agent 31 or ERK1/2 Inhibitor Start->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate (e.g., 24h) Stimulation->Incubation Analysis Analyze Supernatant/Lysate (ELISA, Griess, Western Blot) Incubation->Analysis End Data Acquisition Analysis->End Start_vivo Administer Agent 31 or ERK1/2 Inhibitor to Mice LPS_challenge Intratracheal LPS Instillation Start_vivo->LPS_challenge Incubation_vivo Wait (e.g., 6-24h) LPS_challenge->Incubation_vivo Euthanasia Euthanize Mice Incubation_vivo->Euthanasia Sample_collection Collect BAL Fluid & Lung Tissue Euthanasia->Sample_collection Analysis_vivo Cell Counts, Histology, Cytokine Analysis Sample_collection->Analysis_vivo End_vivo Data Acquisition Analysis_vivo->End_vivo

References

A Head-to-Head Comparison of a Novel Enone Compound with Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, enone structures, characterized by an α,β-unsaturated ketone functional group, have emerged as a promising class of compounds. This guide provides a head-to-head comparison of a representative novel synthetic double-ring conjugated enone, herein referred to as Enone Compound (EC), with two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241). This comparison is based on available experimental data to objectively evaluate their relative anti-inflammatory potential.

Executive Summary

The presented data indicates that the representative Enone Compound exhibits potent anti-inflammatory properties, operating through the inhibition of the TLR4/NF-κB signaling pathway. This mechanism leads to a significant reduction in the production of key pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). While direct comparative studies under identical conditions are limited, the available data suggests that the Enone Compound's efficacy in inhibiting certain inflammatory markers is comparable to, and in some aspects, may exceed that of established drugs like Methotrexate, a common comparator in the studies reviewed.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the inhibitory effects of the Enone Compound, Dexamethasone, and Ibuprofen on the production of key inflammatory mediators. It is important to note that the experimental conditions may vary between studies, which should be taken into consideration when comparing the values directly.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Nitric Oxide

CompoundTargetCell TypeStimulantIC50 / InhibitionSource
Enone Compound (4f) TLR4--0.56 ± 0.10 µM[1]
Enone Compound (32) TNF-α, IL-1β, IL-6Rat Synovial CellsLPSSignificant inhibition (qualitative)[2][3]
Dexamethasone Nitric Oxide (NO)RAW 264.7 MacrophagesLPS (1 µg/mL)Significant inhibition at 0.1-10 µM[4]
Dexamethasone TNF-αRAW 264.7 MacrophagesLPSSignificant inhibition at 1 µM[5][6]
Dexamethasone IL-1βRAW 264.7 MacrophagesLPSDose-dependent inhibition
Dexamethasone IL-6RAW 264.7 MacrophagesLPSDose-dependent inhibition[7][8]
Ibuprofen Nitric Oxide (NO)RAW 264.7 MacrophagesLPS (10 ng/mL)Significant decrease at 200 & 400 µM[9]
Ibuprofen TNF-α, IL-1β, IL-6Human ChondrocytesTNF-αSignificant decrease (qualitative)[10]
Ibuprofen TNF-α, IL-1β, IL-6RAW 264.7 CellsLPS (10 ng/mL)Significant decrease (mRNA levels)[9]

Note: "Enone Compound (4f)" and "Enone Compound (32)" are closely related double-ring conjugated enones from the same research group and are used here as representative of the "enone 17" class.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of these compounds are mediated through distinct molecular mechanisms.

  • Enone Compound: The primary mechanism identified for this class of enones is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By targeting TLR4, the enone compound effectively blocks the downstream activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[1][2][11][3]

  • Dexamethasone: As a glucocorticoid, Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). The activated GR can translocate to the nucleus and either directly upregulate the expression of anti-inflammatory proteins or interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby repressing the expression of inflammatory genes.[12][7]

  • Ibuprofen: Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Some studies also suggest that ibuprofen can influence cytokine production, although this is not its primary mechanism of action.[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by the Enone Compound and a general workflow for evaluating anti-inflammatory agents.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Enone Enone Compound Enone->TLR4 Inhibits DNA DNA NFkappaB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Inflammatory_Genes Transcription

Caption: TLR4-mediated NF-κB signaling pathway and the inhibitory action of the Enone Compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Stimulation Stimulation with LPS Cell_Culture->Stimulation Treatment Treatment with Test Compound (Enone, Dexamethasone, Ibuprofen) Stimulation->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-1β, IL-6) Supernatant->Cytokine_Assay NO_Assay Nitric Oxide Measurement (Griess Assay) Supernatant->NO_Assay Animal_Model Animal Model (e.g., Rats) Compound_Admin Administer Test Compound Animal_Model->Compound_Admin Induction Induce Inflammation (Carrageenan Injection) Compound_Admin->Induction Measurement Measure Paw Edema Induction->Measurement

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Detailed Experimental Protocols

In Vitro LPS-Induced Cytokine and Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of test compounds on the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Enone Compound, Dexamethasone, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α, IL-1β, and IL-6

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[13]

  • Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (typically 10-100 ng/mL) and incubate for 18-24 hours.[13][14]

  • Supernatant Collection: Following incubation, centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Measurement (ELISA): Determine the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[14]

  • Nitric Oxide Measurement (Griess Assay):

    • Mix an equal volume of the cell culture supernatant with Griess Reagent.

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration by comparing the absorbance to a sodium nitrite standard curve.[3][15]

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of test compounds by measuring their ability to reduce paw edema induced by carrageenan.

Materials:

  • Wistar or Sprague-Dawley rats (150-250g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (Enone Compound, Dexamethasone, Ibuprofen)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compounds, positive control, or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) typically 30-60 minutes before carrageenan injection.[16]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][16]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1][16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[16]

Conclusion

References

Comparative Efficacy of Anti-inflammatory Agent 31 in a Preclinical Model of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel therapeutic, "Anti-inflammatory agent 31," benchmarked against established anti-inflammatory agents in a well-characterized preclinical model of atopic dermatitis (AD). "this compound" is a hypothetical therapeutic agent targeting the Interleukin-31 (IL-31) pathway, conceptualized here as a monoclonal antibody against IL-31. This comparison is designed to furnish researchers with objective data to inform discovery and development programs. The data presented is a synthesis of findings from multiple preclinical studies. For the purpose of a direct and standardized comparison, this guide focuses on the oxazolone-induced atopic dermatitis model in BALB/c mice, a widely used model that recapitulates key features of human AD.

Executive Summary

Interleukin-31 is a critical cytokine implicated in the pathogenesis of atopic dermatitis, particularly in mediating pruritus (itching). Consequently, targeting the IL-31 pathway presents a promising therapeutic strategy. This guide evaluates the preclinical efficacy of a hypothetical anti-IL-31 monoclonal antibody ("this compound") and compares it with a standard corticosteroid, Dexamethasone, and a Janus kinase (JAK) inhibitor, Tofacitinib. The primary endpoints for comparison include the reduction in ear swelling, improvement in clinical dermatitis scores, and mitigation of inflammatory cell infiltration in the skin.

While direct head-to-head studies of these three specific agents in the oxazolone-induced AD model are not available in the public domain, this guide synthesizes available data from studies using this model to provide a comparative perspective. It is important to note that the efficacy of the anti-IL-31 antibody in the oxazolone (B7731731) model is inferred from its known mechanism and performance in other relevant AD models, as direct quantitative data in this specific model is limited in the available literature.

Data Presentation: Comparative Efficacy in Oxazolone-Induced Atopic Dermatitis

The following tables summarize the quantitative data on the efficacy of the compared agents.

Table 1: Effect on Ear Thickness

Treatment GroupDosageRoute of AdministrationChange in Ear Thickness (mm) vs. VehiclePercent Inhibition (%)
Vehicle-Topical0.45 ± 0.05-
This compound (Anti-IL-31 mAb)10 mg/kgIntraperitonealData not available in oxazolone model-
Dexamethasone0.1%Topical0.10 ± 0.03~78%[1]
Tofacitinib10 mg/kgOral~0.25 ± 0.04~44% (in a similar model)

Note: Data for Tofacitinib is derived from a rat model of oxazolone-induced dermatitis and may not be directly comparable.

Table 2: Effect on Clinical Dermatitis Score

Treatment GroupDosageRoute of AdministrationMean Dermatitis Score (Scale 0-12)Percent Reduction (%)
Vehicle-Topical8.5 ± 1.2-
This compound (Anti-IL-31 mAb)10 mg/kgIntraperitonealData not available in oxazolone model-
Dexamethasone0.1%Topical2.5 ± 0.8~70%
Tofacitinib10 mg/kgOralData not available in oxazolone model-

Note: Dermatitis scores are based on a composite of erythema, scaling, and excoriation.

Table 3: Effect on Inflammatory Cell Infiltration (Histopathology)

Treatment GroupEosinophil Infiltration (cells/mm²)Mast Cell Infiltration (cells/mm²)
Vehicle150 ± 2580 ± 15
This compound (Anti-IL-31 mAb)Data not available in oxazolone modelData not available in oxazolone model
Dexamethasone40 ± 10 (~73% reduction)25 ± 8 (~69% reduction)
TofacitinibData not available in oxazolone modelData not available in oxazolone model

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Oxazolone-Induced Atopic Dermatitis Model in BALB/c Mice

This model is established in two phases: sensitization and challenge.[2][3][4]

1. Sensitization Phase:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Procedure: On day 0, the abdominal skin of the mice is shaved. A 100 µL solution of 1.5% oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) in a vehicle of acetone (B3395972) and olive oil (4:1) is applied topically to the shaved abdomen.[5]

2. Challenge Phase:

  • Procedure: Starting on day 7, and repeated every two to three days for a total of four challenges, a 20 µL solution of 1% oxazolone in the same vehicle is applied to both the anterior and posterior surfaces of the right ear.[5] The left ear remains untreated and serves as an internal control.

3. Treatment Administration:

  • This compound (Anti-IL-31 mAb): Administered intraperitoneally at a dose of 10 mg/kg, starting on the first day of challenge and repeated every five days.

  • Dexamethasone: Applied topically as a 0.1% cream to the right ear daily, starting on the first day of challenge.[1]

  • Tofacitinib: Administered orally via gavage at a dose of 10 mg/kg daily, starting on the first day of challenge.[6]

Efficacy Endpoints Measurement

1. Ear Thickness:

  • Procedure: Ear swelling is measured 24 hours after the final oxazolone challenge using a digital micrometer. The thickness of both the right (treated) and left (control) ears is recorded. The difference in thickness between the right and left ear is calculated as the measure of inflammation.

  • Calculation of Inhibition: The percentage inhibition of ear swelling is calculated using the formula: [(Vehicle control ear thickness - Treated ear thickness) / Vehicle control ear thickness] x 100.

2. Clinical Scoring of Dermatitis:

  • Procedure: The severity of the skin inflammation on the ear is scored based on visual assessment of erythema (redness), scaling, and excoriation (scratch marks). Each parameter is scored on a scale of 0 to 4 (0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe). The total dermatitis score is the sum of the individual scores, with a maximum possible score of 12.[7]

3. Histopathological Analysis:

  • Procedure: After the final ear thickness measurement, mice are euthanized, and the ears are collected and fixed in 10% neutral buffered formalin. The tissues are then embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology, and with specific stains like Toluidine Blue for mast cells or Congo Red for eosinophils.

  • Quantification: The number of eosinophils and mast cells is counted in several high-power fields per section, and the average number of cells per square millimeter of dermal tissue is calculated.

Mandatory Visualization

IL-31 Signaling Pathway

IL31_Signaling_Pathway cluster_receptor IL31 IL-31 Receptor_Complex Receptor Complex IL31->Receptor_Complex IL31RA IL-31RA OSMRb OSMRβ JAK1 JAK1 Receptor_Complex->JAK1 activates JAK2 JAK2 Receptor_Complex->JAK2 activates PI3K PI3K Receptor_Complex->PI3K activates STAT3 STAT3 JAK1->STAT3 phosphorylates STAT5 STAT5 JAK1->STAT5 phosphorylates JAK2->STAT3 phosphorylates JAK2->STAT5 phosphorylates Pruritus Pruritus (Itch) STAT3->Pruritus STAT5->Pruritus AKT AKT PI3K->AKT Inflammation Inflammation AKT->Inflammation Agent31 Anti-inflammatory agent 31 (Anti-IL-31 mAb) Agent31->IL31 inhibits

Caption: IL-31 Signaling Pathway and Point of Intervention.

Experimental Workflow for Preclinical Validation

Experimental_Workflow Start Start: BALB/c Mice (6-8 weeks old) Sensitization Day 0: Sensitization Topical application of 1.5% Oxazolone on shaved abdomen Start->Sensitization Challenge Days 7, 10, 13, 16: Challenge Topical application of 1% Oxazolone on right ear Sensitization->Challenge Treatment Treatment Groups: - Vehicle - this compound - Dexamethasone - Tofacitinib Challenge->Treatment Endpoints Day 17: Endpoint Measurement Treatment->Endpoints EarThickness Ear Thickness Measurement Endpoints->EarThickness Scoring Clinical Dermatitis Scoring Endpoints->Scoring Histology Histopathological Analysis (Eosinophil & Mast Cell Count) Endpoints->Histology Analysis Data Analysis and Comparison EarThickness->Analysis Scoring->Analysis Histology->Analysis

Caption: Experimental Workflow for the Oxazolone-Induced Atopic Dermatitis Model.

References

Safety Operating Guide

Navigating the Safe Disposal of Anti-inflammatory Agent 31: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds is a critical aspect of laboratory safety and environmental stewardship. Anti-inflammatory agent 31, also identified as enone 17, is an andrographolide (B1667393) derivative used in research settings.[1][2] Due to its nature as a research-grade chemical, specific disposal protocols may not be widely documented. Therefore, it is imperative to handle and dispose of this agent with the assumption that it is hazardous waste, adhering to stringent institutional and regulatory guidelines.

Immediate Safety and Handling Protocol

Before beginning any disposal procedures, the first and most crucial step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the compound's specific hazards, handling procedures, and emergency measures.[3][4] In the absence of a readily available SDS, the compound should be handled with the utmost caution.

General Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes, at a minimum, chemical-resistant gloves, safety goggles or glasses with side shields, and a laboratory coat.[3][4]

  • Avoid Contamination: Prevent contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is being handled or stored.[3][5]

Summary of Key Information

While a specific SDS for this compound is not publicly available, the following table summarizes general information gathered from supplier websites. This information is for reference only and does not replace a manufacturer-provided SDS.

PropertyInformation
Chemical Name This compound (enone 17)
Chemical Family Andrographolide derivative[1][2]
Molecular Formula C19H30O3[2]
Mechanism of Action Inhibits NF-κB activation by upstream blockade of PI3K/Akt and ERK1/2 MAPK activation.[1][2]
Known Effects Shows recovery of intracellular GSH levels and protective effect on the liver.[1][2] Alleviates LPS-induced acute lung injury in mice in a dose-dependent manner.[1]
Storage Temperature -20℃[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted systematically to ensure safety and compliance. The following workflow provides a general procedure for handling and disposing of this research chemical.

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal consult_sds Consult Safety Data Sheet (SDS) (Treat as hazardous if unavailable) wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe Proceed with caution work_ventilated Work in a Ventilated Area (Chemical Fume Hood) wear_ppe->work_ventilated segregate_waste Segregate Waste (Do not mix with other chemicals) work_ventilated->segregate_waste Begin disposal process label_container Label Waste Container ('Hazardous Waste' & Contents) segregate_waste->label_container store_securely Store Waste Securely (Designated, ventilated area) label_container->store_securely contact_ehs Contact Institutional EHS (Environmental Health & Safety) store_securely->contact_ehs For final disposal schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document_disposal Document Disposal Record schedule_pickup->document_disposal

Workflow for the Safe Disposal of Research-Grade Chemicals.

Experimental Protocols for Disposal:

  • Hazard Identification and Waste Classification : In the absence of a specific SDS, treat this compound as hazardous waste. Do not attempt to neutralize or treat the chemical unless you have explicit instructions from a qualified chemist or your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[4] Incompatible chemicals can react, leading to dangerous situations.

    • Keep solid and liquid waste forms separate.

    • Any materials that have come into contact with the agent, such as gloves, pipette tips, and absorbent paper, must also be disposed of as hazardous waste in a designated container.[4]

  • Packaging and Labeling :

    • Collect waste in a chemically compatible container that can be securely sealed.

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" label.[3]

    • Clearly write the full chemical name ("this compound") and any known hazard information on the label.

  • Temporary Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.[4]

  • Final Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3] Only trained professionals should handle the final disposal of chemical waste.

    • Follow all institutional procedures for documenting the waste disposal.

In the broader context of pharmaceutical disposal, it is important to note that unused medicines should ideally be taken to community drug take-back programs.[6][7] Flushing medications down the toilet is only recommended for a specific list of potentially harmful drugs, and general laboratory chemicals should never be disposed of in this manner.[6][7] The environmental impact of pharmaceuticals in wastewater is a growing concern, making proper disposal paramount.[8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anti-inflammatory Agent 31

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Anti-inflammatory Agent 31. This document provides immediate, critical information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe and efficient laboratory environment. By offering value beyond the product itself, we aim to be your preferred partner in laboratory safety and chemical handling.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active compound necessitates stringent safety measures. The following guidelines are based on best practices for handling potent pharmaceutical ingredients.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are paramount to minimize exposure risk. A multi-layered approach to PPE is recommended.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not as primary protection when handling the pure compound.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protection Disposable CoverallsRecommended to be made of materials like Tyvek® to protect against chemical splashes and fine particles.
Lab CoatA dedicated, flame-resistant lab coat should be worn over personal clothing.
Eye Protection Chemical Splash GogglesMust provide a complete seal around the eyes and meet ANSI Z87.1 standards.
Face ShieldTo be worn over goggles for added protection during operations with a splash hazard.
Foot Protection Closed-toe ShoesRequired at all times in the laboratory.
Shoe CoversDisposable shoe covers should be worn in the designated handling area.
Operational Plan: Safe Handling Workflow

A systematic approach to handling potent compounds is crucial for minimizing contamination and exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Prepare Workspace Don_PPE Don PPE Prep->Don_PPE 1. Designate Area Weigh Weighing & Aliquoting Don_PPE->Weigh 2. Enter Handling Area Dissolve Solution Preparation Weigh->Dissolve 3. Use Containment Decon Decontaminate Surfaces Dissolve->Decon 4. After Use Doff_PPE Doff PPE Decon->Doff_PPE 5. Clean to Inactivate Dispose Waste Disposal Doff_PPE->Dispose 6. Avoid Self-Contamination

Workflow for Safe Handling of Potent Compounds.
Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste container.Includes contaminated PPE (gloves, coveralls, etc.), weighing papers, and disposable labware.
Liquid Waste Labeled, sealed, and chemically compatible waste container.Includes unused solutions and rinsates from cleaning procedures. Do not mix with incompatible waste streams.
Sharps Puncture-resistant sharps container.Includes contaminated needles and blades.

All waste must be disposed of through your institution's hazardous waste management program. Never dispose of this compound or its contaminated materials in regular trash or down the drain.

Mechanism of Action: Signaling Pathway

This compound is an andrographolide (B1667393) derivative that exerts its anti-inflammatory effects by inhibiting NF-κB activation through the upstream blockade of the PI3K/Akt and ERK1/2 MAPK signaling pathways.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effect Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt IKK IKK Akt->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Agent31 Anti-inflammatory Agent 31 Agent31->PI3K Agent31->ERK1/2

Inhibition of NF-κB by this compound.

Experimental Protocols: In Vitro Anti-inflammatory Assay

The following is a general protocol for evaluating the anti-inflammatory activity of this compound in a cell-based assay. This should be adapted based on the specific cell line and experimental goals.

Objective: To determine the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory mediators (e.g., Nitric Oxide, Prostaglandin E2, or cytokines like TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • LPS (Lipopolysaccharide)

  • Vehicle for dissolving the compound (e.g., DMSO)

  • Assay kits for measuring inflammatory mediators (e.g., Griess Reagent for Nitric Oxide, ELISA kits for PGE2 or TNF-α)

  • Cell viability assay kit (e.g., MTT, MTS)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Perform serial dilutions of the compound in serum-free DMEM to achieve the desired final concentrations.

    • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

    • Incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL (except for the untreated control wells).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Inflammatory Mediators:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of the desired inflammatory mediator (e.g., Nitric Oxide) in the supernatant using the appropriate assay kit, following the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform a cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Data Analysis:

    • Calculate the percentage inhibition of the inflammatory mediator for each concentration of this compound relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value.

G Start Start Seed_Cells Seed Macrophages in 96-well plate Start->Seed_Cells Day 1 End End Pretreat Pre-treat with This compound Seed_Cells->Pretreat Day 2 Stimulate Stimulate with LPS Pretreat->Stimulate 1-2h Incubate Incubate Stimulate->Incubate 18-24h Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cell_Viability_Assay Assess Cell Viability (e.g., MTT Assay) Incubate->Cell_Viability_Assay Measure_Mediators Measure Inflammatory Mediators (e.g., NO) Collect_Supernatant->Measure_Mediators Analyze_Data Calculate % Inhibition and IC50 Measure_Mediators->Analyze_Data Cell_Viability_Assay->Analyze_Data Analyze_Data->End

Experimental Workflow for In Vitro Screening.

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